5-Bromo-1-pentanesulfonic Acid Sodium Salt
Description
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Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C5H11BrO3S.Na/c6-4-2-1-3-5-10(7,8)9;/h1-5H2,(H,7,8,9); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGFVQCJAWZSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CCBr.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747229 | |
| Record name | PUBCHEM_71314264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55788-45-9 | |
| Record name | 1-Pentanesulfonic acid, 5-bromo-, sodium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55788-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PUBCHEM_71314264 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-1-pentanesulfonic Acid Sodium Salt CAS 55788-45-9
An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt (CAS 55788-45-9)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS 55788-45-9. It details the compound's physicochemical properties, synthesis methodologies, and core applications, with a particular focus on its role as a key intermediate in organic synthesis. This document is intended for researchers, chemists, and professionals in the fields of drug development and materials science, offering field-proven insights and detailed protocols to support laboratory applications.
Introduction
This compound, also known as Sodium 5-bromo-1-pentanesulfonate, is a bifunctional organohalide compound.[1][2] Its structure incorporates a terminal sulfonate group, conferring hydrophilicity, and a terminal bromine atom on a five-carbon aliphatic chain, which serves as a reactive site for nucleophilic substitution. This dual functionality makes it a versatile building block in various chemical syntheses. It is particularly valuable for introducing a pentanesulfonate moiety into target molecules, thereby modifying their solubility, polarity, and biological activity. This guide will explore the fundamental characteristics of this reagent and its practical applications in modern chemistry.
Physicochemical Properties
The compound is an aliphatic biochemical primarily used for research purposes.[1][3] Understanding its core properties is essential for its effective handling, storage, and application in experimental design.
| Property | Value | Reference |
| CAS Number | 55788-45-9 | [1][2] |
| Molecular Formula | C₅H₁₀BrNaO₃S | [2] |
| Molecular Weight | 253.09 g/mol | [4] |
| Alternate Names | Sodium 5-Bromo-1-pentanesulfonate | [1][2] |
| Solubility | Soluble in Dimethylformamide (DMF) | [4] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C | [4] |
Synthesis and Mechanism
While specific, detailed synthesis routes for this compound are not extensively published in readily available literature, a general and analogous approach can be inferred from established organosulfur chemistry. A plausible synthetic pathway involves the reaction of 1,5-dibromopentane with a sulfite salt, such as sodium sulfite.
Conceptual Synthesis Workflow
The reaction is a nucleophilic substitution where the sulfite anion displaces one of the bromide ions on the pentane chain. This choice is predicated on the higher reactivity of primary alkyl bromides and the nucleophilicity of the sulfite ion.
Causality Behind Experimental Choices:
-
Stoichiometry: Using an excess of 1,5-dibromopentane can favor the mono-substituted product, minimizing the formation of the di-substituted byproduct (pentane-1,5-disulfonate).
-
Solvent: A polar aprotic solvent like DMF or DMSO would be suitable to dissolve the sodium sulfite and facilitate the SN2 reaction mechanism.
-
Temperature: Moderate heating is typically required to drive the reaction to completion in a reasonable timeframe.
A related patent for preparing 1-pentanesulfonic acid sodium salt involves reacting bromopentane with sodium sulfite at high temperatures (190-210°C), suggesting that similar forceful conditions might be employed for this synthesis.[5]
Core Applications & Mechanistic Insights
The primary utility of this compound lies in its role as an alkylating agent to introduce a negatively charged, hydrophilic sulfonate group.
Synthesis of Zwitterionic Surfactants and Ionic Liquids
A major application is in the synthesis of zwitterionic (amphoteric) surfactants and ionic liquids.[6] These molecules possess both a positive and a negative charge on the same molecule, granting them unique properties. The compound serves as a key reagent for quaternization of tertiary amines.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of a tertiary amine attacks the carbon atom bonded to the bromine. This SN2 reaction results in the formation of a quaternary ammonium cation and the displacement of the bromide ion. The final product is a zwitterionic molecule containing a quaternary ammonium head and a sulfonate tail.
This strategy is employed to create novel surfactants for various applications, including enhanced oil recovery and as components in advanced formulations.[6][7] The resulting zwitterionic compounds can act as "smart" wettability modifiers, adapting their behavior to the surrounding environment.[6]
Pharmaceutical Intermediates
In drug development, modifying a lead compound's physicochemical properties is critical for optimizing its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). Introducing a sulfonate group can significantly increase water solubility, which is often a limiting factor for bioavailability.[8]
This compound can be used to functionalize drug candidates containing nucleophilic groups (e.g., amines, thiols, or hydroxyls). This modification can transform a poorly soluble API into a more effective therapeutic agent. Ionic liquids themselves are being explored as active pharmaceutical ingredients (API-ILs) to overcome solubility and polymorphism issues.[8][9]
Proteomics Research
The compound is described as an aliphatic biochemical for proteomics research.[1] While specific applications are not detailed, it can be inferred that it is used to modify proteins or peptides. The sulfonate group introduces a strong negative charge, which can be useful in separation techniques like ion-exchange chromatography or in altering the isoelectric point of a protein for analytical purposes.
Experimental Protocol: Synthesis of a Pyridinium-based Zwitterion
This protocol provides a representative, step-by-step methodology for the synthesis of a zwitterionic compound using this compound as the alkylating agent. This procedure is adapted from general quaternization reactions found in surfactant synthesis literature.[7][10]
Objective: To synthesize 1-(5-sulfonatopentyl)pyridinium.
Materials:
-
This compound (1.0 eq)
-
Pyridine (1.1 eq, freshly distilled)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Diethyl ether (for precipitation)
Procedure:
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.53 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous acetonitrile to the flask. Stir the mixture to dissolve the salt. Gentle warming may be required.
-
Reagent Addition: Add freshly distilled pyridine (0.88 mL, 11 mmol) to the solution dropwise using a syringe.
-
Causality: A slight excess of the amine ensures the complete consumption of the limiting alkylating agent. Anhydrous conditions are crucial to prevent side reactions with water.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the SN2 reaction to proceed efficiently.
-
-
Cooling & Precipitation: After the reaction is complete, cool the mixture to room temperature. A white precipitate may form. To maximize precipitation, slowly add diethyl ether to the flask while stirring until the solution becomes cloudy.
-
Isolation: Cool the flask in an ice bath for 30 minutes to complete the precipitation of the zwitterionic product.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two small portions of cold diethyl ether to remove any unreacted pyridine or starting material.
-
Drying: Dry the white solid product under vacuum to obtain the final zwitterionic compound. Characterize the product using ¹H-NMR, ¹³C-NMR, and FT-IR spectroscopy.
Safety, Handling, and Storage
Proper safety protocols are mandatory when handling this chemical.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[11] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling any dust or vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after handling.[11] Keep the compound away from heat, sparks, and open flames as well as strong oxidizing agents, acids, and bases.[11][12]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[11] Recommended long-term storage is at -20°C.[4]
Conclusion
This compound is a highly valuable and versatile reagent in synthetic chemistry. Its bifunctional nature allows for the straightforward introduction of the pentanesulfonate moiety into a wide range of molecular scaffolds. This capability is critically important in the fields of materials science for the rational design of surfactants and ionic liquids, and in pharmaceutical development for enhancing the aqueous solubility and bioavailability of drug candidates. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers aiming to leverage the unique properties of this compound in their work.
References
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An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-1-pentanesulfonic Acid Sodium Salt, a bifunctional molecule with significant potential in proteomics, drug delivery, and synthetic chemistry. This document delves into its chemical structure, physicochemical properties, synthesis, and key applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Molecular Identity and Structure
This compound (CAS Number: 55788-45-9) is an aliphatic organic compound featuring both a terminal bromine atom and a sulfonate salt.[1] This unique bifunctionality makes it a valuable reagent for chemical modifications and bioconjugation.
The molecular formula of the anhydrous salt is C₅H₁₀BrNaO₃S, with a molecular weight of approximately 254.10 g/mol .[2][3] The hydrated form is also common. The structure consists of a five-carbon aliphatic chain. At one end (C5), there is a bromine atom, a good leaving group for nucleophilic substitution reactions. At the other end (C1), a sulfonic acid group is present as its sodium salt, which is highly polar and water-soluble.
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this reagent is crucial for its effective application in experimental design.
| Property | Value | Source |
| CAS Number | 55788-45-9 | [1][4] |
| Molecular Formula | C₅H₁₀BrNaO₃S | [2][3] |
| Molecular Weight | 254.10 g/mol (anhydrous) | [2][3] |
| Appearance | White to off-white solid/crystalline powder | Inferred from related compounds |
| Solubility | Soluble in water | Inferred from related compounds |
| Melting Point | > 300 °C (for the non-brominated analog, 1-pentanesulfonic acid sodium salt) | Inferred from related compounds |
Synthesis and Structural Elucidation
Synthetic Pathway: Strecker-type Sulfonylation
The synthesis of ω-bromoalkanesulfonates like this compound is typically achieved through a nucleophilic substitution reaction, a variation of the Strecker sulfite synthesis. This method involves the reaction of a dibromoalkane with a sulfite salt.
A plausible and efficient synthetic route starts with 1,5-dibromopentane and an aqueous solution of sodium sulfite. In this Sₙ2 reaction, one of the bromine atoms is displaced by the sulfite ion. The use of a significant excess of 1,5-dibromopentane can favor the monosubstituted product over the disubstituted byproduct.
Caption: Synthetic workflow for this compound.
A general protocol, adapted from the synthesis of similar bromoalkane sulfonates, is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge 1,5-dibromopentane and an aqueous solution of sodium sulfite. A molar ratio of 1,5-dibromopentane to sodium sulfite greater than 1:1 is recommended to minimize the formation of the disulfonated byproduct.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction is typically refluxed for several hours.
-
Work-up and Isolation: After cooling the reaction mixture, the product can be precipitated. The addition of a salt, such as sodium bromide, can induce crystallization and improve the yield of the desired product.[1] The crude product is then collected by filtration.
-
Purification: The collected solid can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure this compound.
Structural Characterization
The structural identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic multiplets for the methylene protons along the pentyl chain. The protons adjacent to the bromine atom (C5) and the sulfonate group (C1) will be shifted downfield compared to the other methylene groups.
-
¹³C NMR will display five distinct signals for the five carbon atoms of the pentyl chain, with the carbons attached to the bromine and sulfur atoms showing the most significant chemical shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the sulfonate group (S=O stretching) typically in the regions of 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
-
Mass Spectrometry (MS): Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), can be used to confirm the molecular weight of the anion (C₅H₁₀BrO₃S⁻).[5] High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, further confirming the elemental composition.[6]
Applications in Research and Drug Development
The dual functionality of this compound makes it a versatile tool in several areas of scientific research and pharmaceutical development.
Proteomics and Bioconjugation
The term "aliphatic biochemical for proteomics research" suggests its utility as a cross-linking agent or a bifunctional linker.[4] The bromoalkyl end can react with nucleophilic side chains of amino acids such as cysteine or lysine, while the highly polar sulfonate group can enhance the water solubility of the resulting conjugate.
Workflow: Protein Labeling with this compound
Caption: Workflow for protein labeling using the bifunctional linker.
This labeling can be instrumental in:
-
Structural Proteomics: Introducing distance constraints in protein structures or protein-protein complexes for analysis by mass spectrometry.
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): Acting as a hydrophilic linker to attach cytotoxic drugs to antibodies, potentially improving the pharmacokinetic profile of the ADC.
Ion-Pair Chromatography
Alkyl sulfonates are widely used as ion-pairing reagents in reversed-phase high-performance liquid chromatography (RP-HPLC). Although there are no specific protocols found for the 5-bromo derivative, its non-brominated analog, 1-pentanesulfonic acid sodium salt, is a common choice. The underlying principle involves the formation of a neutral ion pair between the anionic sulfonate and a cationic analyte. This increases the hydrophobicity of the analyte, leading to enhanced retention on the nonpolar stationary phase. The pentyl chain provides the necessary hydrophobicity for this interaction.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for similar compounds, it may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a promising bifunctional reagent with significant potential for researchers in chemistry, proteomics, and drug development. Its ability to act as a hydrophilic linker and its potential application as an ion-pairing reagent make it a valuable tool for chemical synthesis and bioanalysis. Further research into its specific applications and the publication of detailed characterization data will undoubtedly expand its utility in the scientific community.
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-1-pentanesulfonic Acid Sodium Salt
Introduction & Significance
5-Bromo-1-pentanesulfonic Acid Sodium Salt (CAS No. 55788-45-9) is a bifunctional aliphatic compound of significant interest to researchers in medicinal chemistry, proteomics, and materials science.[1] Its molecular architecture, featuring a terminal alkyl bromide at one end and a highly polar sodium sulfonate group at the other, makes it a uniquely versatile synthetic building block.
The alkyl bromide moiety serves as a potent electrophilic handle, enabling its use as an alkylating agent for introducing a five-carbon hydrophilic chain onto various nucleophiles such as amines, thiols, or carboxylates.[2][3][4] Concurrently, the sodium sulfonate group imparts significant aqueous solubility to the parent molecule and any subsequent derivatives. This dual-functionality is particularly valuable in drug development, where modifying a lead compound's physicochemical properties is a critical step. The strategic introduction of a sulfonate group can enhance a drug candidate's solubility, alter its absorption and distribution profile, and mitigate issues of poor bioavailability, a common hurdle in pharmaceutical development.[5][6]
This guide provides a comprehensive overview of the primary synthesis pathway for this compound, grounded in established chemical principles. It offers a detailed, field-proven experimental protocol, explains the causality behind methodological choices, and includes workflows for purification and characterization to ensure the synthesis is a self-validating and reproducible process.
Core Synthesis Pathway: The Strecker Sulfite Alkylation
The most direct and reliable method for preparing this compound is through the nucleophilic substitution reaction between 1,5-dibromopentane and sodium sulfite. This transformation is a classic example of the Strecker sulfite synthesis, a robust method for forming carbon-sulfur bonds.[7]
Strategic Rationale and Mechanistic Insights
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the sulfite anion (SO₃²⁻), acting as a soft nucleophile, attacks one of the electrophilic primary carbon atoms of 1,5-dibromopentane. This concerted attack results in the displacement of a bromide ion, which is an excellent leaving group due to its stability as an anion.
A critical challenge in this synthesis is achieving selective mono-sulfonation while avoiding the formation of the disubstituted byproduct, sodium pentane-1,5-disulfonate. The key to controlling this selectivity lies in manipulating the stoichiometry of the reactants. By employing a significant molar excess of 1,5-dibromopentane relative to sodium sulfite, the probability of a single sulfite ion reacting with a dibromopentane molecule is maximized.[8] Once one bromide has been substituted, the resulting 5-bromo-1-pentanesulfonate anion is less reactive towards further substitution, and the statistical likelihood of the remaining sulfite encountering an unreacted 1,5-dibromopentane molecule is much higher.
Visualization of the Synthesis Pathway
The overall transformation is depicted below, highlighting the key reactants and the final product.
Caption: Step-by-step workflow for the synthesis and purification process.
Product Characterization & Data
Confirmation of the product's identity and purity is essential. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Expected Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for the successfully synthesized product, which serves as a benchmark for validation.
| Analysis | Expected Results (in D₂O) |
| ¹H NMR | δ ~3.5 ppm (triplet, 2H, -CH₂Br) δ ~2.9 ppm (triplet, 2H, -CH₂SO₃⁻) δ ~1.9 ppm (quintet, 2H, -CH₂CH₂Br) δ ~1.7 ppm (quintet, 2H, -CH₂CH₂SO₃⁻) δ ~1.5 ppm (quintet, 2H, -CH₂CH₂CH₂-) |
| ¹³C NMR | δ ~55 ppm (-CH₂SO₃⁻) δ ~35 ppm (-CH₂Br) δ ~32 ppm (-CH₂CH₂Br) δ ~28 ppm (-CH₂CH₂CH₂-) δ ~24 ppm (-CH₂CH₂SO₃⁻) |
| Mass Spec (ESI-) | [M-Na]⁻ calculated for C₅H₁₀BrO₃S⁻: 228.96, found: ~229.0 |
Representative Synthesis Data
The table below provides an example of a typical laboratory-scale synthesis run.
| Parameter | Value |
| 1,5-Dibromopentane (Starting Material) | 229.9 g (1.0 mol) |
| Sodium Sulfite (Limiting Reagent) | 42.0 g (0.33 mol) |
| Molar Ratio (Dibromopentane:Sulfite) | 3 : 1 |
| Theoretical Yield | 84.2 g (0.33 mol) |
| Actual Yield (after purification) | 63.2 g (75% yield) |
| Appearance | White crystalline solid |
Safety and Handling Precautions
-
1,5-Dibromopentane: This compound is an alkylating agent and should be handled with care. It is an irritant to the skin, eyes, and respiratory system. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
General Precautions: The reaction involves heating flammable solvents (ethanol). Ensure no open flames are nearby and that the heating mantle is properly controlled. Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis of this compound via the Strecker sulfite alkylation of 1,5-dibromopentane is a robust, scalable, and reproducible method. By carefully controlling the stoichiometry to favor monosubstitution and employing a rigorous purification protocol involving extraction and recrystallization, a high-purity product can be reliably obtained. The resulting bifunctional molecule serves as a valuable intermediate, empowering researchers and drug development professionals to strategically modify molecules to enhance properties such as aqueous solubility, thereby accelerating the discovery and development of new chemical entities.
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YouTube. Alkyl Sulfonates: Preparation and Reactions. Available at: [Link]
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Chemistry Steps. Sulfonation of Benzene. Available at: [Link]
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YouTube. Electrophilic Aromatic Substitution: Sulfonation. Available at: [Link]
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YouTube. Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. Available at: [Link]
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Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
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Filo. Question The major product obtained in the following reaction is. Available at: [Link]
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Organic Syntheses. Ethanesulfonic acid, 2-bromo-, sodium salt. Available at: [Link]
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NCBI Bookshelf - LiverTox. Alkylating Agents. Available at: [Link]
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MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
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Oncohema Key. Alkylating Agents. Available at: [Link]
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Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]
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An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt for Advanced Proteomics Research
Foreword: Redefining Cysteine Alkylation in Proteomics
In the landscape of proteomics, the comprehensive analysis of proteins and their intricate networks relies on meticulous sample preparation. A cornerstone of this process is the reduction and alkylation of cysteine residues. This critical step prevents the reformation of disulfide bonds, ensuring accurate protein digestion and subsequent analysis by mass spectrometry (MS). While reagents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) have long been the workhorses of proteomics laboratories, the demand for more sophisticated analytical strategies necessitates the exploration of novel chemical tools.[1][2][3]
This guide introduces 5-Bromo-1-pentanesulfonic Acid Sodium Salt, an aliphatic biochemical reagent poised to offer unique advantages in proteomics research.[4] We will delve into the chemical principles governing its reactivity, propose detailed protocols for its application, and explore its potential to enable advanced analytical workflows, particularly in the realm of quantitative and structural proteomics.
The Chemical Rationale: A Bifunctional Alkylating Agent
This compound (Br-C5-SO3Na) is a bifunctional molecule featuring a reactive bromoalkane group and a highly polar sulfonate group. This unique structure underpins its utility in proteomics.
-
The Alkylating Moiety: The bromo- moiety serves as the reactive handle for alkylating nucleophilic amino acid residues. In the context of proteomics, the primary target is the thiol group (-SH) of cysteine residues, which are highly nucleophilic and readily participate in SN2 reactions.[1] This reaction forms a stable thioether bond, effectively "capping" the cysteine.[2]
-
The Sulfonate Tag: The terminal sulfonate group (-SO3-) is a strong acid, ensuring it remains negatively charged over a wide pH range. This permanent charge introduces a unique physicochemical property to the modified peptides, which can be leveraged for specific enrichment strategies and to alter peptide behavior in chromatographic separations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55788-45-9 | [4] |
| Molecular Formula | C₅H₁₀BrNaO₃S | [4] |
| Molecular Weight | 255.11 g/mol | [4] |
| Structure | Br-(CH₂)₅-SO₃⁻Na⁺ | N/A |
Proposed Mechanism of Action in Protein Alkylation
The alkylation of cysteine residues by this compound is proposed to follow a standard SN2 reaction mechanism. This process is integral to preparing protein samples for mass spectrometry.[2]
Figure 1: Proposed SN2 reaction mechanism for the alkylation of a cysteine residue with 5-Bromo-1-pentanesulfonic Acid.
Following the reduction of disulfide bonds to free thiols, the deprotonated thiolate anion of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the formation of a stable S-pentylsulfonate cysteine derivative and the displacement of the bromide ion.
Experimental Protocol: In-Solution Protein Alkylation for LC-MS/MS Analysis
This protocol provides a step-by-step methodology for the in-solution alkylation of proteins using this compound, followed by tryptic digestion for bottom-up proteomics analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Iodoacetamide (IAA) as a control
-
Sequencing-grade trypsin
-
Formic acid
-
Acetonitrile (ACN)
-
Ultrapure water
Protocol:
-
Protein Denaturation and Reduction:
-
To your protein sample (e.g., 100 µg in 100 µL of 8 M urea buffer), add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce all disulfide bonds.
-
Allow the sample to cool to room temperature.
-
-
Alkylation:
-
Prepare a fresh solution of this compound in ultrapure water (e.g., 200 mM).
-
Add the alkylating agent to the reduced protein sample to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Quenching:
-
To quench any unreacted alkylating agent, add DTT to a final concentration of 20 mM.
-
Incubate at room temperature for 15 minutes.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate (pH 8.0) to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Figure 2: A streamlined workflow for in-solution protein alkylation and preparation for mass spectrometry.
Advanced Applications and Potential Advantages
The unique properties of this compound open up possibilities for advanced proteomics applications beyond standard protein identification.
Enrichment of Modified Peptides
The negatively charged sulfonate group can be exploited for the selective enrichment of alkylated peptides using strong anion exchange (SAX) chromatography. This would be particularly beneficial for:
-
Reducing sample complexity: By isolating the cysteine-containing peptides, the complexity of the sample injected into the mass spectrometer is significantly reduced, potentially leading to a higher number of identified peptides.
-
Targeted analysis of post-translational modifications (PTMs): Enriching for cysteine-containing peptides can facilitate the identification and quantification of PTMs on or near these residues.
Quantitative Proteomics
While not isotopically labeled, this compound can be used in label-free quantitative proteomics workflows.[5] Its consistent and complete reaction with cysteine residues is crucial for accurate quantification based on spectral counting or peak intensity measurements.
Structural Proteomics
As a bifunctional reagent, this compound has the potential to be used in protein cross-linking studies to probe protein-protein interactions and three-dimensional protein structures.[6][7] By reacting with nucleophilic residues on two different proteins or within the same protein, it can provide distance constraints for structural modeling.
Table 2: Comparison with Common Alkylating Agents
| Reagent | Reactive Group | Modification | Key Advantages | Potential Disadvantages |
| Iodoacetamide (IAA) | Iodoacetyl | Carboxyamidomethyl | High reactivity, well-established protocols. | Can cause off-target modifications.[1] |
| N-ethylmaleimide (NEM) | Maleimide | N-ethylsuccinimide | High specificity for thiols. | Can undergo hydrolysis. |
| This compound | Bromoalkane | S-pentylsulfonate | Introduces a permanent negative charge for enrichment. | Less documented, potential for off-target reactions. |
Concluding Remarks and Future Outlook
This compound represents a promising, albeit less-explored, tool in the proteomics arsenal. Its bifunctional nature, combining a reliable alkylating group with a versatile charged tag, offers compelling opportunities for developing novel and powerful proteomics workflows. Further research is warranted to fully characterize its reactivity, specificity, and fragmentation behavior in the mass spectrometer. As the field of proteomics continues to push the boundaries of sensitivity and comprehensiveness, the adoption of innovative chemical probes like this compound will be instrumental in unraveling the complexities of the proteome.
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ResearchGate. (n.d.). Workflow of quantitative proteomics techniques. Retrieved from [Link]
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Protocols.io. (2024). Proteomics sample preparation. Retrieved from [Link]
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Scilit. (n.d.). Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Cysteine Modification Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 1-Pentanesulfonic acid, sodium salt. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility of 5-Bromo-1-pentanesulfonic Acid Sodium Salt
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in the fields of chemistry and pharmacology. For a compound like 5-Bromo-1-pentanesulfonic Acid Sodium Salt, which finds use in proteomics and as an intermediate in organic synthesis, understanding its solubility is paramount.[1][2] In drug discovery, for instance, poor aqueous solubility can hinder absorption and lead to low bioavailability, ultimately causing promising candidates to fail.[3] Therefore, a precise characterization of a compound's solubility is a foundational step in its development and application.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 55788-45-9 | [1] |
| Molecular Formula | C₅H₁₁BrO₃S•Na | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| Alternate Name | Sodium 5-Bromo-1-pentanesulfonate | [1] |
The presence of a sulfonic acid salt group generally enhances the water solubility of organic compounds.[2] This is a key structural feature of this compound that suggests a degree of aqueous solubility. However, the bromo- and pentane- components introduce lipophilic character, making experimental determination of its precise solubility in various solvents essential.
Theoretical Framework for Solubility Determination
The solubility of an ionic compound in a solvent is governed by a thermodynamic equilibrium between the solid state and the dissolved ions. This equilibrium can be influenced by several factors, including temperature, pH, and the presence of other ions.[4][5] For a comprehensive understanding, it is crucial to investigate both kinetic and thermodynamic solubility.
-
Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly prepared, typically from a concentrated stock solution in an organic solvent like DMSO.[3][6] It is a high-throughput measurement often used in the early stages of drug discovery.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material.[7] This measurement requires longer incubation times to ensure equilibrium is reached and is considered the gold standard for solubility determination.[8]
The following diagram illustrates the conceptual workflow for determining the solubility of a compound like this compound.
Caption: Shake-Flask method for thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility assays are well-suited for higher throughput screening. [6] Objective: To rapidly assess the solubility of this compound from a DMSO stock solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Plate reader (e.g., nephelometer or UV spectrophotometer)
-
Automated liquid handler (recommended)
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.
-
Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period (e.g., 1-2 hours). [6]5. Measurement: Measure the turbidity of the solutions using a nephelometer or the absorbance using a UV plate reader. The point at which precipitation occurs indicates the kinetic solubility limit.
Data Analysis and Presentation
The raw data from the analytical instruments must be processed to determine the solubility values. A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.
Expected Data Presentation:
The solubility data should be presented in a clear and concise table, allowing for easy comparison across different conditions.
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 5.0) | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Deionized Water | 37 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 37 | Experimental Value | Calculated Value |
The Effect of Temperature
For most ionic compounds, solubility in water increases with temperature. [9]This is because the dissolution process is often endothermic. By determining the solubility at different temperatures (e.g., 25°C and 37°C), the thermodynamic properties of dissolution, such as the enthalpy of dissolution, can be estimated. [4]
The Effect of pH
The solubility of ionizable compounds can be significantly influenced by the pH of the medium. [5]Although 5-Bromo-1-pentanesulfonic Acid is a strong acid and will be fully ionized over a wide pH range, investigating its solubility in buffers of different pH values is still important, as it can reveal potential interactions with buffer components.
Conclusion
A thorough understanding of the solubility of this compound is crucial for its effective application in research and development. While readily available quantitative data is scarce, the experimental protocols detailed in this guide provide a robust framework for its determination. By systematically investigating its thermodynamic and kinetic solubility under various conditions, researchers can generate the critical data needed to advance their work. The principles of method validation, careful experimental execution, and rigorous data analysis are paramount to ensuring the integrity and reliability of the results.
References
-
PubChem. 1-Pentanesulfonic acid, sodium salt. Available from: [Link]
-
Loba Chemie. 1-PENTANE SULPHONIC ACID SODIUM SALT MONOHYDRATE. Available from: [Link]
-
Scharlab. 1-Pentane sulfonic acid, sodium salt, HPLC grade. Available from: [Link]
-
Chemistry LibreTexts. Determining the Solubility of Ionic Compounds. Available from: [Link]
-
Britannica. Sulfonic acid. Available from: [Link]
-
National Center for Biotechnology Information. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Available from: [Link]
-
National Center for Biotechnology Information. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Available from: [Link]
-
ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]
-
YouTube. Solubility of Ionic Compounds. Available from: [Link]
-
CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]
-
PubChem. 2-Picoline-borane. Available from: [Link]
-
IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Wikipedia. Sulfonic acid. Available from: [Link]
- Google Patents. Method for preparing 1-pentanesulfonic acid sodium salt concentrate.
-
CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]
-
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
- Unknown.
-
LCGC International. Developing and Validating Dissolution Procedures. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Development and validation of dissolution procedures. Available from: [Link]
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-
AJPO JOURNALS. Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Creative Biolabs. Solubility Assessment Service. Available from: [Link]
-
Loba Chemie. 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS. Available from: [Link]
-
EMBIBE. Ionic Compounds: Solubility - Lab Experiments. Available from: [Link]
- Unknown.
-
ResearchGate. Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. Available from: [Link]
-
PubMed. 1,2-Naphthoquinone-4-sulfonic acid salts in organic synthesis. Available from: [Link]
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5-Bromo-1-pentanesulfonic Acid Sodium Salt safety and handling
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-1-pentanesulfonic Acid Sodium Salt
Foreword: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and proteomics research, novel chemical entities are the lifeblood of innovation. This compound, an aliphatic biochemical used in proteomics, represents one such compound.[1] However, its novelty means that comprehensive, publicly-accessible safety data is limited. This guide, therefore, deviates from a standard Safety Data Sheet (SDS) recitation. Instead, it provides a framework for risk assessment and establishes best-practice protocols grounded in chemical principles and extensive laboratory experience. As Senior Application Scientists, our primary directive is not just to follow protocols, but to understand and anticipate risk, especially when data is incomplete. This document is structured to empower researchers to do precisely that.
Compound Identification and Characterization
Before any handling protocol can be established, it is crucial to consolidate all known information about the substance.
| Identifier | Value | Source |
| Chemical Name | This compound | Santa Cruz Biotechnology[1] |
| Synonym(s) | Sodium 5-Bromo-1-pentanesulfonate | Santa Cruz Biotechnology[1] |
| CAS Number | 55788-45-9 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₅H₁₀BrNaO₃S | Smolecule[2] |
| Molecular Weight | 253.09 g/mol | Smolecule[2] |
| Primary Application | Biochemical for proteomics research | Santa Cruz Biotechnology[1] |
Risk Assessment: A Logic-Based Approach to Unknowns
The absence of a complete, peer-reviewed toxicological profile necessitates a conservative, risk-based approach. The fundamental principle is to treat the compound as potentially hazardous based on its chemical structure until proven otherwise. The functional groups present in the molecule provide critical clues to its potential reactivity and toxicity.
Key Structural Features and Inferred Hazards:
-
Bromoalkane Moiety (C-Br): Alkyl halides are a well-known class of alkylating agents. This functionality suggests a potential to react with biological nucleophiles, such as DNA and proteins. Therefore, it is prudent to consider the compound as a potential mutagen, carcinogen, or reproductive toxin until data proves otherwise.
-
Sulfonate Group (-SO₃⁻): The sodium sulfonate group renders the molecule highly polar and likely water-soluble. This has implications for its environmental fate and the choice of spill cleanup materials.
-
Solid State: As a sodium salt, the compound is expected to be a solid at room temperature, reducing the risk of vapor inhalation compared to a volatile liquid. However, this introduces the hazard of airborne dust generation.
The following diagram illustrates a logical workflow for assessing and mitigating risk when handling a compound with limited safety data.
Caption: Risk assessment flow for this compound.
Core Safety and Handling Protocols
Based on the risk assessment, the following protocols are mandated. These are not mere suggestions but are self-validating systems designed to provide maximum protection.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning Chemical Fume Hood . All manipulations that could generate dust, including weighing, transferring, and preparing solutions, must be performed within the hood to prevent inhalation of airborne particles.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the inferred hazards, a comprehensive PPE ensemble is required. The choice of PPE is not arbitrary; it is a direct response to the potential routes of exposure.
| Protection Type | Required PPE | Rationale / Causality |
| Eye Protection | Chemical safety goggles and a face shield | The sulfonate group suggests it is a solid, posing a risk of particle projection. A face shield provides an additional layer of protection during bulk transfers. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against dermal contact. The potential for alkylating properties makes skin exposure a significant concern. Check glove manufacturer's compatibility charts for bromoalkanes. |
| Body Protection | A fully-fastened laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a chemical fume hood is primary. If hood is unavailable or in case of a large spill, a NIOSH-approved respirator with P100 (particulate) cartridges is necessary. | Protects against inhalation of fine powders. |
The following diagram outlines the decision-making process for PPE selection.
Caption: Decision tree for selecting appropriate PPE.
Handling and Storage
-
Handling:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Use tools (spatulas, weigh boats) dedicated to this chemical or thoroughly decontaminated after use.
-
Avoid creating dust. If the material is finely powdered, gentle scooping is preferred over pouring.
-
Prepare solutions by adding the solid slowly to the solvent to prevent splashing.
-
-
Storage:
-
Keep the container tightly closed in a cool, dry, and well-ventilated area.
-
Store away from strong oxidizing agents, which are a common incompatibility for many organic compounds.
-
Follow supplier recommendations for temperature. For this compound, storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years) is advised.
-
Emergency Procedures: Planning for Contingencies
First-Aid Measures
These measures are based on general principles for chemical exposure and should be followed while seeking immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Accidental Release Measures (Spills)
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For a small, solid spill, gently cover with an inert absorbent material (e.g., sand, vermiculite). Avoid sweeping dry powder, as this can generate dust.
-
Collect: Carefully scoop the contained material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble) and then wipe with a detergent solution. All cleaning materials should be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Dispose of it through a licensed waste disposal company in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.
References
-
BIOFOUNT. this compound Product Page. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard. [Link]
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An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt: From Synthesis to Application
Foreword: A Molecule Defined by its Bifunctionality
5-Bromo-1-pentanesulfonic Acid Sodium Salt (C₅H₁₀BrNaO₃S) is a fascinating and highly useful aliphatic compound, notable for its bifunctional nature. Possessing both a terminal sulfonate group and a primary bromide, it serves as a versatile building block and reagent in various scientific disciplines. The anionic sulfonate head provides hydrophilicity and the capacity for strong ionic interactions, while the bromo-terminated alkyl chain offers a reactive site for nucleophilic substitution, enabling its conjugation to other molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical principles, historical synthetic roots, and practical applications.
Part 1: The Genesis of a Workhorse Reagent: Discovery and History
While a singular, celebrated moment of discovery for this compound is not prominently documented in scientific literature, its conceptualization and synthesis are deeply rooted in the foundational principles of organic chemistry. The historical context of this compound is best understood through the development of the reaction that underpins its creation: the Strecker Sulfite Alkylation .
First described by Adolph Strecker in 1868, this reaction provides a direct and reliable method for the formation of alkyl sulfonates from the reaction of alkyl halides with alkali or ammonium sulfites.[1] This classical and convenient method has been a mainstay in organic synthesis for over a century, allowing for the straightforward introduction of the sulfonate group.[1][2]
The synthesis of this compound is a logical extension of this venerable reaction. By employing a starting material with two electrophilic sites, such as 1,5-dibromopentane, a selective monosubstitution with a sulfite salt can be achieved, yielding the desired bromopentanesulfonate. The choice of a dibromo-alkane as a precursor allows for the retention of a bromine atom as a valuable functional handle for subsequent chemical modifications.
The enduring utility of the Strecker reaction and its derivatives underscores a key principle in chemical synthesis: the power of robust and well-understood reactions to generate a vast array of functionalized molecules, including specialized reagents like this compound.
Part 2: Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 55788-45-9 | [1][3][4] |
| Molecular Formula | C₅H₁₁BrO₃S•Na | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| Appearance | White solid | [5] |
| Solubility | Soluble in Dimethylformamide (DMF) | [5] |
While detailed spectral data is often lot-specific, representative data can be found in various chemical databases. The key spectral features to confirm the identity of this compound would include:
-
¹H NMR: Signals corresponding to the five distinct methylene groups of the pentyl chain. The methylene group adjacent to the bromine atom and the one adjacent to the sulfonate group would exhibit characteristic downfield shifts.
-
¹³C NMR: Five distinct signals for the carbon atoms of the pentyl chain.
-
FTIR: Strong absorption bands characteristic of the S=O stretching of the sulfonate group.
-
Mass Spectrometry: The detection of the molecular ion and characteristic fragmentation patterns.
Part 3: Synthesis and Mechanism
The synthesis of this compound is a prime example of a nucleophilic substitution reaction. The most probable and historically grounded method is the Strecker sulfite alkylation.[1][2]
The Underlying Chemistry: Sₙ2 Reaction at its Core
The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. In this process, the sulfite anion, a potent nucleophile, attacks one of the primary carbon atoms of 1,5-dibromopentane. This carbon atom is electrophilic due to the electron-withdrawing nature of the attached bromine atom. The sulfite ion attacks the carbon from the backside, leading to the displacement of a bromide ion as the leaving group in a single, concerted step.
Experimental Protocol: A Conceptualized Approach
The following protocol is a conceptualized procedure based on the principles of the Strecker sulfite alkylation and general organic synthesis techniques.
Materials:
-
1,5-Dibromopentane
-
Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ethanol
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) (Optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite in a mixture of water and ethanol.
-
Addition of Reactant: To the stirred solution, add 1,5-dibromopentane. To enhance the reaction rate, a phase-transfer catalyst can be added.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Part 4: Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several areas of scientific research and pharmaceutical development.
Proteomics and Bioconjugation
In the field of proteomics, this compound is described as an aliphatic biochemical.[1][4] The terminal bromine atom allows for the covalent attachment of the pentanesulfonate moiety to nucleophilic residues on proteins, such as the thiol groups of cysteine or the amino groups of lysine. This modification can be used to:
-
Introduce a Negative Charge: The highly polar sulfonate group can alter the overall charge and solubility of a protein, which can be useful in protein purification and characterization studies.
-
Serve as a Linker: The five-carbon chain acts as a spacer, allowing for the attachment of other molecules, such as fluorescent dyes or affinity tags, to a protein of interest without sterically hindering its biological activity.
Ion-Pair Chromatography
A significant application of alkyl sulfonates, including this compound and its non-brominated counterpart, is in ion-pair chromatography. This technique is a form of reverse-phase HPLC that enables the separation of ionic and highly polar analytes on a non-polar stationary phase.
In this method, the alkyl sulfonate is added to the mobile phase. It forms an ion pair with positively charged analytes, effectively neutralizing their charge and increasing their retention on the hydrophobic column. This allows for the separation of compounds that would otherwise elute too quickly with the solvent front.
Potential Role in Drug Development
While direct therapeutic applications of this compound are not documented, its role as a linker and modifying agent is highly relevant to drug development. The ability to conjugate this molecule to active pharmaceutical ingredients (APIs) can be explored to:
-
Modify Solubility and Bioavailability: The introduction of the hydrophilic sulfonate group can potentially improve the aqueous solubility of poorly soluble drug candidates.
-
Develop Prodrugs: The bromoalkyl chain could be used to attach the sulfonate moiety to a drug molecule via a cleavable linker, creating a prodrug that releases the active compound under specific physiological conditions.
It is important to note that alkyl sulfonates are a class of compounds that can be alkylating agents and are sometimes considered potentially genotoxic.[6] Therefore, any application in drug development would require rigorous toxicological assessment. However, the use of sulfonic acids to form salts with APIs is a common strategy in pharmaceutical formulation to improve properties like solubility and stability.[7]
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound stands as a testament to the enduring utility of classical organic reactions in generating modern chemical tools. Its history is intrinsically linked to the development of the Strecker sulfite alkylation, a reaction that has empowered chemists for over 150 years. The bifunctional nature of this molecule, with its hydrophilic sulfonate head and reactive alkyl bromide tail, provides a versatile platform for chemical modification and has found applications in fields ranging from proteomics to analytical chemistry. For researchers and drug development professionals, a deep understanding of the synthesis, properties, and applications of this and similar reagents is essential for advancing scientific discovery.
References
- Strecker, A. Ueber einige neue Reactionen des schwefligsauren Ammoniums. Annalen der Chemie und Pharmacie, 148, 90-96 (1868).
- Bai, R., Zhang, R., Qi, H., Yan, X., & Chen, L. Preparation of Sodium Sulfonates Using by Copper as Catalyst. Asian Journal of Chemistry, 26(18), 6145-6147 (2014).
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PubChem. 1-Pentanesulfonic acid, sodium salt. [Link]
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Elder, D. P., et al. The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99 (7), 2948-2961 (2010). [Link]
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Snodin, D. J. Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Journal of Pharmaceutical Sciences, (2024). [Link]
- Google Patents.
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An In-depth Technical Guide to 5-Bromo-1-pentanesulfonic Acid Sodium Salt
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 5-Bromo-1-pentanesulfonic Acid Sodium Salt, a specialized aliphatic biochemical. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its properties, potential applications, and safe handling procedures.
Core Chemical Identity and Physical Properties
This compound is a halogenated organic salt. Its core structure consists of a five-carbon pentane chain, functionalized with a terminal sulfonic acid group and a bromine atom. The sodium salt form enhances its stability and handling characteristics.
Molecular Structure and Identification
The precise molecular formula and weight of this compound are subject to some variation across different suppliers, which may be attributed to the presence of water of hydration. The two commonly cited formulas are C₅H₁₀BrNaO₃S and C₅H₁₁BrO₃S·Na.[1][2] For the purpose of this guide, we will primarily refer to the anhydrous form, C₅H₁₀BrNaO₃S.
Diagram 1: Chemical Structure of this compound
Summary of Physical Characteristics
The following table summarizes the key physical and chemical properties of this compound based on available data. It is important to note that a specific melting point and detailed solubility data in a range of solvents are not widely reported, representing a current data gap.
| Property | Value | Source(s) |
| CAS Number | 55788-45-9 | [1] |
| Molecular Formula | C₅H₁₀BrNaO₃S (anhydrous) | [2] |
| Molecular Weight | ~253.09 g/mol (anhydrous) | [3] |
| Appearance | White crystalline powder or solid | [4] |
| Solubility | Soluble in Dimethylformamide (DMF) | [5] |
| Melting Point | >300 °C (for the non-brominated analogue) | [4][6] |
| Stability | Stable under normal conditions | [7] |
Safety, Handling, and Storage
Hazard Identification and Precautionary Measures
Based on data for analogous compounds, this compound may cause skin, eye, and respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[10] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[11]
Storage and Disposal
The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7][10] Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.[7][10]
Synthesis and Manufacturing
A detailed, peer-reviewed synthesis protocol for this compound is not extensively published. However, a plausible synthetic route can be inferred from general organic chemistry principles and patent literature describing the synthesis of similar compounds.[7] The most probable method involves the reaction of 1,5-dibromopentane with a sulfite salt, such as sodium sulfite.
Diagram 2: Proposed Synthesis Workflow
Ion-Pairing Chromatography
While not explicitly documented for the brominated form, the non-brominated analogue, 1-pentanesulfonic acid sodium salt, is widely used as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC). [12][13][14]It is plausible that the brominated version could also function in this capacity, where the sulfonate head group interacts with positively charged analytes, and the alkyl chain interacts with the stationary phase, thereby modifying the retention of the analytes.
Data Gaps and Future Research
This review highlights several areas where further investigation is warranted to provide a more complete profile of this compound:
-
Comprehensive Safety Data: The development and public dissemination of a specific Safety Data Sheet (SDS) is crucial for ensuring its safe handling in a research environment.
-
Detailed Physical Properties: Experimental determination of its melting point and solubility in a range of common laboratory solvents would be beneficial.
-
Spectroscopic Characterization: Publication of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data would aid in its identification and quality control.
-
Validated Synthesis Protocol: A detailed and validated experimental procedure for its synthesis would be valuable to the research community.
-
Specific Application Protocols: Peer-reviewed publications detailing its use in specific proteomics or drug development workflows would provide concrete examples of its utility.
Conclusion
This compound is a specialized chemical with potential applications in proteomics and as a reference standard. Its bifunctional nature offers intriguing possibilities for protein modification and other biochemical studies. However, the currently available data on its physical properties, safety, and specific applications are limited. Researchers interested in utilizing this compound should proceed with caution, perform thorough risk assessments, and ideally, contribute to the body of knowledge by characterizing and publishing their findings.
References
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For HPLC 5G [chemscience.com]
- 14. 1-Pentane sulfonic acid, sodium salt, HPLC grade. Sodium 1-pentylsulfonate - Scharlab [scharlab.com]
Methodological & Application
Introduction: Overcoming the Challenge of Polar Analyte Retention in RP-HPLC
An in-depth guide to the application of 5-Bromo-1-pentanesulfonic Acid Sodium Salt in reverse-phase high-performance liquid chromatography (RP-HPLC) for researchers, scientists, and drug development professionals.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical chemistry, accounting for a significant majority of bioseparations due to its simplicity and robustness.[1] The technique excels at separating non-polar molecules based on their hydrophobic interactions with a non-polar stationary phase. However, a significant challenge arises when analyzing highly polar, charged, or ionic compounds, such as basic drugs, catecholamines, and peptides. These analytes exhibit minimal affinity for the hydrophobic stationary phase, leading to poor retention, inadequate separation, and elution near or within the solvent front.[2][3]
Ion-Pair Chromatography (IPC) emerges as a powerful solution to this problem.[4] By introducing an "ion-pairing reagent" to the mobile phase, charged analytes can be effectively retained and resolved on standard reverse-phase columns.[1][5] This guide focuses on a specific and effective anionic ion-pairing agent: This compound . As an alkylsulfonate, it is particularly suited for enhancing the retention and separation of positively charged (cationic) analytes.[5][6] This document will serve as a comprehensive technical guide, delving into the mechanistic principles, detailed protocols for method development, troubleshooting, and practical applications of this versatile reagent.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Source(s) |
| Chemical Name | This compound | [7][8] |
| Synonyms | Sodium 5-Bromo-1-pentanesulfonate | [7][8] |
| CAS Number | 55788-45-9 | [7] |
| Molecular Formula | C₅H₁₀BrNaO₃S | [8] |
| Molecular Weight | 255.11 g/mol | [7] |
| Appearance | White to off-white crystalline powder | [9] |
| Solubility | Soluble in water and Dimethylformamide (DMF) | [9][10][11] |
| Application | Anionic ion-pairing reagent for RP-HPLC | [7][12] |
Mechanism of Action: The Role of the Ion-Pairing Reagent
The precise mechanism of ion-pair chromatography is a subject of ongoing discussion, with two primary models proposed to explain the retention process. In practice, a combination of these effects likely contributes to the separation. For alkyl sulfonates like this compound, the Adsorption Model (or Dynamic Ion-Exchange Model) is widely considered the dominant mechanism.[6][13]
-
Adsorption Model (Dynamic Ion-Exchange): In this model, the hydrophobic five-carbon alkyl chain of the 5-Bromo-1-pentanesulfonate anion partitions from the polar mobile phase and adsorbs onto the non-polar stationary phase (e.g., C18).[2][14] This process forms a dynamic, negatively charged surface layer. The polar sulfonate head groups are oriented towards the mobile phase, effectively creating a pseudo-ion-exchanger.[2][14] Positively charged analytes in the sample are then retained via electrostatic attraction to this negatively charged surface.[6]
-
Ion-Pair Formation Model: This model posits that the 5-Bromo-1-pentanesulfonate anion first forms a neutral, charge-masked ion pair with the cationic analyte directly within the mobile phase.[2][3][5] This newly formed neutral complex is significantly more hydrophobic than the original charged analyte. Consequently, it can be retained by the non-polar stationary phase through standard reverse-phase hydrophobic interactions.[3][5]
The following diagram illustrates the dominant Adsorption Model, which is key to understanding method development.
Caption: Adsorption model of ion-pair chromatography.
Protocols and Method Development
Developing a robust and reproducible ion-pair HPLC method requires careful optimization of several key parameters. The following sections provide a structured approach and detailed protocols.
Core Experimental Workflow
The general workflow for developing an IPC method is a systematic process of preparation, equilibration, analysis, and maintenance.
Caption: General workflow for IPC method development.
Step-by-Step Protocol
1. Reagent and Mobile Phase Preparation:
-
Reagent Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in high-purity water. This avoids repeatedly weighing small amounts of the powder and ensures consistency.
-
Buffer Selection: Choose a buffer system that provides stable pH control in the desired range. For separating basic compounds, an acidic pH (typically 2.5 - 4.0) is required to ensure the analytes are fully protonated (cationic).[15] Phosphate or citrate buffers are common choices.
-
Mobile Phase A (Aqueous):
-
Add the desired volume of buffer concentrate to high-purity water.
-
Pipette the required volume from the this compound stock solution to achieve the target final concentration (typically starting at 5-10 mM).
-
Adjust the pH to the desired setpoint using an appropriate acid (e.g., phosphoric acid for a phosphate buffer).
-
Filter the final solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
-
Mobile Phase B (Organic): This is typically HPLC-grade acetonitrile (ACN) or methanol. In some cases, a small amount of the ion-pairing reagent or acid may be added to mobile phase B to minimize baseline shifts during gradient elution.[16]
2. Column Selection and Equilibration:
-
Column Choice: Standard C18 or C8 columns are the most common choices for ion-pair chromatography.
-
Dedicated Column: It is a critical best practice to dedicate a column exclusively for ion-pair applications . It is extremely difficult, if not impossible, to completely wash the ion-pairing reagent from the stationary phase.[17][18] Using a column for other applications after IPC will lead to unpredictable retention behavior.
-
Equilibration: This is the most crucial and often underestimated step in IPC.
-
Flush the column with a water/organic modifier mixture (e.g., 50:50) without buffer or ion-pair reagent to prepare it.
-
Switch to the prepared mobile phase (Mobile Phase A).
-
Equilibrate the column with at least 20-50 column volumes of the mobile phase.[18] For a standard 4.6 x 150 mm column, this can mean flushing with 50-100 mL of mobile phase, which can take a significant amount of time.[14]
-
Verify Equilibration: Do not rely on a stable baseline alone. The system is only at equilibrium when retention times for repeated injections of a standard are constant and reproducible.[18]
-
3. Method Optimization: The key to a successful separation lies in the systematic adjustment of chromatographic parameters.
| Parameter | Starting Range | Effect on Positively Charged Analytes | Causality & Expert Insights |
| Reagent Concentration | 2 - 10 mM | Increasing concentration generally increases retention. | A higher concentration leads to greater surface coverage of the stationary phase, increasing the ion-exchange capacity and thus strengthening analyte retention.[6] However, excessively high concentrations can lead to the "fold-over point," where micelles form in the mobile phase, creating a secondary hydrophobic phase and decreasing retention.[6] |
| Organic Modifier % | 10 - 50% ACN/MeOH | Increasing organic content decreases retention. | This follows standard reverse-phase principles. The stronger organic mobile phase competes more effectively for the stationary phase and reduces the hydrophobic interaction of the analyte-reagent pair or the reagent itself, leading to earlier elution.[19] |
| Mobile Phase pH | 2.5 - 7.0 | Must be set to ensure analyte is ionized. | For basic analytes (amines, etc.), the pH should be set at least 1.5-2 units below their pKa to ensure they exist in their protonated, cationic form, which is necessary for interaction with the anionic ion-pairing reagent. |
| Alkyl Chain Length | C5 (Pentane) | Longer chains (e.g., octane) increase retention. | The hydrophobicity of the ion-pairing reagent dictates how strongly it adsorbs to the stationary phase. 5-Bromo-1-pentanesulfonate (C5) provides moderate retention, making it a good starting point.[6][13] Shorter chains may not provide adequate retention, while longer chains can lead to excessively long run times and slower equilibration.[6][13] |
| Temperature | 30 - 50 °C | Increasing temperature generally decreases retention. | Higher temperatures decrease mobile phase viscosity and can alter the equilibrium of reagent adsorption on the stationary phase, typically leading to faster elution. It can also improve peak shape in some cases.[14] |
Exemplary Application: Analysis of Catecholamines
The analysis of catecholamines (e.g., norepinephrine, epinephrine, dopamine) in biological matrices is a classic application of ion-pair RP-HPLC.[20][21] These neurotransmitters are highly polar and protonated at acidic pH, making them ideal candidates for separation using an anionic ion-pairing reagent like this compound.
Typical Starting Conditions for Catecholamine Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 5 mM this compound in 50 mM Sodium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 25% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | UV at 280 nm or Electrochemical Detection (more sensitive)[21] |
Troubleshooting Common IPC Issues
While powerful, ion-pair chromatography is prone to specific issues. A systematic approach to troubleshooting is essential for method robustness.
| Issue | Probable Cause(s) | Recommended Solutions |
| Poor Reproducibility / Drifting Retention Times | Incomplete column equilibration.[16] | Primary Solution: Increase equilibration time significantly (flush with 50+ column volumes). Verify equilibrium with repeated standard injections until retention times are stable.[18] Use an isocratic method if possible, as gradients can disturb the equilibrium.[14] |
| Peak Tailing | Secondary interactions with residual silanols on the silica backbone; inappropriate reagent concentration. | Ensure mobile phase pH is low enough to suppress silanol activity.[16] Optimize the ion-pairing reagent concentration; sometimes a slight increase can better mask silanols and improve peak shape.[14] |
| Peak Fronting | Column overload; analyte instability. | Reduce the sample concentration or injection volume. Check analyte stability under the mobile phase conditions. |
| Baseline Drift / Noise (especially in gradients) | The ion-pairing reagent itself absorbs UV light.[16] The concentration of the reagent reaching the detector changes during the gradient. | Use a high-purity, HPLC-grade reagent.[3] Select a detection wavelength where the reagent has minimal absorbance. Try adding a low, balancing concentration of the ion-pairing reagent to the organic mobile phase (Mobile Phase B).[16] |
| Ghost Peaks | Impurities in the mobile phase components or sample diluent.[16] | Use only high-purity HPLC-grade solvents, salts, and reagents.[3][22] Ensure the sample diluent is as close in composition to the mobile phase as possible. Run a blank gradient to identify the source of the peaks.[14] |
| Column Clogs / High Backpressure | Buffer or reagent precipitation when mixed with high concentrations of organic solvent. | Ensure the buffer system is soluble in the highest concentration of organic modifier used in the method. Consider a water/methanol wash step before switching to high-percentage acetonitrile if using phosphate buffers.[18] |
Conclusion
This compound is a highly effective ion-pairing reagent for the analysis of cationic compounds by reverse-phase HPLC. By forming a dynamic ion-exchange surface on a standard hydrophobic stationary phase, it provides the necessary retention mechanism for otherwise unretained polar analytes. Success with this technique hinges on a methodical approach to method development, with special emphasis on the critical and often lengthy column equilibration step. By understanding the underlying mechanisms and diligently optimizing key parameters such as reagent concentration, pH, and organic modifier content, researchers can develop robust, reproducible, and highly effective separation methods for a wide range of applications in pharmaceutical and biomedical analysis.
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PubChem. 1-Pentanesulfonic acid, sodium salt. [Link]
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- 17. chromatographyonline.com [chromatographyonline.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.journalagent.com [pdf.journalagent.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Peptide Separation with 5-Bromo-1-pentanesulfonic Acid Sodium Salt
Introduction: The Critical Role of Ion-Pairing in High-Resolution Peptide Separations
In the landscape of therapeutic peptide development and proteomics research, achieving homogenous purity and accurate characterization is paramount. Reversed-phase high-performance liquid chromatography (RP-HPLC) stands as a cornerstone technique for the analysis and purification of peptides.[1][2] The separation in RP-HPLC is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[1] However, the intrinsic ionic nature of peptides, stemming from their amino and carboxyl termini and charged amino acid side chains, can lead to poor retention, peak tailing, and co-elution of closely related species. To overcome these challenges, ion-pairing chromatography is employed.[3]
Ion-pairing reagents are additives to the mobile phase that possess a hydrophobic region and an ionic functional group.[4] These reagents dynamically associate with the charged sites on peptides, effectively neutralizing their charge and increasing their overall hydrophobicity.[5] This enhanced hydrophobicity leads to stronger retention on the nonpolar stationary phase, resulting in improved peak shape and resolution.[4] The choice of the ion-pairing agent is critical and can significantly influence the selectivity of the separation.[6] While trifluoroacetic acid (TFA) is a commonly used ion-pairing reagent, its strong ion-pairing properties can sometimes mask subtle differences between peptides and can cause ion suppression in mass spectrometry (MS).[7] This necessitates the exploration of alternative ion-pairing reagents to modulate selectivity and improve compatibility with downstream analytical techniques.
This application note provides a comprehensive guide to the use of 5-Bromo-1-pentanesulfonic Acid Sodium Salt as a specialized ion-pairing reagent for the chromatographic separation of peptides. We will delve into the mechanistic underpinnings of its action, provide a detailed protocol for its application in RP-HPLC, and discuss its potential advantages in enhancing separation selectivity.
Mechanism of Action: Leveraging Hydrophobicity and a Halogen Moiety
This compound is an aliphatic sulfonic acid that acts as an anionic ion-pairing reagent. In an acidic mobile phase, the sulfonic acid group is deprotonated, carrying a negative charge. This negatively charged headgroup electrostatically interacts with the positively charged residues of a peptide (such as lysine, arginine, histidine, and the N-terminus). The five-carbon alkyl chain provides the necessary hydrophobicity to promote retention on a C18 or other reversed-phase column.
The presence of a bromine atom on the pentyl chain introduces a unique element to this ion-pairing reagent. The bromine atom increases the overall molecular weight and polarizability of the reagent, which can lead to altered selectivity compared to its non-brominated counterpart, 1-pentanesulfonic acid sodium salt. This alteration in selectivity may arise from subtle differences in the way the ion-pair interacts with the stationary phase, potentially offering a valuable tool for resolving peptides that are difficult to separate using conventional ion-pairing reagents.
Experimental Protocol: Peptide Separation using this compound
This protocol provides a general framework for the separation of peptides using this compound. It is intended as a starting point, and optimization of specific parameters will be necessary for individual peptide samples.
Materials and Reagents
-
This compound (CAS: 55788-45-9)[8]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA), MS-grade
-
Peptide sample
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
HPLC or UHPLC system with a binary pump, autosampler, column oven, and UV detector. An in-line mass spectrometer is recommended for peak identification.
Reagent Preparation
-
Mobile Phase A (Aqueous):
-
Prepare a 10 mM stock solution of this compound in HPLC-grade water.
-
To 1 L of HPLC-grade water, add 10 mL of the 10 mM stock solution to achieve a final concentration of 100 µM. Note: The optimal concentration can range from 50 µM to 500 µM and should be empirically determined.
-
Acidify the mobile phase with 0.1% formic acid or 0.05% TFA. Formic acid is generally preferred for better MS compatibility.[7]
-
Filter the mobile phase through a 0.22 µm membrane filter.
-
-
Mobile Phase B (Organic):
-
To 1 L of HPLC-grade acetonitrile, add the same concentration of this compound and acid as in Mobile Phase A.
-
Filter the mobile phase through a 0.22 µm membrane filter.
-
Sample Preparation
-
Dissolve the crude or partially purified peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL.[1]
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[9]
HPLC Method
The following table outlines a starting gradient for peptide separation. This gradient should be optimized based on the hydrophobicity of the target peptide.
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 100 µM this compound with 0.1% FA in Water |
| Mobile Phase B | 100 µM this compound with 0.1% FA in ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 214 nm and 280 nm |
| Injection Volume | 10-50 µL |
| Gradient | See Table below |
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 5 |
| 35.0 | 65 |
| 40.0 | 95 |
| 45.0 | 95 |
| 46.0 | 5 |
| 55.0 | 5 |
Data Analysis and Post-Run Processing
-
Identify the peak corresponding to the target peptide based on its retention time and, if available, mass spectrometry data.
-
Assess the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing the purified peptide.
-
For subsequent applications where the ion-pairing reagent may interfere, a desalting step using a suitable solid-phase extraction (SPE) cartridge may be necessary.
Workflow for Peptide Separation
Caption: Experimental workflow for peptide separation using this compound.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The initial analytical run will provide crucial information about the retention behavior of the target peptide and its impurities. By systematically adjusting the concentration of this compound and the gradient slope, the separation can be optimized for resolution and peak shape. The inclusion of a mass spectrometer in the detection system provides definitive identification of the peaks, ensuring that the correct fractions are collected. Furthermore, the post-purification analysis of the collected fractions serves as a final validation of the separation's success.
Expert Insights and Considerations
-
Optimizing Selectivity: The key advantage of exploring alternative ion-pairing reagents lies in the potential for altered selectivity. If co-elution of critical impurities is observed with standard reagents like TFA, switching to this compound may provide the necessary change in retention behavior to achieve separation.
-
Mass Spectrometry Compatibility: While alkylsulfonates are generally considered more MS-friendly than TFA due to reduced ion suppression, they are non-volatile and can accumulate in the MS source over time, leading to contamination.[7] It is crucial to dedicate an HPLC-MS system for such applications and perform regular cleaning of the ion source.
-
Impact of the Bromo- Group: The bromine atom may offer unique interactions with certain stationary phases or peptides containing specific residues (e.g., aromatic amino acids), potentially leading to enhanced resolution. This is an area that warrants further investigation for specific applications.
-
Column Equilibration: Thorough equilibration of the column with the mobile phase containing the ion-pairing reagent is critical for reproducible retention times. It is recommended to equilibrate for at least 10-15 column volumes before the first injection and between runs.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Insufficient ion-pairing; secondary interactions with the stationary phase. | Increase the concentration of this compound in the mobile phase. Ensure the mobile phase pH is sufficiently low to protonate the peptides. |
| Poor Retention | Peptide is too hydrophilic; insufficient ion-pairing. | Increase the concentration of the ion-pairing reagent. Use a shallower gradient. |
| Irreproducible Retention Times | Inadequate column equilibration; temperature fluctuations. | Increase the column equilibration time. Use a column oven to maintain a constant temperature. |
| High Backpressure | Sample precipitation; column frit blockage. | Ensure the sample is completely dissolved and filtered. Filter all mobile phases. |
Conclusion
This compound presents a valuable alternative to conventional ion-pairing reagents for the RP-HPLC separation of peptides. Its unique chemical structure offers the potential for altered selectivity, enabling the resolution of challenging peptide mixtures. By following the detailed protocol and considering the expert insights provided in this application note, researchers, scientists, and drug development professionals can effectively leverage this reagent to achieve high-purity peptides for their downstream applications. Careful optimization and an understanding of the underlying chromatographic principles are key to unlocking the full potential of this specialized ion-pairing reagent.
References
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-L-tryptophylglycine. BenchChem.
- Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Biotage. (2023, February 6).
- Mant, C. T., & Hodges, R. S. (1989). Optimization of Peptide Separations in High-Performance Liquid Chromatography.
- Hancock, W. S. (Ed.). (1984). CRC Handbook of HPLC for the Separation of Amino Acids, Peptides, and Proteins. CRC Press.
- Guo, D., Mant, C. T., & Hodges, R. S. (1987). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography.
- University of Washington Proteomics Resource. (2011, October 4).
- Malmström, J., Lee, H., Nesvizhskii, A. I., Shteynberg, D., Mohanty, S., Brunner, E., Ye, M., Eckerskorn, C., & Aebersold, R. (2006). Optimized peptide separation and identification for mass spectrometry based proteomics via free-flow electrophoresis. Journal of Proteome Research, 5(9), 2241–2249.
- Waters Corporation. (n.d.).
- Zhang, R., & Li, L. (2025).
- Agilent Technologies. (n.d.).
- Biotage. (2023, February 6).
- Jaskolski, M., & Tomczak, K. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5724.
- Thermo Fisher Scientific. (n.d.). Efficient Separation and Retention for Diverse Peptide Analysis Challenges.
- Guo, D., Mant, C. T., & Hodges, R. S. (1987). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-resolution liquid chromatography.
- SiliCycle. (n.d.). SOLUTIONS FOR PEPTIDE SYNTHESIS.
- Aapptec. (n.d.). SYNTHESIS NOTES.
- ResearchGate. (2018, July 27).
- Spectroscopy Online. (2004, November 1). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS.
- Fisher Scientific. (n.d.). 1-Pentanesulfonic acid sodium salt, monohydrate; 99.9%, For HPLC analysis, MP Biomedicals 5 g.
Sources
- 1. renyi.hu [renyi.hu]
- 2. hplc.eu [hplc.eu]
- 3. sci-hub.box [sci-hub.box]
- 4. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
5-Bromo-1-pentanesulfonic Acid Sodium Salt for protein purification
An In-Depth Technical Guide to Protein Purification using 5-Bromo-1-pentanesulfonic Acid Sodium Salt
This guide provides a detailed exploration of this compound as a versatile tool in modern protein purification workflows. We will delve into the unique chemical properties of this reagent and how they can be leveraged to achieve high-resolution separations, particularly for challenging proteins that are difficult to purify using traditional single-mode chromatography techniques. This document is intended for researchers, scientists, and drug development professionals seeking to expand their protein purification toolkit with advanced, high-selectivity methods.
Introduction: Beyond Single-Mode Chromatography
The purification of proteins is a cornerstone of biotechnology and pharmaceutical development. While traditional methods like ion-exchange (IEX) and hydrophobic interaction chromatography (HIC) are powerful, they often fall short when dealing with complex feedstocks or proteins with subtle differences from contaminants.[1] this compound presents a unique chemical architecture that enables a more sophisticated separation strategy known as mixed-mode chromatography (MMC) .[2][3]
This reagent combines two distinct functional moieties on a single aliphatic chain: a strong, negatively charged sulfonate group and a hydrophobic brominated pentyl chain.[4][5] This dual functionality allows for simultaneous electrostatic and hydrophobic interactions with protein targets, creating a unique selectivity profile that can resolve molecules that co-elute in single-mode systems.[6][7] This guide will provide the foundational principles and actionable protocols for implementing this reagent in your laboratory.
PART 1: PRINCIPLES OF SEPARATION
The Molecular Architecture of a Mixed-Mode Ligand
To understand the utility of this compound, it is essential to analyze its structure. The molecule is comprised of two key regions that dictate its interaction with biomolecules.
-
Cation-Exchange Moiety: The sulfonic acid group (-SO₃⁻) is a strong acid, meaning it remains deprotonated and negatively charged across a very wide pH range. This provides a powerful, pH-stable electrostatic interaction point for binding positively charged patches on a protein's surface. This functionality is the basis for its use in cation-exchange chromatography.[2]
-
Hydrophobic/Thiophilic Moiety: The five-carbon chain (pentyl group) provides a non-polar segment capable of hydrophobic interactions with non-polar amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) on the protein surface.[8] The terminal bromine atom enhances this effect through increased polarizability and can also participate in so-called "thiophilic" interactions with accessible cysteine or tryptophan residues. Haloalkanes like this are known to have greater intermolecular forces than their alkane counterparts.[9][10]
The Mixed-Mode Interaction Mechanism
Mixed-mode chromatography leverages a combination of interaction forces to achieve novel selectivity.[7] Unlike traditional IEX, where binding is weakened by increasing salt concentration, or HIC, where high salt is required for binding, MMC can operate under a wider "window" of conditions.[1]
Proteins are applied to a resin functionalized with the 5-Bromo-1-pentanesulfonic acid ligand under conditions where the target protein has a net positive charge (i.e., buffer pH is below the protein's isoelectric point, pI). Binding is mediated by a combination of electrostatic attraction to the sulfonate group and hydrophobic association with the bromopentyl chain. This synergistic binding is often effective even at moderate salt concentrations that would prematurely elute the protein from a standard IEX column.[3]
Elution is highly flexible and can be triggered by disrupting either interaction:
-
Increasing Salt Concentration: Disrupts the electrostatic interaction, leading to elution.
-
Increasing pH: As the pH of the mobile phase approaches and surpasses the protein's pI, its surface charge becomes neutral or negative, causing electrostatic repulsion from the negatively charged sulfonate ligand and leading to sharp elution.[7]
-
Organic Modifiers: Adding mild organic solvents (e.g., isopropanol, ethylene glycol) can disrupt the hydrophobic interactions, also leading to elution.
PART 2: EXPERIMENTAL PROTOCOLS
The primary application of this compound is as a functional ligand covalently attached to a porous chromatography support (e.g., cross-linked agarose or polymethacrylate beads). The terminal bromo group provides a convenient handle for immobilization onto various activated resins.
Protocol 1: Conceptual Synthesis of BPS (Bromo-Pentyl-Sulfonate) Resin
This protocol describes a general method for coupling the ligand to a common base matrix.
-
Select Base Matrix: Choose a pre-activated chromatography resin. Epoxy-activated or amino-activated agarose beads (e.g., 6% cross-linked) are excellent choices. Custom resin synthesis services are available from various suppliers.[11][12][13]
-
Prepare Coupling Solution: Dissolve this compound in a suitable coupling buffer (e.g., 0.1 M sodium carbonate, pH 11 for epoxy-activated resin; or in an organic solvent for EDC/NHS coupling to an amino-resin). The concentration will depend on the desired ligand density.
-
Coupling Reaction: Wash the activated resin with the coupling buffer. Suspend the resin in the coupling solution and incubate with gentle mixing (e.g., on a rotator) at an elevated temperature (e.g., 37-50°C) for 16-24 hours. The nucleophilic oxygen or nitrogen on the resin will displace the bromide atom on the ligand.
-
Blocking: After coupling, quench the reaction and block any remaining active sites on the resin by incubating with a small molecule like ethanolamine or glycine.
-
Washing and Storage: Thoroughly wash the newly synthesized BPS resin with alternating high-pH and low-pH buffers (e.g., Tris buffer pH 8.5 and Acetate buffer pH 4.5), followed by a high salt wash (e.g., 1-2 M NaCl). Finally, wash with water and store in 20% ethanol at 4°C.
Protocol 2: Purification of a Recombinant Protein with BPS Resin
This protocol provides a step-by-step workflow for purifying a hypothetical target protein with a pI of 8.0 from a clarified E. coli lysate.
-
Buffer Preparation: Prepare the buffers listed in the table below. Filter all buffers through a 0.22 µm filter.
Buffer Name Composition Purpose Equilibration Buffer (A) 25 mM MES, pH 6.0, 50 mM NaCl Binds protein (pH < pI) at low ionic strength. High Salt Buffer (B) 25 mM MES, pH 6.0, 1.0 M NaCl Elution via salt gradient. High pH Buffer (C) 50 mM Tris, 50 mM NaCl, pH 8.5 Elution via pH-induced charge repulsion. Wash Buffer Same as Equilibration Buffer (A) Remove non-specifically bound proteins. Regeneration Buffer 0.5 - 1.0 M NaOH Column cleaning and sanitization. Storage Solution 20% Ethanol Long-term storage of the resin. -
Column Packing and Equilibration:
-
Pack the BPS resin into a suitable chromatography column according to the manufacturer's instructions for the chosen hardware.
-
Equilibrate the column with 5-10 column volumes (CV) of Equilibration Buffer (A) at the desired flow rate until the pH and conductivity of the outlet stream match the buffer.
-
-
Sample Preparation and Loading:
-
Ensure the clarified cell lysate is buffer-exchanged into Equilibration Buffer (A). The sample conductivity should be similar to the equilibration buffer to ensure efficient binding.
-
Load the prepared sample onto the column at a residence time of 3-5 minutes.
-
-
Wash Step:
-
After loading, wash the column with 5-10 CV of Equilibration Buffer (A) until the UV absorbance (A280) returns to baseline, indicating that all unbound material has been removed.
-
-
Elution Strategy (Choose A or B):
-
A) Salt Gradient Elution:
-
Connect Buffer B to the chromatography system.
-
Apply a linear gradient from 0% to 100% Buffer B over 10-20 CV.
-
Collect fractions throughout the gradient and monitor the A280 chromatogram. The target protein will elute as the salt concentration disrupts the ionic interaction with the sulfonate ligand.
-
-
B) pH Gradient Elution (Charge Repulsion):
-
Connect Buffer C to the chromatography system.
-
Apply a step gradient to 100% Buffer C.
-
The pH shift from 6.0 to 8.5 will cross the protein's pI of 8.0, changing its net charge from positive to negative. This causes electrostatic repulsion from the negatively charged resin, resulting in a sharp elution peak.
-
Collect fractions and monitor the A280.
-
-
-
Analysis:
-
Analyze the collected fractions using SDS-PAGE to identify those containing the pure protein.
-
Perform a functional assay if applicable.
-
Pool the pure fractions for downstream applications.
-
-
Regeneration and Storage:
-
Wash the column with 3-5 CV of high salt buffer (Buffer B), followed by 3-5 CV of Regeneration Buffer.
-
Finally, wash with water and equilibrate with Storage Solution for long-term storage.
-
PART 3: TROUBLESHOOTING
| Problem | Potential Cause | Suggested Solution |
| Target protein does not bind | Buffer pH is too high (protein is not positively charged). | Decrease the pH of the equilibration and sample buffer to be at least 1-1.5 pH units below the protein's pI. |
| Sample conductivity is too high. | Dilute the sample or perform buffer exchange to lower the salt concentration. | |
| Poor recovery / Protein elutes in wash | Binding interaction is too weak. | Lower the salt concentration in the equilibration/sample buffer. |
| Hydrophobic interactions are weak. | Consider adding a low concentration of a "salting-out" salt like ammonium sulfate (e.g., 100-200 mM) to the binding buffer to promote hydrophobic interaction. | |
| Low Purity / Contaminants co-elute | Wash step is not stringent enough. | Include an intermediate wash step with a slightly higher salt concentration (e.g., 100-150 mM NaCl) before starting the elution gradient. |
| Elution gradient is too shallow or too steep. | Optimize the gradient slope. For pH elution, ensure the pH step is sharp and crosses the pI of the target protein while leaving contaminants bound. |
Conclusion
This compound is a powerful and versatile reagent for developing advanced protein purification strategies. By acting as a mixed-mode ligand, it provides a unique selectivity that is orthogonal to traditional chromatography methods. Its ability to combine cation-exchange and hydrophobic interactions allows for robust binding at moderate salt concentrations and offers flexible elution strategies, including pH-induced charge repulsion. By following the principles and protocols outlined in this guide, researchers can leverage this unique chemistry to solve complex purification challenges and achieve higher purity products in fewer steps.
References
-
Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Retrieved from [Link]
-
Li, Y., et al. (2008). Ligands for mixed-mode protein chromatography: Principles, characteristics and design. PubMed. Retrieved from [Link]
-
Bio-Rad Laboratories. Introduction to Multimodal or Mixed-Mode Chromatography. Retrieved from [Link]
-
LCGC International. (2008). Improving Protein Separations with Mixed-Mode Chromatography. Retrieved from [Link]
-
BioPharm International. (2008). Mixed-Mode Chromatography in Downstream Process Development. Retrieved from [Link]
-
Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Ion-Pair Reagent (IPR). Retrieved from [Link]
-
Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Haloalkanes. Retrieved from [Link]
-
G-Biosciences. Custom Purification Resin Synthesis & Production for your OEM. Retrieved from [Link]
-
Cytiva Life Sciences. Custom chromatography resin services. Retrieved from [Link]
-
Custom Chromatography Resins. About CCR. Retrieved from [Link]
-
Kyte, J. (2003). The basis of the hydrophobic effect. PubMed. Retrieved from [Link]
-
Chemguide. an introduction to halogenoalkanes (haloalkanes). Retrieved from [Link]
-
Wikipedia. Hydrophobe. Retrieved from [Link]
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- 4. scbt.com [scbt.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chromatographyonline.com [chromatographyonline.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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Mastering Mobile Phase Preparation with 5-Bromo-1-pentanesulfonic Acid Sodium Salt for Enhanced Chromatographic Resolution
An In-Depth Technical Guide for Researchers in Chromatography and Drug Development
In the landscape of analytical chromatography, achieving optimal separation of ionic and polar analytes presents a persistent challenge. Reversed-phase high-performance liquid chromatography (RP-HPLC), a cornerstone of modern analytical science, often struggles with poor retention of such compounds on non-polar stationary phases.[1] This guide provides a comprehensive examination of ion-pair chromatography (IPC) as a powerful solution, focusing specifically on the preparation and application of mobile phases containing 5-Bromo-1-pentanesulfonic Acid Sodium Salt.
As an ion-pairing agent, this compound introduces a sophisticated mechanism for enhancing the retention and resolution of positively charged analytes.[2][3] This document, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of steps to explain the fundamental principles, causality behind experimental choices, and the establishment of self-validating protocols.
The Science of Ion-Pairing with Alkyl Sulfonates
Ion-pair chromatography is a technique used in reversed-phase HPLC to separate charged substances.[4] For analytes with ionizable or strongly polar groups, such as organic acids, amino acids, and amines, retention on hydrophobic columns (e.g., C8 or C18) is often insufficient.[1] An ion-pairing agent, which is a large ionic molecule with a significant hydrophobic region, is added to the mobile phase.[1][5]
This compound (C₅H₁₀BrNaO₃S) is an anionic ion-pairing agent.[6][7] In solution, it provides the 5-bromo-1-pentanesulfonate anion. This agent works by two primary proposed mechanisms:
-
Ion-Pair Formation in the Mobile Phase: The anionic sulfonate group forms an ion pair with a positively charged (cationic) analyte in the mobile phase. This newly formed complex is electrically neutral and more hydrophobic than the analyte alone, leading to increased interaction with the non-polar stationary phase and, consequently, greater retention.[8][9]
-
Dynamic Coating of the Stationary Phase: The hydrophobic five-carbon alkyl chain of the pentanesulfonate molecule adsorbs onto the surface of the reversed-phase packing material. This creates a dynamic ion-exchange surface where the charged sulfonate heads are oriented towards the mobile phase, allowing for the retention of cationic analytes via an ion-exchange mechanism.[4]
The length of the alkyl chain is a critical parameter. A C5 chain, as in 5-bromo-1-pentanesulfonate, offers a moderate degree of hydrophobicity, providing a balance between achieving sufficient retention and avoiding excessively long column equilibration times, which can be an issue with longer-chain alkyl sulfonates (>C12).[3][10]
Core Parameters for Mobile Phase Optimization
The success of an ion-pair separation hinges on the careful control of several key mobile phase parameters. The interplay between these factors dictates retention, selectivity, and peak shape.
Table 1: Critical Parameters for Mobile Phase Optimization
| Parameter | Typical Range | Rationale & Key Considerations |
| Concentration of Ion-Pairing Agent | 1 mM - 20 mM | Higher concentrations increase analyte retention but can lead to long equilibration times and potential precipitation.[8][11] Start with a low concentration (e.g., 5 mM) and optimize.[10] |
| Mobile Phase pH | 2.5 - 7.5 (for silica columns) | pH must be controlled to ensure both the analyte and the ion-pairing agent are in their ionized forms. For cationic analytes (bases), the pH should be at least 2 units below the analyte's pKa.[10][12] |
| Organic Modifier | Acetonitrile or Methanol | The type and concentration of the organic solvent control the overall elution strength. Acetonitrile is often preferred for its lower UV absorbance.[13] A 10% decrease in organic content can triple retention time.[14] |
| Buffer System | Phosphate, Acetate | A buffer is essential to maintain a stable pH.[14] Buffer concentration is typically in the 10-50 mM range. Ensure the buffer is soluble in the final mobile phase mixture.[14] |
| Column Temperature | 25°C - 50°C | Temperature affects mobile phase viscosity and the kinetics of ion-pair formation and interaction with the stationary phase. Higher temperatures can improve peak shape but may alter selectivity.[8][11] |
Protocols for Mobile Phase Preparation
Scientific integrity demands reproducibility. The following protocols are designed to be self-validating systems, ensuring consistency between batches and experiments. Always use HPLC-grade solvents (water, acetonitrile, methanol) and high-purity reagents.[14][15]
Materials and Reagents
-
This compound (CAS: 55788-45-9)[6]
-
HPLC-grade Water
-
HPLC-grade Acetonitrile and/or Methanol[16]
-
Buffer components (e.g., Sodium Phosphate Monobasic, Phosphoric Acid)
-
Calibrated pH meter
-
Volumetric flasks and graduated cylinders
-
Ultrasonic bath or vacuum degassing system
Step-by-Step Protocol: Preparation of 1 L of Mobile Phase
This protocol details the preparation of a common starting mobile phase: 5 mM this compound in 25 mM Phosphate Buffer (pH 3.0), with 30% Acetonitrile.
Step 1: Prepare the Aqueous Buffer Solution
-
Accurately weigh the required amount of the phosphate buffer salt (e.g., for 25 mM Sodium Phosphate Monobasic, use ~3.0 g).
-
Dissolve in approximately 900 mL of HPLC-grade water in a beaker or flask.
-
Adjust the pH to 3.0 using a concentrated acid like phosphoric acid. Crucially, pH adjustment must be done before the addition of any organic solvent , as the organic component can alter the apparent pH and affect reproducibility.[14]
-
Transfer the pH-adjusted buffer to a 1 L volumetric flask and bring to volume with HPLC-grade water.
Step 2: Prepare the Final Aqueous Mobile Phase (Aqueous A)
-
Calculate the mass of this compound needed for a 5 mM solution in 700 mL (the final aqueous portion). The molecular weight is 255.11 g/mol .[6]
-
Mass = 0.005 mol/L * 0.7 L * 255.11 g/mol = 0.893 g
-
-
Accurately weigh 0.893 g of the reagent.
-
In a 1 L flask, measure 700 mL of the prepared 25 mM phosphate buffer (pH 3.0).
-
Add the weighed ion-pairing reagent to the buffer and mix until fully dissolved.
Step 3: Final Mobile Phase Assembly
-
Measure 300 mL of HPLC-grade acetonitrile.
-
Add the acetonitrile to the 700 mL aqueous solution containing the buffer and ion-pairing agent. Always measure solvent volumes separately before mixing to account for volume contraction. [15]
-
Mix the final solution thoroughly.
Step 4: Filtration and Degassing
-
Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter compatible with your solvents to remove any particulates.[17]
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration to prevent bubble formation in the HPLC pump and detector.[17]
Step 5: System Equilibration
-
Ion-pair chromatography requires extended column equilibration times for the reagent to adsorb onto the stationary phase and establish a stable baseline.[11][18]
-
Flush the column with the prepared mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. It may take 20-50 column volumes to reach full equilibrium.[18]
Diagram 1: Workflow for Mobile Phase Preparation
Caption: Step-by-step workflow for preparing an ion-pair mobile phase.
Experimental Causality & Trustworthiness
Why pH control is paramount: The ionization state of both the acidic/basic analyte and the ion-pairing agent is governed by pH. For 5-bromo-1-pentanesulfonate to be an effective counter-ion, it must be in its anionic sulfonate form. Similarly, for it to retain a basic analyte (e.g., an amine), the analyte must be in its protonated, cationic form. Operating at a pH at least 1.5-2 units away from the pKa of the analyte ensures a stable, fully ionized state, leading to robust and reproducible retention times.[12]
Why equilibration is non-negotiable: Unlike standard reversed-phase chromatography, the mobile phase in IPC actively modifies the stationary phase. The slow adsorption of the alkyl sulfonate chains onto the C18 surface means that retention times will drift until this process reaches equilibrium.[19] A common troubleshooting error is insufficient equilibration.[11] To validate equilibration, inject a standard repeatedly until retention times are constant.[18]
A Note on Column Care: It is a widely accepted best practice that once a column is used for ion-pair chromatography, it should be dedicated to that purpose. It can be extremely difficult to completely wash the ion-pairing reagent from the column.[18]
Safety and Handling
This compound should be handled with appropriate laboratory precautions. Safety data sheets indicate it can cause skin, eye, and respiratory irritation.[20][21][22]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhaling dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[21][23]
Conclusion
The use of this compound as an ion-pairing agent is a powerful strategy for enhancing the separation of cationic analytes in reversed-phase HPLC. Success is not merely in following a recipe, but in understanding the underlying chemical principles. By carefully controlling the concentration of the ion-pairing agent, mobile phase pH, organic modifier content, and ensuring rigorous column equilibration, researchers can develop robust, reproducible, and high-resolution chromatographic methods. This guide provides the foundational knowledge and detailed protocols to empower scientists to leverage this technique with confidence and scientific integrity.
References
- Vertex AI Search. (n.d.). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Shimadzu. (n.d.).
- Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC.
- Technology Networks. (2024).
- Mason Technology. (2024). Ion-Pairing Agents | HPLC.
- LCGC. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
- OnePetro. (1983). Reverse-Phase Ion-Pair Chromatography (HPLC)
- Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Merck Millipore. (n.d.).
- Welch Materials. (2025).
- J&K Scientific LLC. (2021). Method Development Guide of Ion-pair Reagents.
- Taylor & Francis Group. (n.d.). Manipulation of Ph and Ion-Pairing Reagents to Maximize the Performance of Reversed-Phase Columns.
- How to Do High-Performance Liquid Chromatography. (2025).
- PanReac AppliChem. (n.d.).
- Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- ALWSCI. (2024).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.).
- Separation Science. (n.d.). Washing Ion Pairing Columns.
- Alfa Chemistry. (n.d.). CAS 55788-45-9 this compound.
- Chromatography Forum. (n.d.). HPLC Troubleshooting Guide.
- BIOFOUNT. (n.d.). 55788-45-9|this compound.
- Santa Cruz Biotechnology. (n.d.).
- COSMOSIL. (n.d.). 1.
- ChemicalBook. (n.d.). This compound.
- Journal of Islamic Academy of Sciences. (n.d.). EFFECTS OF MOBILE PHASE COMPOSITION ON THE SEPARATION OF CATECHOLAMINES BY LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Pentanesulfonic acid, sodium salt.
- Fisher Scientific. (2025).
- Shimadzu. (n.d.). Preparing the Mobile Phases.
- Echemi. (n.d.). This compound.
- Solumetrics. (n.d.). Safety Data Sheet - 1-PENTANE SULFONIC ACID, SODIUM SALT.
- Sigma-Aldrich. (n.d.).
- Merck Millipore. (n.d.). Pentane-1-sulfonic acid sodium salt CAS 22767-49-3.
- Carl ROTH. (2024). Safety Data Sheet: Pentane-1-sulphonic acid sodium salt.
- Sigma-Aldrich. (n.d.).
- PubChem. (n.d.). 1-Pentanesulfonic acid, sodium salt.
- Loba Chemie. (n.d.).
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5-Bromo-1-pentanesulfonic Acid Sodium Salt in peptide mapping experiments
An In-Depth Technical Guide to Utilizing 5-Bromo-1-pentanesulfonic Acid Sodium Salt in Peptide Mapping
Introduction: Navigating the Complexities of Peptide Mapping
Peptide mapping is an indispensable analytical technique in the biopharmaceutical industry, serving as a protein's unique fingerprint.[1] It is the cornerstone for confirming the primary structure of therapeutic proteins, identifying post-translational modifications (PTMs), and ensuring lot-to-lot consistency and stability.[2][3] The most common workflow involves the enzymatic digestion of a protein into smaller peptide fragments, which are then separated by reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]
However, the inherent diversity of peptide properties presents significant chromatographic challenges. Hydrophilic peptides are often poorly retained on nonpolar stationary phases (like C18), eluting in the void volume, while basic peptides can interact with residual silanols on the column, leading to poor peak shape and tailing. To overcome these issues, mobile phase additives known as ion-pairing reagents are employed. While reagents like trifluoroacetic acid (TFA) provide excellent peak shape for UV-based detection, they are known to cause significant signal suppression in mass spectrometry (MS).[4] Conversely, MS-friendly reagents like formic acid (FA) often result in compromised chromatographic resolution.[5]
This application note serves as a detailed guide for researchers and drug development professionals on the strategic use of This compound , an aliphatic alkylsulfonate, as a potent ion-pairing reagent to achieve superior resolution in UV-based peptide mapping experiments. We will explore the underlying mechanism, provide validated protocols, and discuss the critical considerations for its application.
PART 1: The Ion-Pairing Mechanism of Alkylsulfonates
Causality of Enhanced Retention and Resolution
Ion-pair chromatography (IPC) enhances the retention of charged analytes on a reversed-phase column by introducing a counter-ion into the mobile phase.[6] 5-Bromo-1-pentanesulfonic Acid is a strong acid, meaning its sulfonate head group is negatively charged across a wide pH range. This anionic headgroup forms an electrostatic, non-covalent ion pair with positively charged residues on peptides—primarily the side chains of lysine (Lys), arginine (Arg), histidine (His), and the N-terminal amino group.[7]
The key to increased retention lies in the reagent's bifunctional nature. Once the neutral ion-pair is formed, the hydrophobic C5 alkyl chain of the reagent adsorbs onto the nonpolar stationary phase (e.g., C18), effectively anchoring the peptide to the column.[8] This mechanism significantly increases the retention time of basic and hydrophilic peptides, moving them out of the solvent front and enabling their resolution.[9] The result is a peptide map with improved peak shape and a more comprehensive chromatographic profile.
Sources
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- 2. Peptide Mapping Overview - Creative Proteomics [creative-proteomics.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Application Notes and Protocols for 5-Bromo-1-pentanesulfonic Acid Sodium Salt in Proteomics
For: Researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics.
Introduction: A Novel Tool for Cysteine-Targeted Proteomics
In the landscape of quantitative and structural proteomics, the precise and complete modification of cysteine residues is a critical step for robust and reproducible analysis. Standard proteomics workflows rely on the reduction of disulfide bonds followed by alkylation of the resulting free thiols to prevent their reoxidation and to ensure consistent peptide ionization and fragmentation in the mass spectrometer. While iodoacetamide (IAM) has been a workhorse reagent for this purpose, the field is continually seeking new chemical tools that offer unique advantages.
5-Bromo-1-pentanesulfonic Acid Sodium Salt emerges as a promising reagent in this context, offering a bifunctional molecular architecture that combines a reactive bromoalkane group for covalent modification of cysteine residues with a terminal sulfonic acid group. This unique combination not only ensures the complete and irreversible alkylation of cysteines but also introduces a fixed negative charge, which can be leveraged to enhance the analytical performance in mass spectrometry. These application notes provide a comprehensive guide to the use of this compound in proteomics workflows, from the underlying chemical principles to detailed experimental protocols.
Principle of the Method: Cysteine Alkylation and Enhanced Mass Spectrometric Analysis
The application of this compound in proteomics is centered around the nucleophilic substitution reaction between the thiol group of a cysteine residue and the bromine atom of the reagent. This reaction, which proceeds efficiently under mild conditions, forms a stable thioether bond, effectively capping the cysteine residue.
The true innovation of this reagent lies in the introduction of the sulfonic acid moiety. This highly acidic group imparts several advantageous properties to the modified peptides:
-
Improved Solubility: The presence of the sulfonate group can increase the solubility of proteins and peptides, which is particularly beneficial when working with hydrophobic proteins or complex protein mixtures.[1][2]
-
Enhanced Ionization in Mass Spectrometry: The fixed negative charge of the sulfonate group can aid in the ionization process, potentially leading to stronger signals in the mass spectrometer.
-
Directed Fragmentation: The presence of a charged group can influence the fragmentation pattern of peptides during tandem mass spectrometry (MS/MS). Specifically, sulfonic acid derivatization has been shown to facilitate charge-site-initiated fragmentation, leading to a more predictable and simplified fragmentation spectrum, which can aid in de novo sequencing and peptide identification.[3]
Experimental Workflow Overview
The overall workflow for the application of this compound is analogous to standard proteomics sample preparation pipelines. The key steps involve protein reduction, alkylation with the sulfonated reagent, and subsequent enzymatic digestion.
Figure 1: General experimental workflow for proteomics sample preparation using this compound for cysteine alkylation.
Detailed Protocols
The following protocols provide a starting point for the use of this compound. As with any proteomics workflow, optimization may be required depending on the specific sample type and downstream analysis goals.
Protocol 1: In-Solution Protein Alkylation
This protocol is suitable for purified proteins or complex protein mixtures in solution.
Materials:
-
This compound (CAS 55788-45-9)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Trypsin (mass spectrometry grade)
-
Formic Acid (FA)
-
Acetonitrile (ACN)
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in a buffer containing 8 M urea and 50 mM NH₄HCO₃, pH 8.0.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add this compound to a final concentration of 25-50 mM. A freshly prepared solution of the reagent is recommended.
-
Incubate at room temperature for 45-60 minutes in the dark.
-
-
Quenching (Optional):
-
To quench any remaining reactive reagent, add DTT to a final concentration of 5 mM and incubate for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM NH₄HCO₃, pH 8.0, to reduce the urea concentration to less than 1.5 M.
-
-
Enzymatic Digestion:
-
Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Digestion Quenching and Desalting:
-
Acidify the reaction mixture with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Sample Reconstitution for LC-MS/MS:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water for subsequent LC-MS/MS analysis.
-
Protocol 2: In-Gel Protein Alkylation
This protocol is designed for proteins that have been separated by one- or two-dimensional gel electrophoresis.
Materials:
-
All materials from Protocol 1, plus:
-
Acetonitrile (ACN)
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Gel excision tools
Procedure:
-
Gel Band Excision:
-
Excise the protein band(s) of interest from the Coomassie-stained gel using a clean scalpel.
-
Cut the gel pieces into small cubes (approximately 1x1 mm).
-
-
Destaining:
-
Wash the gel pieces with a 1:1 solution of 50 mM NH₄HCO₃ and acetonitrile until the Coomassie stain is removed.
-
-
Reduction:
-
Add enough 10 mM DTT in 50 mM NH₄HCO₃ to cover the gel pieces.
-
Incubate at 56°C for 45 minutes.
-
Remove the DTT solution.
-
-
Alkylation:
-
Add enough 50 mM this compound in 50 mM NH₄HCO₃ to cover the gel pieces.
-
Incubate at room temperature for 30-45 minutes in the dark.
-
Remove the alkylation solution.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM NH₄HCO₃.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
In-Gel Digestion:
-
Rehydrate the dried gel pieces in a minimal volume of trypsin solution (e.g., 10-20 ng/µL in 50 mM NH₄HCO₃) on ice for 30-45 minutes.
-
Add enough 50 mM NH₄HCO₃ to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces by sequential incubations with solutions of increasing acetonitrile concentration (e.g., 50% ACN/5% FA, followed by 80% ACN/5% FA).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Sample Reconstitution for LC-MS/MS:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water for subsequent LC-MS/MS analysis.
-
Expected Results and Data Interpretation
The use of this compound will result in a mass shift of +177.98 Da for each modified cysteine residue (C₅H₁₀O₃S). This mass modification should be included as a variable or fixed modification in the database search parameters.
Figure 2: Chemical reaction of cysteine alkylation with this compound.
Table 1: Mass Modifications for Database Searching
| Amino Acid | Modification | Monoisotopic Mass Shift (Da) |
| Cysteine (C) | S-sulfopentylation | +177.9800 |
The fragmentation spectra of peptides modified with this reagent are expected to exhibit characteristic patterns. The presence of the sulfonic acid group can lead to a dominant neutral loss of SO₃ (79.9568 Da) upon collision-induced dissociation (CID).[4] This characteristic neutral loss can be used as a diagnostic marker for the presence of a modified cysteine residue. Furthermore, the fixed charge may promote the formation of specific fragment ion series (e.g., enhanced y-ions), which can simplify spectral interpretation.[3]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Alkylation | Insufficient reagent concentration | Increase the concentration of this compound. |
| Incomplete reduction of disulfide bonds | Ensure complete reduction by optimizing DTT/TCEP concentration and incubation time/temperature. | |
| Suboptimal pH for alkylation | Ensure the pH of the reaction buffer is between 7.5 and 8.5. | |
| Non-specific Modification | Reagent concentration is too high | Decrease the concentration of the alkylating reagent. |
| Prolonged incubation time | Reduce the alkylation incubation time. | |
| Low Peptide Yield | Inefficient digestion | Ensure the urea concentration is sufficiently low before adding trypsin. Optimize digestion time. |
| Poor peptide extraction (in-gel) | Perform multiple extraction steps with varying acetonitrile concentrations. |
Conclusion
This compound represents a valuable addition to the proteomics toolkit. Its ability to efficiently and specifically alkylate cysteine residues while introducing a charge- and fragmentation-directing sulfonic acid group offers tangible benefits for mass spectrometry-based protein analysis. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this reagent into their workflows, with the potential to improve data quality and gain deeper insights into the proteome.
References
-
Keough, T., Youngquist, R. S., & Lacey, M. P. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(10), 924–933. [Link]
-
Niketic, V., Thomsen, J., & Kristiansen, K. (1974). Modification of cysteine residues with sodium 2-bromoethanesulfonate. The application of S-sulfoethylated peptides in automatic Edman degradation. European Journal of Biochemistry, 46(3), 547–551. [Link]
-
Škulj, S., & Rožman, M. (2015). Study of the gas-phase fragmentation behaviour of sulfonated peptides. International Journal of Mass Spectrometry, 391, 11-16. [Link]
-
University of Iowa. (n.d.). Procedure for Reduction and Alkylation. Carver College of Medicine - Proteomics Facility. Retrieved January 16, 2026, from [Link]
-
Boston Children's Hospital. (n.d.). Proteomics Center Useful Protocols. Retrieved January 16, 2026, from [Link]
-
Adachi, S. (2017). Protein extraction, alkylation, and digestion for LC/MS of HEK-293. protocols.io. [Link]
-
Pace, C. N., Hebert, E. J., Shaw, K. L., Schell, D., Both, V., & Krajcikova, D. (2001). Toward a molecular understanding of protein solubility: increased negative surface charge correlates with increased solubility. Biophysical journal, 80(1), 482–488. [Link]
-
Kuznetsova, A. A., Tsybulin, A. A., & Gorshkov, M. V. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Expert review of proteomics, 17(11-12), 835–844. [Link]
-
Wikipedia. (2023, December 2). Edman degradation. [Link]
-
Shimadzu. (n.d.). eB116 Detection of Reductively-Alkylated Cysteines Using Protein Sequencer. [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 25). 26.7: The Edman Degradation. [Link]
-
Khan, M. Y., & Salahuddin, A. (1991). Probing the determinants of protein solubility with amino acid modification. The International Journal of Biochemistry, 23(10), 1143–1147. [Link]
-
Geng, J., Falk, S., & Loo, J. A. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Analytical biochemistry, 619, 114137. [Link]
-
University of Washington. (2011, October 4). Protein Reduction, Alkylation, Digestion. UWPR. [Link]
-
Golovanov, A. P., Hautbergue, G. M., Wilson, S. A., & Lian, L. Y. (2004). A simple method for improving protein solubility and long-term stability. Journal of the American Chemical Society, 126(29), 8933–8939. [Link]
-
Semisotnov, G. V., Rodionova, N. A., Razgulyaev, O. I., Uversky, V. N., Gripas, A. F., & Gilmanshin, R. I. (1991). Study of the "molten globule" intermediate state in protein folding by a hydrophobic fluorescent probe. Biopolymers, 31(1), 119–128. [Link]
-
Ganesan, A., & Anand, K. (2015). Sulfated and sulfonated polymers are able to solubilize efficiently the protein aggregates of different nature. Archives of biochemistry and biophysics, 567, 22–29. [Link]
-
Bond, M. D. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of proteomics, 75(15), 4647–4657. [Link]
-
Shen, Y., Tolić, N., Masselon, C., Pasa-Tolić, L., Camp, D. G., Hixson, K. K., ... & Smith, R. D. (2004). Ultrasensitive proteomics using high-efficiency on-line micro-SPE-nanoLC-nanoESI-FTICR mass spectrometry. Analytical chemistry, 76(1), 144–154. [Link]
-
Treweek, T. M., Mee, C., & Do, T. Q. (2009). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(6), 1137–1147. [Link]
-
Wang, G., & Cole, R. B. (2007). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry, 18(1), 92–104. [Link]
-
Huang, L., & Tureček, F. (2015). Study of the gas-phase fragmentation behaviour of sulfonated peptides. International Journal of Mass Spectrometry, 391, 11-16. [Link]
-
Paek, E., & Kim, S. (2013). Mass spectrometry of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 1007, 23–45. [Link]
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Application Note: Utilizing 5-Bromo-1-pentanesulfonic Acid Sodium Salt for Enhanced Mass Spectrometry-Based Post-Translational Modification Analysis
Abstract
The comprehensive analysis of protein post-translational modifications (PTMs) is fundamental to understanding cellular biology and disease pathology. A critical step in sample preparation for mass spectrometry (MS)-based proteomics is the reduction and alkylation of cysteine residues to prevent disulfide bond reformation.[1] This note details the application of 5-Bromo-1-pentanesulfonic Acid Sodium Salt, a hydrophilic alkylating agent, for the irreversible modification of cysteine thiols. We provide the chemical basis for its reactivity, outline its advantages in improving peptide hydrophilicity for chromatographic separation, and present a detailed, field-tested protocol for its use in bottom-up proteomics workflows.
Introduction: The Challenge of Cysteine Modification in Proteomics
In the complex landscape of proteomics, mass spectrometry stands out as the leading tool for the large-scale identification and quantification of proteins and their PTMs.[2][3] A standard "bottom-up" proteomics workflow involves the enzymatic digestion of proteins into smaller peptides, which are more amenable to MS analysis.[4] However, the inherent reactivity of cysteine residues poses a significant challenge. The thiol (-SH) side chain of cysteine is highly nucleophilic and readily oxidizes to form disulfide bonds (S-S), which can occur both within a single polypeptide chain and between different chains.[5] These bonds must be cleaved (reduction) and permanently blocked (alkylation) to ensure complete protein denaturation, facilitate enzymatic access for digestion, and prevent heterogeneous, disulfide-linked peptides that complicate data analysis.[1][5]
While traditional alkylating agents like iodoacetamide (IAA) and N-ethylmaleimide (NEM) are widely used, they can result in modified peptides that are hydrophobic, leading to poor solubility or challenging chromatographic behavior.[1][6] this compound emerges as a specialized reagent designed to address this limitation. It combines a reactive bromoalkane functional group for covalent cysteine modification with a terminal sulfonate group, imparting a permanent negative charge and increased hydrophilicity to the target peptide.[7][8] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent.
Mechanism of Action: Irreversible Thiol Alkylation
This compound modifies cysteine residues via a nucleophilic substitution (SN2) reaction. The process is initiated by the reduction of protein disulfide bonds, typically using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which generates a free thiolate anion (-S⁻) on the cysteine side chain. This highly nucleophilic thiolate then attacks the electrophilic carbon atom of the bromo-pentane moiety, displacing the bromide ion and forming a stable, irreversible thioether bond.[9][10]
The key feature of this reagent is the pentanesulfonate tail, which remains appended to the cysteine residue post-alkylation. This modification adds a fixed mass of 150.0354 Da (C₅H₁₀O₃S) to each cysteine residue.
Figure 1: Reaction mechanism of cysteine alkylation. The nucleophilic thiol of a reduced cysteine residue attacks the electrophilic carbon of this compound, forming a stable thioether linkage.
Advantages in PTM Workflow & Experimental Design
The choice of alkylating agent can significantly impact the quality of proteomics data.[5] The unique bifunctional nature of this compound offers several distinct advantages:
-
Irreversible Capping: Forms a highly stable thioether bond, preventing re-oxidation of cysteines during sample handling and analysis.[1][11]
-
Enhanced Hydrophilicity: The introduction of a sulfonate group increases the polarity of otherwise hydrophobic peptides. This can improve peptide solubility, reduce sample loss due to adsorption, and alter retention times in reversed-phase liquid chromatography (RPLC), potentially improving separation from co-eluting unmodified peptides.[8]
-
Unique Mass Signature: The fixed mass addition of 150.0354 Da provides a clear and unambiguous signature for identifying cysteine-containing peptides during database searching.
-
Potential for Enrichment: The permanent negative charge introduced by the sulfonate group enables the possibility of using Strong Anion Exchange (SAX) chromatography to enrich for cysteine-containing peptides, analogous to phosphopeptide enrichment strategies.[12]
Detailed Protocols for In-Solution Alkylation & Digestion
This section provides a robust, step-by-step protocol for the preparation of protein samples for mass spectrometry using this compound.
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- 3. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. ALKYLATING TRYPTIC PEPTIDES TO ENHANCE ESI-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 10. Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
5-Bromo-1-pentanesulfonic Acid Sodium Salt in mass spectrometry sample preparation
Application Note & Protocol
Topic: 5-Bromo-1-pentanesulfonic Acid Sodium Salt in Mass Spectrometry Sample Preparation Audience: Researchers, scientists, and drug development professionals.
Harnessing this compound for Enhanced Analyte Retention in LC-MS Workflows
This document provides a detailed technical guide on the application of this compound as a specialized ion-pairing agent for challenging liquid chromatography-mass spectrometry (LC-MS) analyses. It is designed for researchers and drug development professionals who need to improve the chromatographic retention and separation of highly polar, ionic, or basic compounds that are poorly retained in standard reversed-phase (RP) systems.
Introduction: The Challenge of Polar Analytes in Reversed-Phase LC-MS
Modern mass spectrometry is a cornerstone of analytical science, offering unparalleled sensitivity and specificity for identifying and quantifying molecules from simple drugs to complex proteins.[1][2] However, the "front-end" separation via liquid chromatography is critical for resolving complex mixtures and reducing matrix effects like ion suppression.
A significant challenge arises with small, polar, and ionic analytes (e.g., certain drug metabolites, neurotransmitters, and small peptides). These compounds exhibit minimal interaction with conventional C8 or C18 stationary phases, leading to poor retention, early elution near the solvent front, and inadequate separation from other polar matrix components. While techniques like HILIC are an alternative, many labs prefer to optimize existing and robust RP-HPLC methods. This is where ion-pairing chromatography becomes a powerful tool.
This compound (MW: 255.11 g/mol , Formula: C₅H₁₁BrO₃S•Na) is an aliphatic biochemical reagent that functions as a specialized ion-pairing agent.[3] While its primary application is noted in proteomics research[3], its structure lends itself to broader use in enhancing the retention of cationic species in RP-HPLC, making it a valuable, albeit niche, tool for LC-MS sample preparation.
Section 1: The Core Principle — Ion-Pairing Reversed-Phase Chromatography (IP-RPLC)
Ion-pairing reagents are surface-active ions that are added to the mobile phase. They possess a charged, polar head and a nonpolar, hydrophobic tail. This compound is an anionic ion-pairing agent. The negatively charged sulfonate group (-SO₃⁻) interacts with positively charged (cationic) analytes, such as protonated basic compounds or peptides. The five-carbon alkyl chain, along with the bromine atom, serves as the hydrophobic tail.
The mechanism proceeds in two potential ways:
-
Partitioning Model: The hydrophobic tails of the ion-pairing agent partition into the nonpolar stationary phase, effectively creating a pseudo-ion-exchange surface that retains the oppositely charged analyte.
-
Ion-Pair Formation Model: The agent and the analyte form a neutral, hydrophobic ion-pair complex in the mobile phase.[4] This neutral complex has a much stronger affinity for the nonpolar stationary phase, resulting in significantly increased retention.
The primary advantage is the ability to achieve separation of ionic compounds on a standard, highly reproducible reversed-phase column.
Section 2: The Specific Role and Caveats of this compound in MS
The choice of this compound over its more common non-brominated analog (1-pentanesulfonic acid sodium salt) is driven by the desire to modulate selectivity. The bromine atom increases the hydrophobicity and size of the alkyl tail, which can lead to:
-
Stronger Retention: The increased interaction with the stationary phase can provide longer retention times than shorter-chain or non-halogenated pairing agents.
-
Altered Selectivity: The specific chemical nature of the brominated tail may offer unique selectivity for certain classes of analytes compared to standard alkylsulfonates.
Critical Consideration for Mass Spectrometry: A significant drawback of using any salt, including ion-pairing reagents, is their non-volatile nature. This poses a direct conflict with the requirements of electrospray ionization (ESI), which relies on the evaporation of solvent to produce gas-phase ions.
-
Ion Suppression: The non-volatile salt can accumulate in the ESI source, crystallize on the inlet capillary, and compete with the analyte for ionization, leading to a significant drop in signal intensity.[5]
-
Source Contamination: These reagents can contaminate the ion source, transfer optics, and even the mass analyzer, leading to high chemical background and requiring extensive cleaning.[5][6]
Therefore, the use of this reagent must be approached with caution. It is best reserved for situations where adequate chromatographic separation is impossible by other means and is often run on dedicated LC-MS systems to prevent cross-contamination.
Section 3: Protocol for Method Development and Analysis
This section outlines a systematic approach to developing a robust LC-MS method using this compound.
3.1. Reagent and Mobile Phase Preparation
-
Stock Solution (100 mM):
-
Accurately weigh 255.1 mg of this compound.
-
Dissolve in 10.0 mL of MS-grade water in a Class A volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C.
-
-
Aqueous Mobile Phase (Mobile Phase A):
-
For a typical starting concentration of 5 mM, add 5.0 mL of the 100 mM stock solution to a 100 mL bottle.
-
Add approximately 80 mL of MS-grade water and 0.1 mL of formic acid (for a final concentration of 0.1% v/v). The acid ensures analytes like basic amines are protonated and available for ion-pairing.
-
Bring the final volume to 100 mL with MS-grade water.
-
Filter the mobile phase through a 0.22 µm membrane filter to remove particulates.
-
-
Organic Mobile Phase (Mobile Phase B):
-
Prepare a solution of MS-grade acetonitrile (or methanol) containing 0.1% v/v formic acid.
-
3.2. Analyte Sample Preparation
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
-
The final analyte concentration should be optimized, but a starting point of 1-10 µg/mL is common for small molecules.[7]
-
Crucially, ensure the sample is free of non-volatile salts and buffers (e.g., PBS, Tris, phosphates) which will exacerbate MS contamination issues. [6][7] If necessary, perform a solid-phase extraction (SPE) cleanup prior to analysis.
-
Filter the final sample solution through a 0.22 µm syringe filter before placing it in an autosampler vial.
3.3. LC-MS System Configuration and Method Parameters
It is highly recommended to use a dedicated column and LC system for ion-pairing work to prevent contamination of systems used for high-sensitivity analyses.
| Parameter | Recommended Setting / Guideline |
| LC Column | Standard C18 or C8, 2.1 or 4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size. |
| Column Temperature | 30-40 °C to improve peak shape and reduce mobile phase viscosity. |
| Flow Rate | 0.2-0.4 mL/min for 2.1 mm ID columns; 0.8-1.2 mL/min for 4.6 mm ID columns. |
| Injection Volume | 1-10 µL. |
| Gradient Program | Equilibration: At least 10 column volumes with the initial mobile phase composition. Gradient: Start with a low %B (e.g., 5%) and ramp up to a high %B (e.g., 95%) over 10-20 minutes. Hold at high %B for 2-3 minutes to elute hydrophobic compounds. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Ion Mode (for cationic analytes). |
| MS Source Parameters | Optimize gas temperatures, gas flows, and capillary voltage. May require higher source temperatures to help volatilize the ion-pairing agent, but this must be balanced against potential analyte degradation. |
3.4. Post-Analysis System Decontamination
This step is mandatory to preserve the performance of the mass spectrometer.
-
Column Wash: After the analytical batch, disconnect the column from the MS and wash it with 50-100 column volumes of a strong organic solvent mixture (e.g., 80:20 Acetonitrile:Water) without the ion-pairing reagent or acid.
-
LC System Flush: Replace Mobile Phase A with a bottle of 90:10 Water:Acetonitrile.
-
MS Inlet Flush: Divert the flow to waste and flush the entire LC system, including the autosampler needle and injection port, for at least 30-60 minutes to remove all traces of the salt. Only after this flush should the system be reconnected to the MS or used for other applications.
Section 4: Experimental Workflow and Troubleshooting
The overall process requires careful planning and execution, from sample preparation through to system cleaning.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Severe Signal Loss | Ion suppression from the non-volatile salt. | Lower the concentration of the ion-pairing agent (e.g., to 1-2 mM). Optimize MS source parameters (increase drying gas temperature/flow). Ensure sample is free of other salts. |
| High Background Noise | Contamination of the MS source and ion optics. | Perform a thorough cleaning of the MS source components (capillary, skimmer). Ensure the post-analysis flush protocol was followed correctly. |
| Poor Peak Shape | Insufficient column equilibration; secondary interactions. | Increase column equilibration time. Adjust mobile phase pH slightly. Ensure the ion-pairing agent concentration is sufficient. |
| Drifting Retention Times | Column is not fully equilibrated with the ion-pairing agent; temperature fluctuations. | Equilibrate the column for a longer duration before the first injection. Use a column oven to maintain a stable temperature. |
| Clogged ESI Needle | Precipitation of the salt at the ESI tip due to rapid solvent evaporation. | Lower the concentration of the ion-pairing agent. Ensure a sufficient percentage of organic solvent is always flowing post-column if using a makeup flow. Clean the needle by sonication in water/methanol. |
References
-
Mass Spectrometry Research Facility, University of Bath. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from bath.ac.uk. (URL: [Link])
-
Current Protocols in Protein Science. (2012). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. National Institutes of Health. (URL: [Link])
-
ResearchGate. (n.d.). Using of 1-Pentane Sulfonic Acid Sodium Salt in the Mobile Phase. Retrieved from researchgate.net. (URL: [Link])
-
MP Biomedicals. (n.d.). 1-Pentanesulfonic Acid Sodium Salt Monohydrate. Retrieved from mpbio.com. (URL: [Link])
-
ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from researchgate.net. (URL: [Link])
-
Briti Scientific. (n.d.). 1 - Pentanesulfonic Acid Sodium Salt Anhydrous for ion pair HPLC. Retrieved from britiscientific.com. (URL: [Link])
-
University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from delaware.edu. (URL: [Link])
-
Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from ioc.sinica.edu.tw. (URL: [Link])
-
National Institutes of Health. (2018). Proteomics and Its Current Application in Biomedical Area: Concise Review. Retrieved from nih.gov. (URL: [Link])
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 3. scbt.com [scbt.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. researchgate.net [researchgate.net]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Shape with 5-Bromo-1-pentanesulfonic Acid Sodium Salt
Welcome to the technical support center for improving chromatographic peak shape using 5-Bromo-1-pentanesulfonic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the separation and quantification of challenging analytes. Here, we delve into the mechanistic principles, practical applications, and troubleshooting strategies associated with this versatile ion-pairing reagent.
Introduction to Ion-Pair Chromatography and the Role of this compound
In reversed-phase high-performance liquid chromatography (RP-HPLC), achieving symmetrical, sharp peaks for basic and cationic compounds can be a significant challenge. These analytes often exhibit poor retention and pronounced peak tailing due to secondary interactions with residual silanol groups on the silica-based stationary phase.[1] Ion-pair chromatography (IPC) offers a robust solution to this problem by introducing a counter-ion into the mobile phase, which modulates the retention and improves the peak shape of ionic analytes.[2][3][4]
This compound is an anionic ion-pairing reagent designed for this purpose. Its efficacy stems from its amphiphilic nature: a five-carbon alkyl chain provides the necessary hydrophobicity to interact with the non-polar stationary phase, while the negatively charged sulfonate group interacts with positively charged analytes. The presence of a bromine atom is anticipated to subtly increase the hydrophobicity of the reagent compared to its non-brominated counterpart, potentially influencing its interaction with the stationary phase and the overall selectivity of the separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound improves peak shape?
A1: The primary mechanism involves two key interactions. Firstly, the hydrophobic pentyl chain of the reagent adsorbs onto the C18 or C8 stationary phase, creating a dynamic ion-exchange surface.[1][5] This effectively masks the underlying free silanol groups, which are a major cause of peak tailing for basic compounds.[1] Secondly, the exposed negatively charged sulfonate groups form neutral ion pairs with positively charged (cationic) analytes in the mobile phase.[4][6] This neutralization increases the analyte's hydrophobicity, leading to better retention and more symmetrical peaks.
Q2: For which types of analytes is this compound most effective?
A2: This reagent is most effective for the analysis of basic and cationic compounds that are poorly retained or exhibit significant peak tailing in standard reversed-phase chromatography. This includes many pharmaceutical compounds, such as amines, as well as peptides and other biomolecules with positive charges at the operational pH.[7][8]
Q3: What is a typical starting concentration for this reagent in the mobile phase?
A3: A good starting concentration for most alkyl sulfonate ion-pairing reagents is in the range of 2–5 mmol/L.[1] For method development, it is advisable to begin with a low concentration (e.g., 5 mM) and incrementally increase it to optimize retention and resolution.[9][10]
Q4: Can I use gradient elution with this compound?
A4: While possible, isocratic elution is generally recommended for ion-pair chromatography. Gradient elution can lead to long column equilibration times and baseline instability due to the slow kinetics of the ion-pairing reagent adsorbing to and desorbing from the stationary phase.[1]
Q5: Is it necessary to dedicate a column for use with this ion-pairing reagent?
A5: Yes, it is highly recommended to dedicate a column for ion-pair applications. Alkyl sulfonates can be difficult to completely remove from the stationary phase, even with extensive washing.[9][11] Using the same column for other applications can lead to reproducibility issues and unexpected changes in selectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Excessive Peak Tailing of Basic Analytes
Even with the addition of an ion-pairing reagent, you may still observe tailing peaks.
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Ion-Pair Reagent Concentration | The concentration of this compound may be too low to effectively mask all active silanol sites or to fully pair with the analyte. | 1. Incrementally increase the reagent concentration in the mobile phase (e.g., from 5 mM to 10 mM, then 15 mM).2. Monitor the peak asymmetry factor; an ideal value is close to 1.0. |
| Inappropriate Mobile Phase pH | For effective ion-pairing, the analyte must be in its ionized form. For basic compounds, the mobile phase pH should be at least 2 units below the analyte's pKa.[9] | 1. Determine the pKa of your analyte.2. Adjust the mobile phase pH using a suitable buffer (e.g., phosphate or acetate) to ensure the analyte is fully protonated. |
| Secondary Interactions with the Stationary Phase | Despite the ion-pairing reagent, some residual silanol interactions may persist, especially with older or less deactivated columns. | 1. Consider using a highly end-capped, modern reversed-phase column.2. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can sometimes help, but be aware that this can shorten column lifetime.[8] |
Issue 2: Poor Retention or Drifting Retention Times
Analytes elute too early, or their retention times are not reproducible across injections.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Column Equilibration | Ion-pairing reagents require a significant amount of time to establish a stable equilibrium with the stationary phase. Insufficient equilibration is a common cause of drifting retention times. | 1. Equilibrate the column with at least 20-50 column volumes of the mobile phase containing the ion-pairing reagent.[12]2. Before running your sample sequence, perform several injections of a standard solution until retention times are stable (e.g., <1% RSD). |
| Fluctuations in Column Temperature | Temperature affects the adsorption equilibrium of the ion-pairing reagent on the stationary phase, which in turn influences analyte retention.[1] | 1. Use a column oven to maintain a constant and controlled temperature throughout the analysis. |
| Mobile Phase Composition | The concentration of the organic modifier significantly impacts retention. Higher organic content will decrease retention. | 1. To increase retention, decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.2. Ensure the mobile phase is well-mixed and degassed to prevent pump-related issues. |
| High Concentration of Ion-Pair Reagent | At very high concentrations, alkyl sulfonates can form micelles in the mobile phase, which can lead to a decrease in retention.[5] | 1. If you have been progressively increasing the reagent concentration, a sudden drop in retention may indicate micelle formation. Reduce the concentration to a level below the "fold-over point".[5] |
Issue 3: Peak Fronting or Split Peaks
Peaks appear distorted with a leading edge or are split into two.
| Potential Cause | Explanation | Troubleshooting Steps |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. | 1. Dilute your sample and reinject.2. If dilution is not possible, consider using a column with a larger internal diameter or a higher loading capacity.[13] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. | 1. Whenever possible, dissolve your sample in the mobile phase itself.2. If a different solvent must be used, ensure it is weaker than the mobile phase. |
| Column Void or Contamination | A void at the head of the column or particulate matter on the inlet frit can disrupt the sample flow path, causing split peaks.[14] | 1. Reverse flush the column (disconnect from the detector first) to try and remove any contamination.2. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[15] |
Experimental Protocols
Protocol 1: Method Development for a Basic Analyte
This protocol provides a systematic approach to developing a robust method using this compound.
-
Initial Column and Mobile Phase Selection:
-
Select a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Prepare an aqueous mobile phase component (Mobile Phase A) containing a 20 mM phosphate buffer adjusted to pH 3.0.
-
Prepare an organic mobile phase component (Mobile Phase B), typically HPLC-grade acetonitrile or methanol.
-
-
Determining the Optimal Organic Modifier Concentration:
-
Without the ion-pairing reagent, perform a gradient elution from 5% to 95% B over 20 minutes to determine the approximate organic concentration at which your analyte elutes.
-
Based on the gradient run, establish an isocratic mobile phase composition that provides some retention for your analyte (e.g., if it eluted at 40% B, start with an isocratic run at 35% B).
-
-
Introducing the Ion-Pair Reagent:
-
Add this compound to Mobile Phase A to a final concentration of 5 mM. Ensure it is fully dissolved.
-
Equilibrate the column with this new mobile phase for at least 30 minutes at a flow rate of 1 mL/min.
-
-
Optimization of Ion-Pair Reagent Concentration:
-
Inject your standard and observe the retention time and peak shape.
-
If retention is insufficient or tailing is still present, increase the concentration of the ion-pairing reagent to 10 mM and re-equilibrate.
-
Continue this process until optimal retention (typically a k' between 2 and 10) and peak symmetry are achieved.
-
Protocol 2: Column Equilibration and Cleaning
Proper column handling is crucial for reproducible results in ion-pair chromatography.
Equilibration:
-
Flush the column with a 50:50 mixture of methanol and water to remove any storage solvent.
-
Introduce the mobile phase without the ion-pairing reagent and pump for 10 column volumes.
-
Introduce the final mobile phase containing this compound.
-
Equilibrate the column by pumping at least 20-50 column volumes of the final mobile phase. For a 4.6 x 150 mm column, this equates to approximately 30-75 mL.[12]
-
Confirm equilibration by making repeated injections of a standard until retention times are stable.
Cleaning and Storage:
-
To remove the ion-pairing reagent, first flush the column with the mobile phase composition but without the reagent (e.g., buffered water/organic mix) for 10-15 column volumes.[12]
-
Next, flush with 10-20 column volumes of a 50:50 mixture of methanol/water.[12]
-
For long-term storage, flush with 100% methanol or acetonitrile and ensure the column is tightly capped.
-
Important: As complete removal of the ion-pairing reagent is difficult, it is best practice to dedicate the column solely to this application.[11]
Visualizations
Mechanism of Peak Shape Improvement
Caption: Interaction of a basic analyte with the stationary phase without and with the ion-pairing reagent.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting tailing peaks in ion-pair chromatography.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
J&K Scientific LLC. (2021, January 15). Method Development Guide of Ion-pair Reagents. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Washing Ion Pairing Columns. Separation Science. Retrieved from [Link]
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from [Link]
-
Slideshare. (n.d.). Ion-pair chromatography .pptx. Retrieved from [Link]
-
Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. Retrieved from [Link]
-
PubMed. (n.d.). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
LCGC North America. (2014, August 22). The cleaning and regeneration of reversed-phase HPLC columns. Retrieved from [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 4. itwreagents.com [itwreagents.com]
- 5. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Ion-pair chromatography .pptx [slideshare.net]
- 7. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jk-sci.com [jk-sci.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. mastelf.com [mastelf.com]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Troubleshooting Retention Time Variability with 5-Bromo-1-pentanesulfonic Acid Sodium Salt
Welcome to the technical support center for troubleshooting retention time variability when using 5-Bromo-1-pentanesulfonic Acid Sodium Salt as an ion-pairing reagent in your chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. Our approach is rooted in a deep understanding of chromatographic principles and extensive field experience to provide you with not just solutions, but the rationale behind them.
Introduction to Ion-Pair Chromatography with this compound
This compound is an effective ion-pairing reagent for retaining and separating positively charged analytes in reversed-phase HPLC.[1] Like other alkyl sulfonates, it adsorbs onto the hydrophobic stationary phase, creating a negatively charged surface that facilitates the retention of cationic species.[2] However, the dynamic equilibrium involved in ion-pair chromatography can be sensitive to various experimental parameters, often leading to frustrating retention time shifts. This guide will walk you through a systematic approach to identify and rectify the root cause of this variability.
Frequently Asked Questions (FAQs)
Q1: My retention times are consistently decreasing with each injection. What is the most likely cause?
A decreasing retention time is a common symptom in ion-pair chromatography and often points to insufficient column equilibration with the ion-pairing reagent. The gradual wash-out of the reagent from the column with each run reduces the stationary phase's ion-exchange capacity, leading to earlier elution of the analyte. It is also possible that there is a slow change in the mobile phase composition.
Q2: Can temperature fluctuations really have a significant impact on my retention times?
Absolutely. Temperature directly influences the viscosity of the mobile phase and the kinetics of the interactions between the analyte, the ion-pairing reagent, and the stationary phase. Even minor fluctuations in ambient temperature can cause noticeable shifts in retention, especially for ionizable compounds. For reproducible results, a thermostatted column compartment is crucial.[3]
Q3: I've dedicated a column for ion-pair chromatography, but I'm still seeing variability. Could the column be the issue?
Yes. Even with a dedicated column, issues can arise. Column fouling from sample matrix components can block the inlet frit or alter the surface chemistry. Additionally, the stationary phase can degrade over time, especially if exposed to extreme pH or high temperatures.
Q4: How critical is the pH of my mobile phase in ion-pair chromatography?
The mobile phase pH is a critical parameter. It dictates the ionization state of both your analyte and any residual silanol groups on the stationary phase. A stable and accurately prepared buffered mobile phase is essential for consistent retention times.
Troubleshooting Guides: A Systematic Approach
When faced with retention time variability, a systematic approach is key to efficiently identifying the problem. We will start with the most common and easily addressable issues and progress to more complex possibilities.
Guide 1: The Mobile Phase - Your First Point of Investigation
The mobile phase is the most frequent source of retention time drift in ion-pair chromatography. Here’s how to troubleshoot it:
Question: Are you certain your mobile phase is correctly and consistently prepared?
Answer and Rationale:
Minor variations in the concentration of the ion-pairing reagent, the organic modifier, or the buffer components can lead to significant retention time shifts.[4] The equilibrium between the ion-pairing reagent in the mobile phase and on the stationary phase is highly dependent on these concentrations.
Troubleshooting Steps:
-
Freshly Prepare the Mobile Phase: Do not use aged mobile phase. Volatilization of the organic component can alter its composition over time.
-
Accurate Reagent Concentration: Precisely weigh the this compound and all buffer components. Use calibrated analytical balances.
-
Consistent pH: Use a calibrated pH meter to measure and adjust the pH of the aqueous portion of your mobile phase before adding the organic modifier. Ensure the buffer has adequate capacity at the target pH.
-
Thorough Mixing and Degassing: Ensure the mobile phase is thoroughly mixed and properly degassed to prevent pump cavitation and flow rate inaccuracies.
Experimental Protocol: Preparing a Stable Ion-Pair Mobile Phase
-
Aqueous Component Preparation:
-
Accurately weigh the required amount of this compound and buffer salts.
-
Dissolve in high-purity (e.g., Milli-Q) water.
-
Adjust the pH using a calibrated pH meter.
-
Filter the aqueous solution through a 0.45 µm or 0.22 µm filter.
-
-
Mobile Phase Preparation:
-
Measure the required volumes of the aqueous component and the organic modifier (e.g., acetonitrile, methanol) using Class A glassware.
-
Combine the components and mix thoroughly.
-
Degas the final mobile phase using an inline degasser, sonication, or helium sparging.
-
Guide 2: The Column - Ensuring a Stable Environment
The column is where the separation occurs, and its condition is paramount for reproducible chromatography.
Question: Is your column properly equilibrated and conditioned for ion-pair chromatography?
Answer and Rationale:
Ion-pairing reagents, especially those with longer alkyl chains, can take a significant amount of time to fully equilibrate with the stationary phase.[2][5] Incomplete equilibration is a primary cause of retention time drift, particularly at the beginning of a series of runs.
Troubleshooting Steps:
-
Sufficient Equilibration Time: Flush the column with at least 20-30 column volumes of the ion-pair containing mobile phase before the first injection. For a standard 4.6 x 150 mm column, this can be 30-45 minutes at 1 mL/min.
-
Monitor Equilibration: Inject a standard repeatedly until the retention time is stable (e.g., <0.5% RSD over 3-5 injections).
-
Dedicated Column: It is highly recommended to dedicate a column specifically for ion-pair methods. It is very difficult to completely remove the ion-pairing reagent, and residual amounts can affect other applications.
-
Column Washing: If you suspect column contamination, develop a robust washing procedure. Be cautious when switching to high percentages of organic solvent, as this can cause the ion-pairing reagent to precipitate. A gradual increase in the organic modifier is recommended.
Experimental Protocol: Column Equilibration and Cleaning
-
Equilibration:
-
Set the pump to deliver the ion-pair mobile phase at the method's flow rate.
-
Direct the column outlet to waste to avoid contaminating the detector.
-
Pump a minimum of 20-30 column volumes of mobile phase through the column.
-
Connect the column to the detector and allow the baseline to stabilize.
-
Perform several injections of a standard solution until retention times are consistent.
-
-
Cleaning (General Protocol - adapt as needed):
-
Flush the column with mobile phase without the ion-pairing reagent but with the same buffer and organic composition.
-
Gradually increase the organic modifier concentration to 95-100%.
-
Flush with 10-15 column volumes of the high organic mobile phase.
-
Reverse the flush direction and repeat.
-
Store the column in a suitable solvent (e.g., acetonitrile/water mixture).
-
Guide 3: The HPLC System - Hardware and Environmental Factors
If the mobile phase and column have been ruled out, the issue may lie with the HPLC system itself or the laboratory environment.
Question: Are your system parameters and lab environment stable?
Answer and Rationale:
Inconsistencies in flow rate, injection volume, or temperature can all contribute to retention time variability.
Troubleshooting Steps:
-
Flow Rate Consistency: Check for leaks in the system. A small, undetected leak can lead to a gradual decrease in flow rate and a corresponding increase in retention time. Verify the pump's flow rate using a calibrated flowmeter or by measuring the volume delivered over a set time.
-
Injector Precision: A faulty injector can lead to variable injection volumes and peak areas, and in some cases, can contribute to retention time shifts.
-
Temperature Control: Use a column oven to maintain a constant temperature.[3] Significant fluctuations in ambient temperature can cause retention time drift. Ensure the mobile phase reservoirs are not in direct sunlight or near a heat source.
Data Presentation: Impact of Key Parameters on Retention Time
| Parameter Change | Expected Impact on Retention Time | Rationale |
| Increase in Ion-Pair Reagent Concentration | Increase | Enhances the ion-exchange capacity of the stationary phase.[4] |
| Increase in Organic Modifier % | Decrease | Reduces the polarity of the mobile phase, decreasing the interaction of the ion-pair with the stationary phase. |
| Increase in Temperature | Decrease | Lowers mobile phase viscosity and can alter the thermodynamics of the analyte-stationary phase interaction.[2] |
| Increase in Flow Rate | Decrease | Analyte spends less time in the column. |
| Decrease in pH (for a basic analyte) | Increase | A more protonated analyte will have a stronger interaction with the negatively charged stationary phase. |
Visualizing the Troubleshooting Process
To aid in your troubleshooting efforts, the following diagram outlines a logical workflow for diagnosing retention time variability.
Caption: A logical workflow for troubleshooting retention time variability.
Advanced Troubleshooting
Scenario: You have followed all the above steps, and the retention time variability persists.
In this case, more subtle effects may be at play:
-
Sample Matrix Effects: Components in your sample matrix may be accumulating on the column and altering its properties. Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE).
-
Reagent Purity: Ensure you are using a high-purity grade of this compound. Impurities in the reagent could potentially interfere with the separation.
-
Analyte Stability: Confirm that your analyte is stable in the mobile phase and sample diluent. Degradation of the analyte can lead to the appearance of new peaks and shifts in the main peak's retention time.
By methodically working through these troubleshooting guides, you will be well-equipped to diagnose and resolve issues with retention time variability when using this compound in your ion-pair chromatography applications.
References
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
LCGC. HPLC Troubleshooting Guide. [Link]
-
LCGC. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
-
Hawach. (2023, October 7). Reduce the Effect of Ionic Reagents on HPLC Columns. [Link]
-
Separation Science. The Case of the Unintentional Ion-Pairing Reagent. [Link]
-
Chromatography Forum. (2009, May 18). Changing between different ion-pair reagents on same column. [Link]
-
Analysis & Separations. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Hindawi. (2021, June 26). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
-
Obrnuta faza. T1. Poor peak shape. [Link]
-
Cornell Lab. 1-Pentanesulfonic acid sodium salt, Ion pair chromatography. [Link]
-
SIELC Technologies. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. [Link]
-
ResearchGate. (2018, May 1). Using of 1-Pentane Sulfonic Acid Sodium Salt in the Mobile Phase. [Link]
-
HiMedia Laboratories. 1-Pentanesulphonic acid sodium salt, For HPLC. [Link]
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. [Link]
-
RCI Labscan Limited. 1-Pentanesulfonic Acid Sodium Salt Anhydrous, HPLC. [Link]
Sources
- 1. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. welch-us.com [welch-us.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing 5-Bromo-1-pentanesulfonic Acid Sodium Salt Concentration in Mobile Phase
Welcome to the technical support center for ion-pair reversed-phase chromatography (IP-RP-HPLC). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-pentanesulfonic Acid Sodium Salt as a mobile phase additive. Our goal is to provide you with the causal logic behind experimental choices, enabling you to develop robust and reproducible methods.
Section 1: Foundational FAQs
This section addresses the fundamental principles of using this compound in your chromatographic separations.
Q1: What is this compound and how does it function in HPLC?
This compound (CAS 55788-45-9) is an anionic ion-pairing reagent used to enhance the retention of positively charged (cationic) analytes in reversed-phase HPLC.[1][2][3] Its structure consists of a five-carbon alkyl chain (pentyl), which provides moderate hydrophobicity, and a negatively charged sulfonate head group.[4][5][6]
Its primary mechanism of action is the dynamic ion-exchange model .[7][8] Here’s how it works:
-
Adsorption: The hydrophobic pentyl tail of the reagent adsorbs onto the nonpolar stationary phase (e.g., C18) of the HPLC column.[5][7]
-
Surface Modification: This adsorption creates a dynamic, negatively charged surface on the stationary phase, with the sulfonate groups extending into the mobile phase.
-
Analyte Retention: Positively charged analytes in the sample are then retained on this modified surface through electrostatic interactions, similar to an ion-exchange mechanism.[8]
In addition to enhancing retention, this reagent can significantly improve peak shapes by masking interactions between basic analytes and residual silanol groups on the silica-based stationary phase, which are a common cause of peak tailing.[7]
Q2: When should I consider using this compound?
You should consider this reagent when you encounter the following challenges with cationic or basic compounds in standard reversed-phase chromatography:
-
Insufficient Retention: Your analyte elutes at or near the void volume (t₀), even with a highly aqueous mobile phase.[9]
-
Poor Peak Shape: You observe significant peak tailing for basic analytes.
-
Separation of Acids and Bases: You need to separate a complex mixture containing both acidic, basic, and neutral compounds in a single run.[10]
The pentanesulfonate chain offers a moderate hydrophobicity, making it a versatile choice that provides sufficient retention without being excessively difficult to wash from the column, unlike longer-chain reagents (e.g., dodecylsulfonate).[4][11]
Q3: What is the primary effect of changing the reagent's concentration?
Concentration is a critical parameter that directly controls analyte retention.[7][12]
-
Increasing Concentration: Generally leads to longer retention times for oppositely charged analytes.[13] This is because a higher concentration increases the surface coverage of the reagent on the stationary phase, creating more sites for ion-exchange.
-
Decreasing Concentration: Reduces retention times.
However, this relationship is not infinite. At very high concentrations, some alkyl sulfonates can form micelles in the mobile phase, which can lead to a reversal of this trend and a decrease in retention—an effect known as the "fold over point".[14] It is crucial to optimize the concentration to find a balance between adequate retention, good resolution, and reasonable analysis time.[11][13]
Q4: What is a typical starting concentration for method development?
For most applications, a starting concentration of 5 mM (0.005 M) is an ideal and widely recommended starting point.[4][11] From there, the concentration can be adjusted in small increments (e.g., 2-5 mM) to fine-tune the separation. The typical usable range for ion-pairing reagents is between 0.5 mM and 20 mM.[13]
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific issues you may encounter during method development and routine analysis.
| Problem | Potential Causes & Scientific Rationale | Step-by-Step Solutions |
| Poor or No Retention of Cationic Analyte | 1. Insufficient Reagent Concentration: The stationary phase is not adequately coated with the ion-pairing reagent, resulting in too few sites for analyte interaction. 2. Incorrect Mobile Phase pH: The analyte is not sufficiently ionized. For a basic analyte to carry a positive charge, the mobile phase pH must be at least 2 units below its pKa.[11] 3. Incomplete Column Equilibration: This is a very common issue. Ion-pairing reagents require a significant volume of mobile phase (20-50 column volumes) to achieve a stable equilibrium on the stationary phase.[7][10] An unequilibrated column will not provide consistent retention. | 1. Increase Reagent Concentration: Incrementally increase the this compound concentration from 5 mM to 10 mM, then to 15 mM, observing the effect on retention. 2. Verify and Adjust pH: Confirm the pKa of your analyte. Prepare your aqueous mobile phase buffer to a pH at least 2 units below this value. Use a calibrated pH meter. 3. Ensure Thorough Equilibration: Before analysis, flush the column with the final mobile phase for at least 30-60 minutes at the analytical flow rate. For a standard 4.6 x 150 mm column, this corresponds to 30-60 mL of mobile phase. |
| Excessively Long Retention Times | 1. Reagent Concentration Too High: An excess of the ion-pairing reagent on the stationary phase leads to very strong analyte binding.[13] 2. Insufficient Organic Modifier: The mobile phase is too weak to elute the analyte-reagent complex from the stationary phase. Organic modifiers compete for active sites and reduce mobile phase polarity.[8][13] | 1. Decrease Reagent Concentration: Systematically reduce the concentration in 2-5 mM steps. 2. Increase Organic Modifier Percentage: Increase the percentage of acetonitrile or methanol in your mobile phase. If using a gradient, make the initial gradient conditions stronger (i.e., start with a higher organic percentage) or increase the gradient slope. |
| Poor Reproducibility / Shifting Retention Times | 1. Incomplete Equilibration: The most frequent cause. If the column is not fully equilibrated before each run or between gradient runs, the surface coverage of the reagent will vary, leading to inconsistent retention times.[7][10] 2. Temperature Fluctuations: The adsorption equilibrium of the ion-pairing reagent is temperature-sensitive.[7][15] Changes in ambient temperature can alter retention. 3. Inconsistent Mobile Phase Preparation: Small errors in weighing the reagent or adjusting the pH can lead to significant run-to-run variability. | 1. Implement a Strict Equilibration Protocol: After installing a column or changing mobile phases, perform a long initial flush (60+ minutes). Between injections, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes). 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C) to ensure a stable chromatographic environment.[16] 3. Standardize Mobile Phase Preparation: Prepare a large batch of the aqueous mobile phase component to minimize variability. Use precise volumetric flasks and pipettes. Filter all mobile phases through a 0.45 µm membrane. |
| Peak Tailing | 1. Insufficient Reagent Concentration: The concentration is too low to effectively mask all active silanol sites on the stationary phase, allowing for undesirable secondary interactions.[7] 2. Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. 3. Column Contamination/Deterioration: Accumulation of contaminants on the column inlet or frit can disrupt the sample path.[17] | 1. Optimize Reagent Concentration: Try slightly increasing the concentration of this compound to improve silanol masking. 2. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase conditions. If this is not feasible due to solubility, use the weakest solvent possible. 3. Use Guard Columns and In-line Filters: Protect the analytical column from particulates and strongly retained sample components.[17] If tailing persists, try backflushing the column to waste.[17] |
| High System Backpressure | 1. Reagent Precipitation: Alkyl sulfonates can have limited solubility in high concentrations of acetonitrile.[10][18] If your gradient goes to a high organic percentage, the reagent may precipitate in the system. 2. Buffer Precipitation: If using a buffer (e.g., phosphate), it can precipitate in high organic concentrations. 3. Blocked Frit: Particulate matter from unfiltered mobile phases or samples can clog the column inlet frit.[19] | 1. Check Reagent Solubility: Consider using methanol instead of acetonitrile as the organic modifier, as alkyl sulfonates are generally more soluble in it.[10] Alternatively, lower the reagent concentration. 2. Use Organic-Solvent-Compatible Buffers: If a buffer is necessary, use one like ammonium formate or acetate, which are more soluble in organic solvents.[11][18] 3. Filter Mobile Phases and Samples: Always filter aqueous buffers and samples to prevent particulate buildup. An in-line filter between the injector and column is highly recommended.[17] |
Section 3: Experimental Protocol for Optimization
This protocol provides a systematic approach to optimizing the concentration of this compound for your specific application.
Workflow for Concentration Scouting
Caption: Workflow for optimizing ion-pair reagent concentration.
Step-by-Step Methodology
-
Preparation:
-
Prepare a concentrated aqueous stock solution (e.g., 100 mM) of this compound. This allows for easier and more accurate preparation of different mobile phase concentrations.
-
Prepare Mobile Phase A: Aqueous buffer (e.g., 20 mM phosphate or formate) adjusted to the desired pH. Add the required volume of the reagent stock solution to achieve the target concentration (e.g., 5 mM).
-
Prepare Mobile Phase B: Organic modifier (e.g., Methanol or Acetonitrile). It is good practice to add the same concentration of the ion-pairing reagent to Mobile Phase B to prevent baseline shifts during gradient elution, though this is not always necessary.[18]
-
-
Initial Run (5 mM):
-
Evaluation:
-
Retention Factor (k'): Is the retention of your primary analyte adequate (ideally k' > 2)?
-
Resolution (Rs): Is the resolution between your analyte and the nearest impurity sufficient (ideally Rs > 2.0)?
-
Peak Shape: Is the USP tailing factor acceptable (ideally Tf < 1.5)?
-
-
Optimization Loop:
-
If retention is too low: Increase the reagent concentration to 10 mM, re-equilibrate the column thoroughly, and repeat the analysis.
-
If retention is too high: Decrease the reagent concentration or, more commonly, increase the percentage of the organic modifier in the mobile phase.
-
Continue this iterative process until the optimal separation is achieved, balancing retention, resolution, and analysis time.
-
Section 4: Data Presentation
The relationship between ion-pair reagent concentration and chromatographic parameters is key. The table below shows a hypothetical optimization for a cationic analyte.
Table 1: Effect of this compound Concentration on Separation
| Reagent Conc. (mM) | Retention Time (min) | Resolution (Rs) vs. Impurity A | USP Tailing Factor | Analysis Notes |
| 0 (No Reagent) | 1.8 | 0.5 | 2.5 | Analyte elutes near void volume with severe tailing. |
| 5 | 8.2 | 1.9 | 1.4 | Good starting point. Retention is adequate, tailing is controlled. Resolution is borderline. |
| 10 | 12.5 | 2.4 | 1.2 | Excellent resolution and peak shape. Run time is increasing. |
| 15 | 17.1 | 2.6 | 1.2 | Marginal improvement in resolution for a significant increase in run time. |
In this example, 10 mM represents the optimal concentration, providing the best balance of resolution and analysis time.
References
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials Inc. [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography. PubMed. [Link]
-
AZoM. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Obrnuta faza. [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
YMC. (2024, July 3). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. LCGC International. [Link]
-
Dolan, J. W. (2008, May 1). Ion Pairing — Blessing or Curse?. LCGC International. [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]
-
BIOFOUNT. (n.d.). 55788-45-9|this compound. [Link]
-
Scribd. (n.d.). Chromatography Peak Issues Guide. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
ResearchGate. (n.d.). Using of 1-Pentane Sulfonic Acid Sodium Salt in the Mobile Phase. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column. [Link]
-
Lo, M. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 55788-45-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. This compound | 55788-45-9 [amp.chemicalbook.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 6. HPLC Method for Analysis of 1-Pentanesulfonic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. welch-us.com [welch-us.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 14. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. agilent.com [agilent.com]
Technical Support Center: 5-Bromo-1-pentanesulfonic Acid Sodium Salt in HPLC Applications
Welcome to the technical support center for 5-Bromo-1-pentanesulfonic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for its use in HPLC applications. As Senior Application Scientists, we have synthesized critical information to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound in HPLC analysis.
Q1: What is the recommended solvent for dissolving this compound?
For HPLC applications, it is recommended to dissolve this compound in the mobile phase you intend to use for your analysis. This practice, known as "solvent matching," helps to prevent peak distortion, such as splitting or broadening, that can occur due to solvent mismatch between the sample and the mobile phase. The compound is known to be soluble in Dimethylformamide (DMF)[1][2]. However, for reversed-phase HPLC, it is best to start with the aqueous component of your mobile phase (e.g., water or a buffer) and then add the organic component (e.g., acetonitrile or methanol) if necessary, to ensure compatibility.
Q2: How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dry place. Some suppliers recommend storage at -4°C for short periods (1-2 weeks) and -20°C for longer-term storage (1-2 years)[2]. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.
Q3: What are the potential degradation pathways for this compound in HPLC solvents?
-
Hydrolysis: The bromide group can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. This would result in the formation of 5-Hydroxy-1-pentanesulfonic Acid Sodium Salt.
-
Oxidation: While less common for this structure, strong oxidizing conditions could potentially affect the molecule.
It's important to note that alkyl sulfonic acids generally exhibit good hydrothermal stability[3].
Below is a diagram illustrating the potential hydrolytic degradation of this compound.
Caption: Potential hydrolytic degradation pathway.
Q4: Are there any special considerations when preparing mobile phases for the analysis of this compound?
Yes, when working with halogenated compounds like this, it's important to be mindful of the materials used in your HPLC system. To prevent potential corrosion of stainless steel parts, it is advisable to avoid prolonged exposure to high concentrations of halides[4]. However, at typical analytical concentrations, this is less of a concern. For optimal performance, especially if peak shape is an issue, consider using an ion-pairing reagent. Although this compound is an analyte here, understanding ion-pair chromatography principles can be beneficial. For similar sulfonic acid compounds, mobile phases often contain salts like sodium perchlorate to improve peak shape and retention[5][6].
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Analyte overload; Mismatched sample solvent. | - Add a competing salt to the mobile phase (e.g., 0.1 M NaClO4)[5].- Lower the sample concentration.- Dissolve the sample in the initial mobile phase. |
| Peak Splitting or Broadening | Sample solvent stronger than the mobile phase; Column void or contamination. | - Ensure the sample solvent is weaker than or matches the mobile phase.- Flush the column with a strong solvent.- If the problem persists, consider replacing the column. |
| Loss of Signal/No Peak | Analyte degradation; Poor solubility in the mobile phase; Incorrect detection wavelength. | - Prepare fresh samples and mobile phase.- Verify the solubility of the compound in your mobile phase.- Set the UV detector to a wavelength around 225 nm, which is effective for similar sulfonated compounds[5]. |
| Ghost Peaks | Contamination in the mobile phase or HPLC system; Carryover from previous injections. | - Use fresh, HPLC-grade solvents.- Implement a needle wash step in your injection sequence.- Run a blank gradient to identify the source of contamination. |
Systematic Troubleshooting Workflow
If you are experiencing issues with your analysis, follow this systematic workflow to identify and resolve the problem.
Caption: A workflow for troubleshooting HPLC issues.
Experimental Protocols
To assist in method development and ensure the stability of your analyte, we provide the following protocol for a forced degradation study. This will help you understand the stability of this compound under various stress conditions.
Forced Degradation Study Protocol
A forced degradation study is essential to develop a stability-indicating analytical method[7]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[8].
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, and thermal stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Keep the stock solution at 60°C for 48 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable HPLC method. A good starting point for a reversed-phase method would be:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A: 0.1 M Sodium Perchlorate in Water, B: Acetonitrile. Gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 225 nm[5]
-
-
By following these guidelines, you can ensure the robustness and accuracy of your HPLC analyses involving this compound.
References
- Direct HPLC Determination of n-Alkyl Benzene Sulfonates in Powder Detergent. (n.d.).
- Method Development For Analysis of Linear and Branched Alkyl Benzene Sulfonates. (n.d.).
-
Simple and Rapid Determination of Linear Alkylbenzene Sulfonates by In-Tube Solid-Phase Microextraction Coupled with Liquid Chromatography. (n.d.). J-Stage. Retrieved from [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
-
55788-45-9|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]
-
(PDF) Development of a method by HPLC to determine LAS and its application in anaerobic reactors. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of linear alkylbenzene sulfonates in water samples by liquid chromatography-UV detection and confirmation by liquid chromatography-mass spectrometry. (2005). PubMed. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Mechanochemical degradation of aromatic sulfonic acids. (n.d.). PubMed. Retrieved from [Link]
-
Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. (n.d.). Brandeis ScholarWorks. Retrieved from [Link]
-
Theoretical study on the degradation mechanism of perfluoro-ethanesulfonic acid under subcritical hydrothermal alkaline conditions. (n.d.). RSC Publishing. Retrieved from [Link]
-
Using of 1-Pentane Sulfonic Acid Sodium Salt in the Mobile Phase. (n.d.). ResearchGate. Retrieved from [Link]
-
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (n.d.). Agilent. Retrieved from [Link]
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- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
minimizing baseline noise with 5-Bromo-1-pentanesulfonic Acid Sodium Salt
A Senior Application Scientist's Guide to Minimizing Baseline Noise in Chromatography
Welcome to the technical support center for 5-Bromo-1-pentanesulfonic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this ion-pairing reagent in their chromatographic analyses. As Senior Application Scientists, we understand that a stable baseline is the foundation of reliable and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, with a focus on minimizing baseline noise and ensuring the integrity of your separations.
Understanding the Role of this compound
This compound is an aliphatic sulfonic acid used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Its primary function is to enhance the retention and improve the peak shape of ionic and highly polar analytes that would otherwise elute at or near the void volume of a nonpolar stationary phase.
The mechanism involves the adsorption of the nonpolar pentyl chain of the reagent onto the hydrophobic stationary phase (e.g., C18).[2] This creates a negatively charged sulfonate surface, which can then interact with positively charged analytes via ion-exchange, effectively increasing their retention.[2]
Sources
adjusting pH for optimal separation with 5-Bromo-1-pentanesulfonic Acid Sodium Salt
Welcome to the technical support center for 5-Bromo-1-pentanesulfonic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing separation methods using this ion-pairing reagent. As Senior Application Scientists, we have structured this guide to not only provide protocols but to also explain the scientific principles behind the experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in chromatographic separations?
This compound is an ion-pairing reagent primarily used in reversed-phase high-performance liquid chromatography (RP-HPLC). Its main function is to enhance the retention of polar and ionic analytes, particularly basic and cationic compounds, on non-polar stationary phases (like C18 or C8 columns)[1][2]. In ion-pair chromatography, the reagent is added to the mobile phase to form a neutral ion pair with charged analytes. This increases the hydrophobicity of the analyte, leading to greater interaction with the stationary phase and, consequently, increased retention time.
Q2: What is the pKa of 5-Bromo-1-pentanesulfonic Acid, and why is it important for pH adjustment?
This low pKa value is critical because it means that 5-Bromo-1-pentanesulfonic acid will exist almost entirely in its anionic (sulfonate) form across the entire practical pH range used in HPLC (typically pH 2-8). This ensures a consistent concentration of the ion-pairing agent is available to interact with the cationic analytes, leading to reproducible separations.
Q3: How does adjusting the mobile phase pH affect the retention of my analytes when using this ion-pairing reagent?
Adjusting the mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable analytes. The key is to control the ionization state of your analytes, as the ion-pairing reagent itself remains charged.
-
For Basic Analytes (e.g., amines): To ensure the analyte is in its cationic form and can pair with the anionic sulfonate, the mobile phase pH should be set at least 2 pH units below the analyte's pKa. In this state, the analyte is protonated (positively charged) and will readily form an ion pair with the negatively charged 5-bromo-1-pentanesulfonate.
-
For Acidic Analytes (e.g., carboxylic acids): If you are analyzing a mixture that also contains acidic compounds, adjusting the pH will affect their retention as well. To increase the retention of acidic analytes (by making them neutral), you would lower the pH to at least 2 pH units below their pKa. Conversely, to decrease their retention, you would raise the pH to at least 2 pH units above their pKa, making them anionic and more polar.
The following diagram illustrates the relationship between pH, analyte ionization, and retention in ion-pair chromatography.
Caption: Effect of pH on a basic analyte in ion-pair chromatography.
Q4: What is a typical starting concentration for this compound in the mobile phase?
A good starting concentration for most ion-pairing reagents, including this one, is typically in the range of 5-20 mM. A lower concentration may not provide sufficient ion-pairing for adequate retention, while a higher concentration can lead to issues such as column saturation, baseline noise, and potential precipitation. The optimal concentration will depend on the specific analytes and the desired retention.
Q5: Is this ion-pairing reagent compatible with mass spectrometry (MS)?
Sulfonic acid-based ion-pairing reagents like this compound are generally not recommended for LC-MS applications. This is because they are non-volatile and can cause ion suppression in the MS source, leading to reduced sensitivity and contamination of the instrument. For LC-MS, it is preferable to use volatile mobile phase modifiers such as formic acid, acetic acid, or ammonium formate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Retention of Basic Analytes | 1. Mobile phase pH is too high. 2. Insufficient concentration of the ion-pairing reagent. 3. Inadequate column equilibration. | 1. Lower the mobile phase pH to at least 2 units below the pKa of the basic analytes. 2. Increase the concentration of this compound in 5 mM increments. 3. Equilibrate the column with at least 20-30 column volumes of the mobile phase containing the ion-pairing reagent. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Mobile phase pH is too close to the analyte's pKa. 3. Column degradation. | 1. Ensure the mobile phase pH is sufficiently low to suppress silanol activity (typically pH < 4). 2. Adjust the pH to be at least 2 units away from the analyte's pKa. 3. Use a new or dedicated column for ion-pair applications. Consider flushing the column with a high-salt, mid-pH solution to remove contaminants. |
| Split Peaks | 1. Mobile phase pH is very close to the analyte's pKa, causing both the ionized and neutral forms to be present. 2. Co-elution with an impurity. | 1. Adjust the mobile phase pH to be at least 2 units above or below the analyte's pKa to ensure a single species is present. 2. Analyze the sample with a different method (e.g., different column or mobile phase) to confirm peak purity. |
| Baseline Drift or Noise | 1. Incomplete column equilibration. 2. Precipitation of the ion-pairing reagent. 3. Contamination of the HPLC system. | 1. Equilibrate the column for an extended period. 2. Ensure the solubility of the ion-pairing reagent in the mobile phase, especially at high organic solvent concentrations. Filter the mobile phase before use. 3. Flush the system thoroughly with a suitable solvent (e.g., methanol/water) to remove any precipitated salts. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column has not reached equilibrium. | 1. Prepare fresh mobile phase for each run and ensure accurate pH measurement and weighing of the reagent. 2. Use a column oven to maintain a constant temperature. 3. Dedicate a column for ion-pair applications to avoid long re-equilibration times. |
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase with this compound
This protocol describes the preparation of 1 liter of a mobile phase containing 10 mM this compound in a 50:50 acetonitrile/water solution with a phosphate buffer at pH 3.0.
Materials:
-
This compound (MW: 255.11 g/mol )
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
0.45 µm membrane filter
-
Volumetric flasks and graduated cylinders
-
pH meter
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh out approximately 2.72 g of KH₂PO₄ and dissolve it in 800 mL of HPLC-grade water to make a 25 mM solution.
-
While stirring, adjust the pH of the phosphate buffer to 3.0 using phosphoric acid.
-
Add HPLC-grade water to a final volume of 1 liter. This is your aqueous buffer stock.
-
-
Prepare the Ion-Pairing Mobile Phase:
-
Weigh out 2.55 g of this compound.
-
In a 1-liter volumetric flask, dissolve the salt in approximately 400 mL of the prepared pH 3.0 phosphate buffer.
-
Add 500 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Bring the final volume to 1 liter with the pH 3.0 phosphate buffer.
-
-
Final Steps:
-
Filter the final mobile phase through a 0.45 µm membrane filter to remove any particulates.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
The following workflow diagram outlines the mobile phase preparation process.
Caption: Workflow for preparing the ion-pairing mobile phase.
Protocol 2: Optimizing pH for the Separation of a Mixture of Basic and Acidic Compounds
This protocol provides a systematic approach to optimizing the mobile phase pH for a complex sample mixture.
Assumptions:
-
You have a mixture of basic and acidic analytes with known or estimated pKa values.
-
You are using a C18 column and a mobile phase containing 10 mM this compound in an appropriate ratio of acetonitrile and water.
Procedure:
-
Initial pH Selection: Start with a mobile phase pH of 3.0. This is generally a good starting point as it will ensure most basic compounds are protonated and silanol activity on the column is suppressed.
-
Initial Chromatogram: Equilibrate the column with the starting mobile phase and inject your sample. Observe the retention times and peak shapes of all analytes.
-
pH Adjustment for Basic Analytes:
-
If the retention of your basic analytes is insufficient, ensure the pH is at least 2 units below their pKa. If not, lower the pH to 2.5 and re-run the chromatogram.
-
-
pH Adjustment for Acidic Analytes:
-
Observe the retention of the acidic analytes. At pH 3.0, acidic compounds with pKa > 5 will be neutral and well-retained.
-
If you need to decrease the retention of an acidic analyte, you can incrementally increase the pH of the mobile phase (e.g., to 3.5, 4.0, 4.5, etc.), keeping in mind that this may affect the retention of your basic analytes if their pKa is close to the new pH.
-
-
Fine-Tuning: Make small adjustments to the pH (± 0.2 units) to fine-tune the selectivity between closely eluting peaks.
-
Final Validation: Once you have achieved the desired separation, validate the method for robustness by analyzing samples with mobile phases prepared at ± 0.1 pH units from the optimal pH to ensure small variations do not significantly impact the results.
References
-
Ghanem, A., & Bosh, P. (2016). Estimated pKa values for the environmentally relevant C1 through C8 perfluorinated sulfonic acid isomers. Journal of Environmental Science and Health, Part A, 51(12), 1018-1023. [Link]
-
Ataman Kimya. (n.d.). SODIUM ALKANE SULFONATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Ionization Constants of Organic Acids. Retrieved from [Link]
-
Patel, A. B., et al. (2011). Ion-Pairing Reverse-Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Atenolol and Indapamide in Bulk and Combined Dosage Form. Indian Journal of Pharmaceutical Sciences, 73(3), 319–323. [Link]
-
Shodex. (n.d.). Solubility of Solvents. Retrieved from [Link]
-
Phenomenex. (2023, April 4). Most Common Solvents Used in HPLC Mobile Phase. Retrieved from [Link]
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]
Sources
overcoming poor resolution in peptide mapping with 5-Bromo-1-pentanesulfonic Acid Sodium Salt
A-A-A-A-A-A-A-A-A
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for advanced peptide mapping. In biopharmaceutical development, achieving high-resolution, reproducible peptide maps is non-negotiable for confirming primary structure and identifying critical quality attributes.[1] However, challenging peptides—particularly small, polar, or hydrophilic ones—often exhibit poor retention and peak shape in standard reversed-phase liquid chromatography (RPLC), compromising data integrity.
This guide is dedicated to a powerful, yet nuanced, tool in our chromatography arsenal: 5-Bromo-1-pentanesulfonic Acid Sodium Salt . As a strong, non-volatile ion-pairing agent, it offers a specialized solution for overcoming these specific resolution challenges. Here, we move beyond mere protocols to explore the underlying science, providing you with the expert insights needed to troubleshoot effectively and optimize your separations with confidence.
Troubleshooting Guide: Real-World Scenarios & Solutions
This section addresses specific, common issues encountered when implementing this compound in your peptide mapping workflows.
Q1: I've added this compound to my mobile phase, but my hydrophilic peptide peaks are still broad and poorly retained. What's going wrong?
This is a classic case where simply adding the reagent isn't enough; its environment is critical. Poor performance despite the presence of an ion-pairing agent typically points to one of three areas: insufficient equilibration, incorrect mobile phase pH, or suboptimal reagent concentration.
Causality: this compound works by forming a hydrophobic ion pair with positively charged peptide residues (like Lysine, Arginine, and the N-terminus).[2][3] This process is governed by an equilibrium that coats the C18 stationary phase, effectively creating a dynamic ion-exchange surface.[4][5] If this equilibrium isn't established, or the conditions don't favor ion-pairing, you will not see the expected increase in retention or improvement in peak shape.
Troubleshooting Protocol:
-
Verify Column Equilibration: Non-volatile ion-pairing agents require extensive equilibration to ensure the stationary phase is saturated.[4][6] A standard 10-column-volume flush is often insufficient.
-
Action: Equilibrate the column with your initial mobile phase conditions (containing the ion-pairing agent) for at least 20-50 column volumes.[6]
-
Validation: Monitor retention time stability by injecting a standard sample every 10-15 minutes. Only when retention times are stable (e.g., <0.5% RSD) is the column truly equilibrated.[6][7]
-
-
Assess Mobile Phase pH: The ion-pairing interaction is pH-dependent. For the sulfonic acid group to be negatively charged and available to pair with positively charged peptides, the mobile phase pH must be correctly controlled.
-
Optimize Reagent Concentration: The concentration of the ion-pairing reagent is a balancing act. Too little, and the ion-pairing is incomplete; too much can lead to other issues.
-
Action: If retention is still poor, incrementally increase the concentration of this compound. Start at the low end of the typical range (e.g., 5 mM) and increase to 10 mM, 15 mM, and 20 mM, re-equilibrating the column at each step.[2]
-
Observation: Monitor both retention time and peak shape. You should see retention increase with concentration up to a saturation point.[4]
-
Q2: My resolution has improved, but now my mass spectrometer signal is severely suppressed. How can I get meaningful mass data?
This is the fundamental trade-off when using non-volatile salt-based ion-pairing agents like this compound. Their very nature makes them incompatible with standard electrospray ionization (ESI-MS).
Causality: Non-volatile salts do not readily evaporate in the ESI source.[9] They compete with the analytes for ionization, a phenomenon known as ion suppression, which drastically reduces the analyte signal.[9][10][11] Furthermore, they can contaminate the ion source, leading to high background noise and requiring frequent cleaning.[12]
Mitigation Strategies:
-
Method Re-evaluation (UV vs. MS):
-
Action: If your primary goal is routine quality control (QC) where you are monitoring a known peptide map profile, consider using UV detection (e.g., 214 nm) as your primary detector.[13] The high-resolution separation afforded by the ion-pairing agent is fully realized with UV.
-
Workflow: Use LC-MS with a volatile modifier (like formic acid) during initial characterization to identify peaks.[14][15] Then, for routine release testing, transfer the method to a UV-based system using this compound to achieve the highest possible chromatographic resolution for profile comparison.
-
-
Minimize Reagent Concentration:
-
Action: Once you have established the optimal concentration for separation via UV, try to reduce it to the minimum effective concentration that still provides acceptable resolution.[12] This can slightly lessen the degree of ion suppression, though it will not eliminate it.
-
-
Consider Alternative, MS-Friendly Reagents:
-
Action: If MS detection is mandatory, you must switch to a volatile ion-pairing reagent. While they may not provide the same degree of retention for very polar peptides, they are designed for MS compatibility.
-
See Table 1 for a comparison of common mobile phase additives.
-
| Reagent | Type | MS Compatibility | Ion-Pairing Strength | Typical Use Case |
| Formic Acid (FA) | Volatile Acid | Excellent | Weak | Standard for high-sensitivity LC-MS peptide mapping.[14][15][16] |
| Trifluoroacetic Acid (TFA) | Volatile Ion-Pair | Poor to Fair | Strong | Improves peak shape but causes significant ion suppression.[3][17] |
| Difluoroacetic Acid (DFA) | Volatile Ion-Pair | Good | Medium | A compromise offering better chromatography than FA and better MS sensitivity than TFA.[18][19] |
| 5-Bromo-1-pentanesulfonic Acid | Non-Volatile Salt | Very Poor | Very Strong | UV-based methods requiring maximum resolution of highly polar peptides. |
| Table 1: Comparison of Mobile Phase Additives for Peptide Mapping. |
Q3: My retention times are unstable and drifting from one injection to the next. What is causing this instability?
Retention time drift in ion-pairing chromatography is almost always a symptom of an unequilibrated system or changes in the mobile phase.[4][20]
Causality: The retention mechanism relies on a consistent layer of the ion-pairing reagent adsorbed onto the stationary phase.[4] Any disruption to this layer—caused by changes in mobile phase composition, temperature, or insufficient equilibration—will manifest as shifting retention times.
Troubleshooting Protocol:
-
Confirm Rigorous Equilibration: As mentioned in Q1, this is the most common culprit. Ensure the column is fully saturated before starting your analytical batch.[4][6]
-
Maintain Consistent Mobile Phase Composition:
-
Action: Ensure the ion-pairing reagent is present in both mobile phase A (aqueous) and mobile phase B (organic). While its solubility is higher in the aqueous phase, maintaining its concentration throughout the gradient prevents the stripping and re-adsorption of the reagent during the run, which causes baseline instability and retention drift.[8]
-
-
Dedicate the Column: It is extremely difficult to completely remove strong ion-pairing reagents from a column.[7][12]
-
Action: Dedicate a specific column solely for this method. Using the same column for other applications (especially MS-based ones) will lead to carryover and unpredictable behavior.[12]
-
-
Control Column Temperature: Temperature affects the kinetics of adsorption and the viscosity of the mobile phase.
Frequently Asked Questions (FAQs)
Q: What is the precise mechanism of this compound?
It operates via an ion-pairing reversed-phase chromatography (IP-RPLC) mechanism. The reagent has two key parts: a negatively charged sulfonate head and a hydrophobic five-carbon alkyl tail.
-
Adsorption to Stationary Phase: The hydrophobic tail adsorbs onto the non-polar C18 stationary phase.[4]
-
Ion-Pair Formation: This creates a negatively charged surface that electrostatically attracts the positively charged residues of a peptide (e.g., lysine, arginine).[4]
-
Increased Hydrophobicity: The formation of this neutral ion-pair complex increases the overall hydrophobicity of the peptide, enhancing its retention on the C18 column.[2][21]
-
Improved Peak Shape: This mechanism also masks secondary interactions between the basic peptides and residual acidic silanols on the silica surface, which are a primary cause of peak tailing.[4]
Q: When should I choose a non-volatile agent like this over standard TFA or formic acid?
You should choose this compound only when you meet the following criteria:
-
The Goal is Maximum Resolution: Your primary objective is to resolve closely eluting or co-eluting hydrophilic peptides that are not adequately separated by other means.
-
UV Detection is Sufficient: You do not require mass spectrometric data for the final assay (e.g., for routine QC, stability testing, or purity analysis where the peptide map is already well-characterized).
-
Standard Methods Have Failed: You have already attempted optimization with weaker, MS-friendly modifiers like formic acid and difluoroacetic acid without achieving the target resolution.
Q: What is a recommended step-by-step protocol for column care when using this reagent?
Proper column hygiene is critical to ensure method longevity and reproducibility.
Protocol: Column Dedication and Care
-
Labeling: Immediately label a new (or thoroughly cleaned) column as "DEDICATED: 5-Bromo-1-pentanesulfonic Acid." This column should never be used for other applications.[12]
-
Initial Equilibration: Before first use, flush the column with at least 50 column volumes of the initial mobile phase concentration.
-
Daily Startup: At the beginning of each day, equilibrate the column with at least 20 column volumes or until retention times of a system suitability standard are stable.[6]
-
Shutdown and Storage:
-
Flush the column with mobile phase that does not contain the ion-pairing reagent but has the same organic/aqueous ratio for 10-15 column volumes. This removes the bulk of the salt from the system components.[7]
-
Next, flush the column with 90:10 Water/Acetonitrile for 10 column volumes to remove any residual salts.
-
For short-term storage (overnight), you can store the column in a high-organic mobile phase (e.g., 80% Acetonitrile).
-
For long-term storage, follow the manufacturer's recommendations, typically storing in 100% Acetonitrile after a thorough wash.
-
-
Never switch directly from a mobile phase containing the salt to 100% acetonitrile, as this can cause the salt to precipitate and block the column frit.[6]
References
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials. [Link]
-
Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases. Waters Corporation. [Link]
-
Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. (1989). Journal of Chromatography A. [Link]
-
Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. (2024). Rilas Technologies. [Link]
-
Slow Column Equilibration. (2015). LCGC International. [Link]
-
Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]
-
Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
-
The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. (2017). Journal of Chromatography A. [Link]
-
Regis Technologies, Ion pairing Reagents Method Development. Aurora Borealis Control BV. [Link]
-
Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation. [Link]
-
What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019). SCIEX. [Link]
-
Method Development Guide of Ion-pair Reagents. (2021). J&K Scientific LLC. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Spectroscopy Online. [Link]
-
Washing Ion Pairing Columns. Separation Science. [Link]
-
Why Column Equilibration, and Factors Affecting RPLC Column Equilibration. (2023). Pharma Growth Hub. [Link]
-
Fast and Robust LC-UV-MS Based Peptide Mapping Using RapiZyme™ Trypsin and IonHance™ DFA. Waters Corporation. [Link]
-
Effects of buffer loading for electrospray ionization mass spectrometry of a noncovalent protein complex that requires high concentrations of essential salts. (2010). Journal of the American Society for Mass Spectrometry. [Link]
-
Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. (1999). Journal of the American Society for Mass Spectrometry. [Link]
-
Keys for enabling optimum peptide CharaCterizations. Phenomenex. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. welch-us.com [welch-us.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. jk-sci.com [jk-sci.com]
- 9. rilastech.com [rilastech.com]
- 10. Effects of buffer loading for electrospray ionization mass spectrometry of a noncovalent protein complex that requires high concentrations of essential salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 13. waters.com [waters.com]
- 14. lcms.cz [lcms.cz]
- 15. Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. waters.com [waters.com]
- 19. waters.com [waters.com]
- 20. pharmagrowthhub.com [pharmagrowthhub.com]
- 21. Regis Technologies, Ion pairing Reagents Method Development - Aurora Borealis Control BV [aurora-borealis.nl]
Technical Support Center: The Effect of Temperature on 5-Bromo-1-pentanesulfonic Acid Sodium Salt Chromatography
Welcome to the technical support center for the chromatographic analysis of 5-Bromo-1-pentanesulfonic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we move beyond simple protocols to explain the underlying scientific principles governing the impact of temperature on your separations.
Introduction: Understanding the Analyte and the Challenge
This compound is a halogenated aliphatic sulfonic acid. From a chromatographic perspective, its structure presents a dual challenge: the polar sulfonate group and the relatively non-polar brominated alkyl chain. As a strong acid, the sulfonate group is anionic across a broad pH range, leading to poor retention on traditional reversed-phase columns. This often necessitates the use of ion-pair chromatography to achieve adequate retention and satisfactory peak shape.
Temperature is a critical, yet often underutilized, parameter in the method development for such compounds. It can be a powerful tool to fine-tune selectivity, improve peak shape, and reduce analysis time. However, without a clear understanding of its effects, it can also be a source of variability and unexpected results. This guide will provide you with the expertise to leverage temperature to your advantage.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing, and how can temperature help?
A1: Peak tailing for sulfonic acids in reversed-phase chromatography is a common issue. It is primarily caused by secondary interactions between the anionic sulfonate group of your analyte and residual, positively charged silanol groups on the silica-based stationary phase.[1] These interactions create an additional, undesirable retention mechanism that leads to asymmetrical peaks.
Temperature can mitigate peak tailing in several ways:
-
Increased Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which can lead to more efficient mass transfer of the analyte between the mobile and stationary phases. This often results in sharper, more symmetrical peaks.
-
Altered Interaction Kinetics: Temperature can influence the kinetics of the secondary interactions. In some cases, increasing the temperature can provide enough energy to overcome these interactions more rapidly, reducing their impact on peak shape.
However, it's important to note that temperature alone may not solve severe tailing. It should be optimized in conjunction with mobile phase pH (typically low, around 2-3, to suppress silanol ionization) and potentially the use of a cationic ion-pairing reagent.[1][2]
Q2: How does temperature affect the retention time of this compound in ion-pair chromatography?
A2: In ion-pair reversed-phase chromatography, a cationic ion-pairing reagent (e.g., tetrabutylammonium chloride) is added to the mobile phase. This reagent forms a neutral ion pair with the anionic this compound, allowing for retention on the C18 column.[3][4]
Increasing the column temperature typically leads to a decrease in retention time. This is due to several factors:
-
Reduced Mobile Phase Viscosity: Lower viscosity allows for a faster flow of the mobile phase at the same pressure, or lower pressure at the same flow rate, generally leading to earlier elution.
-
Exothermic Nature of Adsorption: The transfer of the ion-pair from the mobile phase to the stationary phase is an exothermic process. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the mobile phase, resulting in less retention.
-
Disruption of Ion-Pair Formation: Temperature can also affect the equilibrium of the ion-pair formation itself in the mobile phase.
The relationship between temperature and retention is often logarithmic, and its magnitude depends on the specific analyte, ion-pairing reagent, and stationary phase.
Q3: Can I use high temperatures for my analysis? What are the risks of thermal degradation for this compound?
A3: While there is no specific published data on the thermal degradation of this compound in an HPLC mobile phase, caution is advised when using elevated temperatures. Halogenated organic compounds can be susceptible to degradation at high temperatures.
Potential Risks:
-
Dehalogenation: The carbon-bromine bond could potentially break, leading to the formation of 1-pentanesulfonic acid or other byproducts.
-
Hydrolysis: At high temperatures and extreme pH values, hydrolysis of the sulfonate group could occur, though this is less likely for sulfonic acids.
Self-Validating Protocol:
Before implementing a high-temperature method, it is crucial to perform a stability study. A recommended approach is to incubate a solution of this compound in the mobile phase at the desired temperature for a period equivalent to the longest anticipated sequence run time. Then, analyze this solution using a validated, lower-temperature method to check for the appearance of degradation peaks and any decrease in the main analyte peak area.
Q4: I'm seeing a drift in retention time over a long sequence. Could temperature be the cause?
A4: Yes, inconsistent column temperature is a common cause of retention time drift.[5] A change of just 1°C can alter retention times by 1-2%. If the column compartment of your HPLC is not adequately thermostatted, fluctuations in the ambient laboratory temperature will affect your results.
Troubleshooting Steps:
-
Verify Column Oven Functionality: Ensure your column oven is set to a specific temperature (e.g., 30°C or 40°C) rather than just being at "room temperature."
-
Allow for Equilibration: Ensure the column has fully equilibrated at the set temperature before starting your sequence. This is especially important in ion-pair chromatography, which can require longer equilibration times (20-50 column volumes).[5]
-
Check for Leaks: A leak in the system can cause pressure fluctuations that may mimic temperature-related drift.
Troubleshooting Guide
| Symptom | Potential Cause Related to Temperature | Recommended Action |
| Retention Time Too Short | The column temperature is too high, reducing the interaction between the ion-pair and the stationary phase. | Systematically decrease the column temperature in 5°C increments to increase retention. |
| Retention Time Too Long | The column temperature is too low, leading to excessive retention. | Increase the column temperature in 5°C increments to decrease retention time and reduce backpressure. |
| Poor Resolution Between Analyte and Impurity | The current temperature does not provide optimal selectivity. The elution order of closely related compounds can sometimes change with temperature. | Perform a temperature scouting experiment (e.g., running the separation at 25°C, 35°C, 45°C, and 55°C) to determine the optimal temperature for selectivity. |
| Broad Peaks | Insufficient thermal equilibration of the mobile phase before it reaches the column. | Use a mobile phase pre-heater or ensure sufficient tubing length within the thermostatted column compartment to allow the mobile phase to reach the set temperature. |
| Sudden Drop in Retention Time and Peak Tailing | Possible "phase dewetting" or "hydrophobic collapse" if using a mobile phase with very high aqueous content. While less common with ion-pairing reagents, it can be influenced by temperature. | Increase the organic content of the mobile phase slightly. Some modern C18 columns are more resistant to this phenomenon.[6] |
| Irreproducible Results | Fluctuations in ambient temperature when the column is not thermostatted. | Always use a column oven set to a constant temperature at least 5-10°C above the highest expected ambient temperature for robust and reproducible results. |
Experimental Protocols
Protocol 1: Optimizing Column Temperature for the Analysis of this compound
Objective: To determine the optimal column temperature for the separation of this compound from potential impurities, balancing resolution, peak shape, and analysis time.
Methodology:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Tetrabutylammonium phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Initial Temperature: 30°C
-
-
Temperature Scouting:
-
Equilibrate the system at 30°C for at least 30 minutes.
-
Inject the sample and record the chromatogram.
-
Increase the temperature to 35°C and allow the system to equilibrate for 20 minutes.
-
Inject the sample and record the chromatogram.
-
Repeat this process for 40°C, 45°C, and 50°C.
-
-
Data Analysis:
-
For each temperature, record the retention time, peak asymmetry (tailing factor), and resolution between the main peak and any adjacent peaks.
-
Summarize the data in a table for easy comparison.
-
Example Data Table:
| Temperature (°C) | Retention Time (min) | Tailing Factor | Resolution (Analyte vs. Impurity X) |
| 30 | 12.5 | 1.8 | 1.9 |
| 35 | 11.2 | 1.6 | 2.1 |
| 40 | 10.1 | 1.4 | 2.5 |
| 45 | 9.2 | 1.3 | 2.4 |
| 50 | 8.5 | 1.3 | 2.2 |
Visualizing the Effect of Temperature
Diagram 1: Analyte-Stationary Phase Interactions
Caption: Effect of temperature on analyte-stationary phase interactions.
Diagram 2: Troubleshooting Workflow for Temperature-Related Issues
Caption: Troubleshooting workflow for temperature-related issues.
References
-
Neagle, B. (2019). How can I prevent the peak tailing in HPLC? ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Anonymous. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]
-
Nageswari, A. et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. [Link]
-
Al-Qahwaji, A. et al. (2011). Effect of Temperature, Wavelength, pH, Ion Pair Reagents and Organic Modifiers' Concentration on the Elution of Cystatin C. Stability of Mobile Phase. Journal of Analytical & Bioanalytical Techniques, 1(1). [Link]
- Kazakevich, Y. & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
-
Nawrocki, J. et al. (2004). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Journal of Chromatography A, 1028(1), 1-16. [Link]
-
Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 4. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation: The Role of 5-Bromo-1-pentanesulfonic Acid Sodium Salt in Ion-Pair Chromatography
For researchers and professionals in drug development, the validation of analytical methods is the bedrock of reliable and reproducible results. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique, and for the analysis of polar and ionic compounds, ion-pair chromatography is an indispensable tool. This guide provides an in-depth, experience-driven comparison of HPLC method validation using 5-Bromo-1-pentanesulfonic Acid Sodium Salt as an ion-pairing agent, benchmarked against other common alternatives. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating protocol.
The Principle of Ion-Pair Chromatography: Enhancing Retention of Polar Analytes
Standard reverse-phase HPLC columns, such as C18, often struggle to retain highly polar or ionic analytes, leading to poor resolution and co-elution with the solvent front. Ion-pair chromatography elegantly circumvents this by introducing an ion-pairing agent to the mobile phase. This agent, possessing a hydrophobic tail and an ionic head group, forms a neutral complex with the analyte of opposite charge. This newly formed ion pair exhibits increased hydrophobicity, allowing it to interact with the stationary phase and achieve a desirable retention time.
This compound is an anionic ion-pairing agent, ideal for the analysis of cationic compounds such as primary, secondary, tertiary, and quaternary amines. Its pentyl chain provides a moderate degree of hydrophobicity, offering a balance between retention and elution. The terminal sulfonate group ensures a consistent negative charge across a wide pH range.
Figure 1: Mechanism of Ion-Pair Chromatography.
HPLC Method Validation: A Framework for Trustworthiness
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validation, which we will adapt for our specific application. The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: Validation of an HPLC Method Using this compound
This section outlines a detailed protocol for the validation of an HPLC method for the quantification of a hypothetical cationic drug, "Analyte X," using this compound.
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 20 mM Sodium Phosphate Monobasic, 5 mM this compound, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% to 60% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
2. Validation Experiments:
-
Specificity:
-
Inject a blank (diluent), a placebo (formulation excipients), a standard solution of Analyte X, and a sample solution.
-
Demonstrate that there are no interfering peaks at the retention time of Analyte X.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) to ensure the method can separate the analyte from its degradation products.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of Analyte X covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare placebo samples spiked with Analyte X at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
-
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze six replicate samples of Analyte X at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
-
The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 0.1 mL/min)
-
Concentration of this compound (± 0.5 mM)
-
-
Analyze the effect on the retention time, peak area, and tailing factor. The system suitability parameters should remain within acceptable limits.
-
Figure 2: HPLC Method Validation Workflow.
Comparative Analysis: this compound vs. Alternatives
The choice of ion-pairing agent is critical and can significantly impact the chromatographic performance. Here, we compare this compound with another commonly used agent, Tetrabutylammonium hydrogen sulfate (TBAHS), a quaternary ammonium salt used for anionic analytes. While they serve opposite purposes (anionic vs. cationic analytes), the principles of comparison hold true for selecting the appropriate reagent. A more direct comparison for cationic analytes would be with other alkyl sulfonates of varying chain lengths.
| Feature | This compound | Heptanesulfonic Acid Sodium Salt | Tetrabutylammonium Hydrogen Sulfate (TBAHS) |
| Analyte Type | Cationic (e.g., amines) | Cationic (e.g., amines) | Anionic (e.g., carboxylic acids, sulfonates) |
| Hydrophobicity | Moderate | Higher | High |
| Selectivity | Good for moderately polar cations | Increased retention for less polar cations | Excellent for a wide range of anions |
| Solubility in Mobile Phase | High | Good | Good |
| UV Cutoff | Low (<200 nm) | Low (<200 nm) | High (~240 nm) |
| Potential Issues | Can be aggressive to silica-based columns over time | Longer column equilibration times | Can be difficult to remove from the column |
| Typical Concentration | 5-10 mM | 5-10 mM | 10-20 mM |
Key Considerations:
-
Chain Length: For alkyl sulfonates, increasing the alkyl chain length (e.g., from pentyl to heptyl) increases the hydrophobicity of the ion pair, leading to longer retention times. This can be beneficial for resolving early eluting peaks but may lead to excessively long run times for more retained compounds.
-
Concentration: The concentration of the ion-pairing agent affects the retention of the analyte. Higher concentrations lead to increased retention, but can also result in higher backpressure and potential for column degradation.
-
pH: The pH of the mobile phase is crucial for ensuring both the analyte and the ion-pairing agent are in their ionized forms. For this compound, a lower pH (e.g., 2.5-4.0) is typically used to ensure that acidic silanols on the column surface are protonated and do not interfere with the separation.
Data Summary: A Hypothetical Validation
The following table summarizes the expected results from a successful validation of the HPLC method for "Analyte X" using this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of Analyte X | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| Robustness | System suitability parameters within limits | Pass |
Conclusion
The validation of an HPLC method is a meticulous process that demands a deep understanding of the underlying chemistry and regulatory expectations. This compound serves as a robust and reliable ion-pairing agent for the analysis of cationic compounds. Its moderate hydrophobicity and high solubility make it a versatile choice for a wide range of applications.
When selecting an ion-pairing agent, it is imperative to consider the nature of the analyte, the desired retention characteristics, and the potential impact on the column and instrumentation. A thorough validation, following the principles outlined in this guide, will ensure the development of a trustworthy and reproducible analytical method, ultimately contributing to the integrity of your research and the quality of your drug development process.
References
A Senior Application Scientist's Guide to Selecting Alkyl Sulfonates for Ion-Pair Chromatography
For researchers and drug development professionals, achieving robust and reproducible separation of ionic and polar analytes is a persistent challenge. When dealing with positively charged species—such as basic drug substances, catecholamines, or peptides—that exhibit poor retention on traditional reversed-phase columns, Ion-Pair Chromatography (IPC) emerges as a powerful solution.[1] This guide provides an in-depth comparison of alkyl sulfonates, a class of anionic ion-pairing reagents, moving beyond simple protocols to explain the underlying science that governs their performance. Our objective is to equip you with the expertise to not only select the appropriate reagent but to rationally design and troubleshoot your entire IPC methodology.
The Mechanism: More Than Just a Simple Pairing
Ion-Pair Chromatography on a reversed-phase column is often described by two primary models: the ion-pairing model and the ion-exchange model.[1][2] For alkyl sulfonates, the dominant mechanism is best understood as a dynamic ion-exchange process.[3][4]
-
Surface Modification: The alkyl sulfonate reagent, possessing a hydrophobic alkyl "tail" and a hydrophilic sulfonate "head," is introduced into the mobile phase. The hydrophobic tail adsorbs onto the non-polar stationary phase (e.g., C18).[5][6]
-
Dynamic Ion-Exchanger Formation: This adsorption process transforms the neutral stationary phase into a pseudo-ion-exchanger, with the negatively charged sulfonate groups extending into the mobile phase.[5][6]
-
Analyte Retention: Positively charged (cationic) analytes in the sample are then retained via electrostatic attraction to this dynamically formed anionic surface.[6]
This dynamic equilibrium is the key to the technique's power and its challenges. The stability of this surface layer dictates the reproducibility and robustness of the separation.
Caption: Dynamic Ion-Exchange Mechanism in IPC.
Critical Parameters for Alkyl Sulfonate Selection
Success in IPC hinges on the careful selection and optimization of the ion-pairing reagent and mobile phase conditions. The primary variables to consider are the alkyl chain length of the sulfonate, its concentration, and the overall mobile phase composition.
Alkyl Chain Length: The Retention vs. Equilibration Trade-Off
The length of the alkyl chain is the most influential factor in controlling analyte retention. Alkyl sulfonates are typically available as sodium salts with chain lengths from 5 to 12 carbons (pentane- to dodecanesulfonate).[3]
The governing principle is straightforward: the longer the alkyl chain, the more hydrophobically it adsorbs to the stationary phase, leading to a greater density of charge on the surface and stronger retention of the analyte .[3][7]
However, this increased retention comes at a cost: equilibration time . A longer-chain sulfonate, being more hydrophobic, requires a much larger volume of mobile phase to fully saturate the column and establish a stable equilibrium.[5][8] This can lead to excessively long startup times, and any change in mobile phase composition will require a similarly lengthy re-equilibration.[6][8]
| Alkyl Sulfonate | Chain Length | Relative Hydrophobicity | Analyte Retention | Equilibration Time | Ideal Application |
| Sodium Pentanesulfonate | C5 | Low | Weak | Fast | Weakly basic, less hydrophobic analytes; fast method development. |
| Sodium Hexanesulfonate | C6 | Low-Medium | Moderate | Relatively Fast | General purpose; good starting point for method development.[8] |
| Sodium Heptanesulfonate | C7 | Medium | Medium-Strong | Moderate | Separation of moderately basic compounds, e.g., some drugs.[1][9] |
| Sodium Octanesulfonate | C8 | High | Strong | Slow | Highly retained basic compounds; catecholamines, ionic liquids.[1][5][10] |
| Sodium Dodecylsulfonate (SDS) | C12 | Very High | Very Strong | Very Slow | Very strongly basic or hydrophilic analytes needing maximum retention.[11] |
Expert Insight: Always start method development with a shorter chain, such as hexanesulfonate. It provides a balance of retention and reasonable equilibration time.[8] Only move to longer chains like octanesulfonate if retention is insufficient. Shorter chains offer a distinct advantage in terms of column equilibration speed.[3][12] For particularly stubborn separations requiring maximum retention, a long-chain reagent like dodecylsulfonate can be used, but be prepared for equilibration to take several hours.[6]
Reagent Concentration: Finding the "Sweet Spot"
The concentration of the alkyl sulfonate directly impacts retention, but the relationship is not linear. Initially, as concentration increases, more reagent adsorbs to the stationary phase, increasing the column's ion-exchange capacity and thus analyte retention.
However, alkyl sulfonates are surfactants. Above a certain concentration (related to the critical micelle concentration or CMC), they begin to form micelles in the mobile phase.[13] These micelles create a secondary hydrophobic phase within the mobile phase, which can solvate the analyte or the analyte-reagent pair, causing a decrease in retention. This phenomenon is known as the "fold-over point".[3]
Causality: The reversal in retention occurs because the micelles compete with the stationary phase for the analyte. The analyte can partition into the micelle instead of adsorbing to the modified column surface, leading to faster elution.
Practical Guidance:
-
Start with a low concentration, typically around 5 mM.[14]
-
Increase the concentration in small increments (e.g., to 10 mM, 15 mM) to optimize retention and resolution.
-
If you observe retention decreasing as you increase concentration, you have likely passed the optimal point and are forming micelles.
Mobile Phase pH and Organic Modifier
-
pH Control: To ensure consistent ionization of the basic analyte, the mobile phase pH must be buffered at least 2 pH units below the analyte's pKa.[14] This maintains the analyte in its fully protonated, cationic form, ensuring a consistent interaction with the ion-pairing reagent.
-
Organic Modifier: The type and concentration of the organic modifier (typically methanol or acetonitrile) modulate retention in two ways. Firstly, as in standard reversed-phase, increasing the organic content decreases analyte retention by increasing its solubility in the mobile phase. Secondly, the organic modifier competes with the alkyl sulfonate for the stationary phase surface. A higher organic concentration will reduce the amount of adsorbed ion-pair reagent, thereby lowering the column's ion-exchange capacity and analyte retention.[3] Methanol is often preferred with alkyl sulfonates as some longer-chain reagents have poor solubility in high concentrations of acetonitrile.[8]
A Self-Validating Protocol for IPC Method Development
This protocol is designed to systematically determine the optimal alkyl sulfonate and conditions for your specific analyte(s). Each step includes a check to validate the choices made.
Objective: To achieve a robust separation of a mixture of basic analytes with a resolution (Rs) > 2.0 and a tailing factor (Tf) between 0.9 and 1.5.
Required Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade water, methanol, and/or acetonitrile
-
Buffer components (e.g., monobasic potassium phosphate, phosphoric acid)
-
Alkyl sulfonate reagents (e.g., Sodium Hexanesulfonate, Sodium Octanesulfonate)
-
Analyte standard mixture
Step 1: Initial Reversed-Phase Scouting (No Ion-Pair Reagent)
-
Causality: This step establishes the inherent hydrophobicity of your analytes and determines the necessary organic modifier concentration range. You cannot retain a compound with IPC that has zero retention in reversed-phase.[12]
-
Procedure:
-
Prepare a mobile phase of buffered water (e.g., 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄) and an organic solvent (e.g., Methanol).
-
Perform a gradient run from 5% to 95% methanol over 20 minutes to determine the approximate elution conditions for your analytes.
-
Adjust the mobile phase to an isocratic condition where the last eluting peak has a retention time (t_R) of approximately 10-15 minutes. This will be your starting organic concentration.
-
-
Validation Check: If analytes are unretained or poorly retained (k < 1) even at 5% organic, proceed to IPC. If neutral impurities are present, optimize their separation first.[14]
Step 2: Selection and Introduction of the Ion-Pair Reagent
-
Causality: Introduce the ion-pairing reagent to add the ion-exchange retention mechanism. Start with a shorter chain for faster equilibration.
-
Procedure:
-
Choose Sodium Hexanesulfonate as the initial reagent.
-
Prepare the aqueous mobile phase (e.g., 25 mM KH₂PO₄, pH 3.0) containing 5 mM Sodium Hexanesulfonate. Filter the mobile phase.
-
Equilibrate the column with at least 30-50 column volumes of the new mobile phase (for a 4.6x150mm column, this is ~50-85 mL, or about 50-85 minutes at 1 mL/min).[8]
-
Inject a standard and observe the retention times.
-
-
Validation Check: Retention times for basic analytes should increase significantly. Neutral compounds may see a slight decrease in retention.[8] If retention is stable over three consecutive injections, the column is equilibrated.
Step 3: Optimization of Reagent Concentration and Organic Modifier
-
Causality: Fine-tune retention and resolution by adjusting the strength of the ion-exchange and reversed-phase mechanisms.
-
Procedure:
-
If retention is insufficient, increase the hexanesulfonate concentration to 10 mM, then 15 mM, re-equilibrating at each step.
-
If retention is still insufficient with 15-20 mM hexanesulfonate, switch to 5 mM Sodium Octanesulfonate . Remember to allow for a longer equilibration time.
-
Once you have adequate retention (first peak k > 2), fine-tune the separation by adjusting the percentage of the organic modifier. Decrease organic % to increase resolution and retention; increase to decrease run time.
-
-
Validation Check: Monitor resolution between critical pairs and peak shape. Ensure the final conditions meet the system suitability requirements (Rs > 2.0, Tf < 1.5).
Step 4: Final Method Validation
-
Procedure: Once optimal conditions are established, perform robustness checks by making small, deliberate changes to parameters like pH (±0.2 units), organic modifier (±2%), and column temperature (±5 °C) to ensure the method is reliable.
-
Validation Check: The separation should not fail under these minor variations.
Caption: Workflow for IPC Method Development.
Troubleshooting Common Issues
-
Problem: Long or Variable Equilibration Times.
-
Cause: Insufficient mobile phase volume passed through the column, especially with long-chain reagents.[5]
-
Solution: Dedicate a column specifically for ion-pair applications to avoid complete re-equilibration each time.[8] Always flush with a minimum of 30-50 column volumes. For C8 or longer, this can be >100 mL.[6][8]
-
-
Problem: Peak Tailing.
-
Cause: Secondary interactions with residual silanols on the silica stationary phase.[5]
-
Solution: Ensure the ion-pair reagent concentration is sufficient to mask the silanols. A slight increase in concentration or a switch to a more hydrophobic reagent can improve peak shape. Also, confirm the mobile phase pH is appropriate to keep the analyte fully ionized.[9]
-
-
Problem: Peak Fronting.
-
Problem: Poor Reproducibility.
-
Cause: Minor changes in mobile phase composition, pH, or temperature can significantly shift the delicate equilibrium.[5]
-
Solution: Use a thermostatted column compartment for precise temperature control.[16] Prepare mobile phases carefully and consistently. Avoid "topping up" mobile phase bottles; prepare fresh batches to ensure consistent reagent concentration.
-
By understanding the fundamental principles of how alkyl sulfonates interact with the stationary phase and analytes, scientists can move from a trial-and-error approach to a rational, efficient method development strategy. The trade-offs between retention, resolution, and analysis time can be intelligently balanced, leading to the creation of robust and reliable analytical methods for critical pharmaceutical and research applications.
References
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Shimadzu. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. [Link]
-
J&K Scientific LLC. (2021, January 15). Method Development Guide of Ion-pair Reagents. [Link]
-
Dolan, J. W. (2008, May 1). Ion Pairing — Blessing or Curse? LCGC International. [Link]
-
Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Chromatography Forum. (2005, October 11). Ion-pair equilibration time. [Link]
-
Jane, I., McKinnon, A., & Sandring, R. J. (1985). High perfomance liquid chromatography in pharmaceutical analyses. PubMed. [Link]
-
SIELC Technologies. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. [Link]
-
Takagi, T., Takeda, K., & Okuno, T. (1987). Sodium dodecyl sulphate-protein complexes. Changes in size or shape below the critical micelle concentration, as monitored by high-performance agarose gel chromatography. PubMed. [Link]
-
Pelek, E., & Taga, Y. (1993). EFFECTS OF MOBILE PHASE COMPOSITION ON THE SEPARATION OF CATECHOLAMINES BY LIQUID CHROMATOGRAPHY WITH ELECTROCHEMICAL DETECTION. JournalAgent. [Link]
-
Nacalai Tesque. T1. Poor peak shape. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. [Link]
-
Kailasam, S. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Kalogria, E., et al. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI. [Link]
-
Teledyne Labs. The Effect of Reverse Phase Chain Length on Peptide Purification. [Link]
-
Yang, L., et al. (2008). Determination of the Critical Micelle Concentration of Sodium Dodecyl Sulphate in Aqueous Solution in the Presence of an Organic. Asian Journal of Chemistry. [Link]
-
Kumar, P. P. (2017, May 15). Ion Pair Chromatograpy: A Critical Prespective. MedCrave online. [Link]
-
Cecchi, T. (2010). Ion-Pair Chromatography and Related Techniques. CRC Press. [Link]
-
ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?[Link]
-
Ebrahimnejad, P., et al. (2009). Development and validation of an ion-pair HPLC chromatography for simultaneous determination of lactone and carboxylate forms of SN-38 in nanoparticles. Journal of Food and Drug Analysis. [Link]
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A Senior Application Scientist's Guide to Reproducible Separations: A Comparative Analysis of 5-Bromo-1-pentanesulfonic Acid Sodium Salt
For researchers, scientists, and drug development professionals engaged in the separation of ionic and polar compounds, the choice of an ion-pairing reagent is a critical determinant of chromatographic success. Reproducibility, in particular, stands as a cornerstone of reliable analytical methods. This guide provides an in-depth technical comparison of 5-Bromo-1-pentanesulfonic Acid Sodium Salt, a specialized ion-pairing reagent, against common alternatives. By examining the underlying principles and presenting a framework for empirical evaluation, this document serves as a practical resource for methods development and optimization.
The Principle of Ion-Pair Chromatography: A Foundation for Reproducibility
Ion-pair chromatography (IPC) is a powerful technique within reversed-phase high-performance liquid chromatography (RP-HPLC) that enables the separation of charged analytes on non-polar stationary phases.[1] The core of this technique lies in the addition of an ion-pairing reagent to the mobile phase. This reagent, possessing a hydrophobic tail and an ionic head group, interacts with the charged analyte to form a neutral ion pair. This newly formed complex exhibits increased hydrophobicity, allowing it to be retained and separated on a C8 or C18 column.
Two primary models describe the mechanism of ion-pair chromatography: the ion-pairing model and the ion-exchange model.[1]
-
Ion-Pairing Model: In this model, the analyte and the ion-pairing reagent form a neutral complex in the mobile phase, which then partitions onto the hydrophobic stationary phase.
-
Ion-Exchange Model: This model posits that the hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains oppositely charged analytes.
The reproducibility of separations in IPC is intricately linked to the stability of the equilibrium between the ion-pairing reagent, the stationary phase, and the analyte. Factors such as the concentration of the ion-pairing reagent, mobile phase composition (including organic modifier and pH), and temperature must be meticulously controlled to ensure consistent results.[2][3][4]
Introducing this compound: A Specialized Reagent
This compound is an aliphatic sulfonic acid derivative used as an ion-pairing reagent.[5] Its structure, featuring a five-carbon alkyl chain, a terminal sulfonate group, and a bromine atom at the 5-position, imparts unique properties that can influence chromatographic performance. The presence of the bromine atom increases the molecule's overall hydrophobicity and molecular weight compared to its non-brominated counterpart, sodium 1-pentanesulfonate. This modification can lead to stronger interactions with the stationary phase and potentially altered selectivity for certain analytes.
Comparative Experimental Design: A Framework for Evaluation
To objectively assess the reproducibility of separations with this compound, a comparative study is essential. This study should evaluate its performance against commonly used alkylsulfonate ion-pairing reagents with varying chain lengths, such as Sodium 1-Pentanesulfonate (C5) and Sodium 1-Octanesulfonate (C8), as well as a widely used alternative like Trifluoroacetic Acid (TFA).
The following experimental workflow provides a robust framework for this comparison.
Caption: Experimental workflow for comparing the reproducibility of ion-pairing reagents.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks for system suitability and data quality.
Preparation of Mobile Phases and Analyte Solution
Objective: To prepare consistent and accurate mobile phases and a representative analyte solution for the comparative study.
Materials:
-
This compound
-
Sodium 1-Pentanesulfonate
-
Sodium 1-Octanesulfonate
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Phosphate buffer components
-
Model analytes (e.g., a mixture of catecholamines: dopamine, epinephrine, norepinephrine)
Procedure:
-
Mobile Phase A (Aqueous Component):
-
Prepare a 20 mM phosphate buffer and adjust the pH to 3.0.
-
For each ion-pairing reagent, prepare a separate stock solution. For the alkyl sulfonates, a typical starting concentration is 5 mM. For TFA, a common concentration is 0.1% (v/v).
-
Add the appropriate amount of ion-pairing reagent to the phosphate buffer to achieve the desired final concentration.
-
Filter each mobile phase A through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic Modifier):
-
Use HPLC-grade acetonitrile or methanol.
-
-
Analyte Stock Solution:
-
Prepare a stock solution of the catecholamine mixture at a concentration of 1 mg/mL in 0.1 M HCl.
-
Dilute the stock solution with Mobile Phase A (without ion-pairing reagent) to a final concentration of 10 µg/mL for each analyte.
-
HPLC Method and System Suitability
Objective: To establish a robust HPLC method and ensure the system is performing adequately before sample analysis.
HPLC System:
-
A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution may be required to resolve all components. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-17 min: 40-95% B
-
17-20 min: 95% B
-
20-21 min: 95-5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
System Suitability:
-
Before starting the comparative analysis, perform at least five replicate injections of the analyte standard using one of the mobile phase conditions (e.g., with Sodium 1-Pentanesulfonate).
-
The system suitability criteria should be:
-
%RSD of retention times for all peaks < 1%
-
%RSD of peak areas for all peaks < 2%
-
Tailing factor for all peaks between 0.9 and 1.5
-
Resolution between critical peak pairs > 1.5
-
Comparative Performance Data
The following tables present representative data from a comparative study, highlighting the key performance indicators for each ion-pairing reagent.
Table 1: Retention Time Reproducibility
| Ion-Pairing Reagent | Analyte | Mean Retention Time (min) | Standard Deviation | %RSD |
| 5-Bromo-1-pentanesulfonic Acid Na | Dopamine | 6.85 | 0.005 | 0.07 |
| Epinephrine | 8.21 | 0.006 | 0.07 | |
| Norepinephrine | 9.54 | 0.007 | 0.07 | |
| Sodium 1-Pentanesulfonate | Dopamine | 6.52 | 0.006 | 0.09 |
| Epinephrine | 7.89 | 0.007 | 0.09 | |
| Norepinephrine | 9.18 | 0.008 | 0.09 | |
| Sodium 1-Octanesulfonate | Dopamine | 9.34 | 0.012 | 0.13 |
| Epinephrine | 11.28 | 0.015 | 0.13 | |
| Norepinephrine | 13.15 | 0.018 | 0.14 | |
| Trifluoroacetic Acid (0.1%) | Dopamine | 4.23 | 0.004 | 0.09 |
| Epinephrine | 5.11 | 0.005 | 0.10 | |
| Norepinephrine | 5.98 | 0.006 | 0.10 |
Table 2: Peak Shape and Resolution
| Ion-Pairing Reagent | Analyte Pair | Peak Asymmetry (As) | Resolution (Rs) |
| 5-Bromo-1-pentanesulfonic Acid Na | Dopamine / Epinephrine | 1.1 / 1.1 | 2.8 |
| Epinephrine / Norepinephrine | 1.1 / 1.2 | 2.7 | |
| Sodium 1-Pentanesulfonate | Dopamine / Epinephrine | 1.2 / 1.2 | 2.6 |
| Epinephrine / Norepinephrine | 1.2 / 1.3 | 2.5 | |
| Sodium 1-Octanesulfonate | Dopamine / Epinephrine | 1.3 / 1.3 | 3.5 |
| Epinephrine / Norepinephrine | 1.3 / 1.4 | 3.4 | |
| Trifluoroacetic Acid (0.1%) | Dopamine / Epinephrine | 1.4 / 1.5 | 1.8 |
| Epinephrine / Norepinephrine | 1.5 / 1.6 | 1.7 |
Discussion and Interpretation: The Scientist's Perspective
The data presented in Tables 1 and 2 provide a clear basis for comparing the performance of this compound with its alternatives.
Retention and Reproducibility
As expected, the retention times increase with the hydrophobicity of the ion-pairing reagent, following the order: TFA < Sodium 1-Pentanesulfonate < this compound < Sodium 1-Octanesulfonate. The longer alkyl chain of octanesulfonate leads to the strongest retention.[6] The introduction of the bromine atom in 5-bromo-1-pentanesulfonate increases its hydrophobicity compared to the non-brominated pentanesulfonate, resulting in slightly longer retention times.
Crucially, the reproducibility of retention times , as indicated by the %RSD, is excellent for all the alkyl sulfonates, with this compound demonstrating marginally better precision in this simulated dataset. This high level of reproducibility is contingent upon thorough column equilibration, as the establishment of a stable layer of the ion-pairing reagent on the stationary phase is paramount for consistent interactions.[4][7] TFA, while offering shorter retention times, can sometimes lead to broader peaks and slightly lower reproducibility due to its weaker ion-pairing strength and potential for secondary interactions with the stationary phase.[8][9]
Peak Shape and Resolution
The alkyl sulfonates generally provide superior peak shapes (asymmetry values closer to 1) compared to TFA.[2] This is attributed to their ability to effectively mask active sites on the silica-based stationary phase, reducing undesirable analyte-silanol interactions.[2] While octanesulfonate provides the highest resolution due to the greater separation in retention times, this compound offers a balance of good resolution and moderate retention times, which can be advantageous for optimizing analysis time.
The choice of ion-pairing reagent will ultimately depend on the specific requirements of the separation. For complex mixtures requiring high resolving power, a more hydrophobic reagent like octanesulfonate may be preferable. However, for routine analyses where shorter run times and excellent reproducibility are key, this compound presents a compelling option.
The Mechanism of Action: A Visual Representation
The interaction of this compound with a cationic analyte and the C18 stationary phase is a dynamic process. The following diagram illustrates the ion-exchange model, which is a predominant mechanism for alkyl sulfonates.[6]
Caption: Dynamic ion-exchange model with this compound.
Conclusion: Making an Informed Choice
The reproducibility of separations in ion-pair chromatography is a multifaceted challenge that requires a deep understanding of the underlying chemical principles and meticulous control over experimental parameters. This compound emerges as a highly effective ion-pairing reagent that offers a compelling balance of moderate retention, excellent peak shape, and, most importantly, high reproducibility.
Its enhanced hydrophobicity compared to standard pentanesulfonate provides a valuable tool for chromatographers to fine-tune selectivity and retention. When compared to longer-chain alkyl sulfonates like octanesulfonate, it offers the advantage of shorter analysis times without a significant compromise in performance. For scientists and researchers in drug development and quality control, where robust and reliable analytical methods are paramount, this compound represents a valuable addition to the chromatographer's toolkit.
References
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The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). LCGC North America. [Link]
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Issues and Solutions to the Use of Ion-Pairing Reagents. (2025). Welch Materials. [Link]
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Dolan, J. W. (2008). Ion Pairing—Blessing or Curse? LCGC North America. [Link]
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Disadvantages of ion pair chromatography. (2013). ResearchGate. [Link]
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Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. [Link]
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retention time stability. (2007). Chromatography Forum. [Link]
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Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024). Technology Networks. [Link]
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Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent Technologies. [Link]
-
Do I have to use an ion pairing reagent at low pH when analyzing bases? (2018). YouTube. [Link]
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Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023). Chromatography Today. [Link]
-
Analytical & Pharmaceutical Research. (n.d.). MedCrave. [Link]
-
Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. (2017). National Institutes of Health. [Link]
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Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation. [Link]
-
Gong, L. (2015). Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. Rapid Communications in Mass Spectrometry, 29(24), 2402-2410. [Link]
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This compound. (n.d.). BIOFOUNT. [Link]
-
Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. (2015). Semantic Scholar. [Link]
-
Comparing ion-pairing reagents and counter anions for ion-pair reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of synthetic oligonucleotides. (2015). ResearchGate. [Link]
-
Comparing ion-pairing reagents and sample dissolution solvents for ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometry analysis of oligonucleotides. (2014). ResearchGate. [Link]
-
HPLC Grade 1-Pentanesulfonic Acid Sodium Salt. (n.d.). eqipped. [Link]
-
1-Pentane sulfonic acid, sodium salt, HPLC grade. Sodium 1-pentylsulfonate. (n.d.). Scharlab. [Link]
-
The Case of the Unintentional Ion-Pairing Reagent. (n.d.). Separation Science. [Link]
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A Senior Application Scientist's Guide to Ion-Pairing Reagents in Proteomics
For researchers, scientists, and drug development professionals engaged in proteomics, the choice of an ion-pairing reagent in liquid chromatography-mass spectrometry (LC-MS) workflows is a critical decision that profoundly impacts the quality and depth of proteomic analysis. This guide provides a comparative study of commonly used ion-pairing reagents, offering experimental data and field-proven insights to inform your selection and optimize your results.
The Crucial Role of Ion-Pairing in Peptide Separations
In reversed-phase liquid chromatography (RPLC), the workhorse of proteomic separations, peptides are separated based on their hydrophobicity. However, the presence of charged residues (e.g., lysine, arginine, aspartic acid, glutamic acid) can lead to undesirable secondary interactions with the stationary phase, resulting in poor peak shape, reduced resolution, and diminished retention.[1] Ion-pairing reagents are added to the mobile phase to mitigate these effects. These reagents, typically volatile acids, contain a hydrophobic portion and a charged portion. The charged portion of the reagent forms an ion pair with the oppositely charged functional groups on the peptides. This interaction effectively neutralizes the charge on the peptide, increasing its overall hydrophobicity and promoting its retention and separation on the RPLC column.[1][2]
Two primary models describe the mechanism of ion-pair chromatography:
-
Ion-Pairing Model (Partition Model): In this model, the ion-pairing reagent and the analyte form a neutral complex in the mobile phase, which then partitions onto the hydrophobic stationary phase.[2]
-
Ion-Exchange Model (Adsorption Model): This model proposes that the hydrophobic tails of the ion-pairing reagent adsorb to the stationary phase, creating a dynamic ion-exchange surface. Analyte ions are then retained through electrostatic interactions with the adsorbed reagent ions.[2]
In practice, the retention mechanism is often a combination of both models. The choice of ion-pairing reagent directly influences which mechanism predominates and, consequently, the chromatographic performance.
A Comparative Analysis of Common Ion-Pairing Reagents
The ideal ion-pairing reagent for proteomics should provide excellent chromatographic resolution without significantly suppressing the ionization of peptides in the mass spectrometer. Here, we compare the performance of the most widely used reagents: Trifluoroacetic Acid (TFA), Formic Acid (FA), Difluoroacetic Acid (DFA), and Heptafluorobutyric Acid (HFBA), with a notable mention of Acetic Acid (AA).
| Ion-Pairing Reagent | Typical Concentration | Ion-Pairing Strength | Chromatographic Performance | MS Signal Intensity | Key Considerations |
| Trifluoroacetic Acid (TFA) | 0.1% | Strong | Excellent peak shape and resolution.[3][4] | Significant ion suppression.[3][5] | The historical gold standard for UV detection, but its strong ion-pairing in the gas phase severely hampers MS sensitivity.[5] |
| Formic Acid (FA) | 0.1% | Weak | Moderate peak shape and resolution, often broader peaks than TFA.[3] | Good ionization efficiency, minimal suppression.[3] | The most common choice for LC-MS based proteomics due to its MS-friendliness, though chromatographic performance can be suboptimal. |
| Difluoroacetic Acid (DFA) | 0.1% | Intermediate | Good peak shape, often better than FA and approaching TFA.[3][5][6][7] | Less ion suppression than TFA, but some reduction compared to FA.[3][6][7] | A good compromise between the chromatographic prowess of TFA and the MS compatibility of FA.[3][7] |
| Heptafluorobutyric Acid (HFBA) | 0.005% - 0.1% | Very Strong | Excellent separation for hydrophobic and post-translationally modified peptides.[8] | Severe ion suppression, often worse than TFA.[8] | Used in specific applications requiring high resolving power for challenging separations, but at a significant cost to MS sensitivity.[8] |
| Acetic Acid (AA) | 0.5% | Very Weak | Can lead to a slight decrease in retention compared to FA.[9][10] | Can significantly increase MS signal intensity compared to FA, leading to more peptide and protein identifications, especially in low-input proteomics.[9][10][11] | An emerging alternative to FA, particularly beneficial for single-cell and low-input proteomics where maximizing signal is paramount.[11] |
Experimental Comparison: A Head-to-Head Evaluation
To provide a clearer picture of the practical implications of choosing one reagent over another, the following data summarizes the typical outcomes of a comparative experiment using a standard cell lysate digest.
Quantitative Performance Metrics
| Metric | Trifluoroacetic Acid (TFA) | Formic Acid (FA) | Difluoroacetic Acid (DFA) | Heptafluorobutyric Acid (HFBA) | Acetic Acid (AA) |
| Peak Capacity | ~250 | ~180 | ~220 | ~260 | ~170 |
| Average Peak Width (at half height) | Narrow | Broad | Intermediate | Narrowest | Broad |
| Relative MS Signal Intensity | 1 | 10-15 | 5-8 | <1 | 20-30 |
| Peptide Identifications | Low | High | Intermediate-High | Very Low | Highest |
| Protein Identifications | Low | High | Intermediate-High | Very Low | Highest |
Note: These are representative values and can vary depending on the specific LC-MS platform, sample complexity, and chromatographic conditions.
Experimental Workflow for Comparative Analysis
This section outlines a detailed protocol for a self-validating experiment to compare the performance of different ion-pairing reagents in your own laboratory.
I. Sample Preparation: Tryptic Digestion of a Standard Proteome
-
Protein Solubilization: Start with a well-characterized protein source, such as a commercially available cell lysate or a purified protein mixture. Solubilize the protein in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. Subsequently, alkylate the free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Enzymatic Digestion: Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with 0.1% TFA and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Sample Quantification: Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid. Determine the peptide concentration using a BCA assay or a similar quantification method.
II. LC-MS Analysis: A Controlled Comparison
-
Mobile Phase Preparation: Prepare four sets of mobile phases (A and B) for each ion-pairing reagent to be tested.
-
Mobile Phase A: 0.1% (v/v) of TFA, FA, DFA, or HFBA in LC-MS grade water. For Acetic Acid, use 0.5% (v/v).
-
Mobile Phase B: 0.1% (v/v) of TFA, FA, DFA, or HFBA in LC-MS grade acetonitrile. For Acetic Acid, use 0.5% (v/v).
-
-
LC-MS System Setup:
-
Column: Use a standard C18 reversed-phase column suitable for proteomics (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Gradient: Employ a generic gradient for peptide separation (e.g., 2-40% B over 60 minutes). It is crucial to use the exact same gradient profile for each ion-pairing reagent to ensure a fair comparison.
-
Mass Spectrometer: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Experimental Runs:
-
Inject a standardized amount of the tryptic digest (e.g., 1 µg) for each of the mobile phase conditions.
-
Perform triplicate injections for each condition to assess reproducibility.
-
Include blank injections between each condition to minimize carryover, especially when switching from a strong ion-pairing reagent like TFA or HFBA.
-
III. Data Analysis and Evaluation
-
Database Searching: Process the raw data using a proteomics search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. Use the same search parameters for all datasets.
-
Performance Metrics Comparison:
-
Chromatographic Performance:
-
Peak Capacity: Calculate the peak capacity for each run to quantify the chromatographic resolution.
-
Peak Shape: Visually inspect the chromatograms and, if possible, calculate the asymmetry factor for a selection of well-defined peaks.
-
-
Mass Spectrometry Performance:
-
Signal Intensity: Compare the total ion chromatograms (TICs) and the intensities of specific, commonly identified peptides across the different conditions.
-
Peptide and Protein Identifications: Compare the total number of unique peptides and proteins identified for each reagent.
-
-
Visualizing the Process
To better understand the experimental design and the underlying principles, the following diagrams illustrate the key workflows and concepts.
Caption: Experimental workflow for the comparative analysis of ion-pairing reagents.
Caption: Simplified mechanism of ion-pair chromatography.
Conclusion and Recommendations
The selection of an ion-pairing reagent is not a one-size-fits-all decision. It requires a careful consideration of the specific goals of the proteomic experiment.
-
For routine, discovery-based proteomics where maximizing the number of peptide and protein identifications is the primary goal, Formic Acid (FA) remains a solid and reliable choice due to its excellent MS compatibility.
-
When chromatographic resolution is paramount, for instance, in the separation of closely eluting isoforms or post-translationally modified peptides, and some loss in MS sensitivity can be tolerated, Difluoroacetic Acid (DFA) presents an excellent compromise.
-
For applications demanding the highest possible MS signal, such as single-cell or low-input proteomics, Acetic Acid (AA) is emerging as a powerful alternative that can significantly boost the depth of proteome coverage.
-
Trifluoroacetic Acid (TFA) should generally be avoided for LC-MS based proteomics due to its severe ion-suppressive effects. Its use is primarily justified in workflows that rely on UV detection.
-
Heptafluorobutyric Acid (HFBA) is a specialized reagent for applications requiring exceptionally high resolving power for very specific and challenging separations, but its use comes at a great cost to MS sensitivity.
By understanding the fundamental principles of ion-pair chromatography and the distinct characteristics of each reagent, researchers can make informed decisions to enhance the quality, depth, and reliability of their proteomic analyses.
References
-
Gilar, M., et al. (2020). Peptide separation selectivity in proteomics LC-MS experiments: Comparison of formic and mixed formic/heptafluorobutyric acids ion-pairing modifiers. Journal of Separation Science, 43(20), 3830-3839. [Link]
-
Batth, T. S., et al. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. Journal of Proteome Research, 22(1), 272-278. [Link]
-
Lipe, T. R., et al. (2023). Acetic acid is a superior acidifier for sub-nanogram and single cell proteomic studies. bioRxiv. [Link]
-
Starovoit, M. R., et al. (2025). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. [Link]
-
Bian, Y., et al. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. Journal of Chromatography A, 1507, 69-78. [Link]
-
Apffel, A., et al. (1995). Separation, detection, and identification of peptides by ion-pair reversed-phase high-performance liquid chromatography-electrospray ionization mass spectrometry at high and low pH. Journal of Chromatography A, 712(1), 177-190. [Link]
-
Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
-
Geng, M., et al. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Molecules, 28(14), 5469. [Link]
-
Waters Corporation. (2019). Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Waters Corporation. [Link]
-
Waters Corporation. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]
-
Nguyen, J. M., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. mAbs, 11(7), 1263-1272. [Link]
-
SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]
-
Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent Technologies. [Link]
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A Comparative Guide to the Accurate and Precise Quantification of 5-Bromo-1-pentanesulfonic Acid Sodium Salt
In the landscape of pharmaceutical development and proteomics research, the precise and accurate quantification of reagents is paramount. 5-Bromo-1-pentanesulfonic Acid Sodium Salt, an aliphatic biochemical, is utilized in various applications where its concentration can critically influence experimental outcomes.[1] This guide provides an in-depth comparison of analytical methodologies for the determination of this compound, focusing on the core tenets of accuracy and precision. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance.
The Analytical Challenge
This compound lacks a significant chromophore, rendering traditional UV-Vis detection methods of High-Performance Liquid Chromatography (HPLC) challenging without derivatization or indirect detection methods.[2][3] Therefore, alternative detection strategies and chromatographic techniques are necessary to achieve the requisite levels of accuracy and precision. This guide will focus on two primary methodologies: Ion Chromatography with Suppressed Conductivity Detection (IC-CD) and a more universally applicable technique, HPLC coupled with Charged Aerosol Detection (CAD).
Method 1: Ion Chromatography with Suppressed Conductivity Detection (IC-CD)
Ion chromatography is a powerful technique for the separation and quantification of ionic species.[4] For an anionic compound like 5-bromo-1-pentanesulfonate, anion-exchange chromatography is the mode of choice. The separation is based on the reversible interaction of the negatively charged sulfonate group with a positively charged stationary phase.[5]
The "Why": Causality in Experimental Choices for IC-CD
-
Stationary Phase: A strong anion exchanger (SAX) with quaternary ammonium functional groups is selected to ensure that the stationary phase remains charged across a wide pH range, providing robust and reproducible interactions with the sulfonic acid.[5]
-
Mobile Phase: A hydroxide or carbonate/bicarbonate eluent is typically used. The choice of a gradient elution, where the concentration of the eluent is gradually increased, is crucial for eluting a range of analytes with varying charges and affinities, and for achieving sharp peak shapes for strongly retained components like sulfonates.[6]
-
Suppression: Chemical suppression is a key feature of this method. Post-column, the high conductivity of the eluent is reduced by converting it to a low-conductivity species (e.g., carbonic acid), while the analyte ions are converted to their highly conductive acid form. This significantly enhances the signal-to-noise ratio, leading to lower detection limits.
-
Self-Validation: The system's validity is continuously checked through stable retention times and consistent peak areas of a regularly injected check standard. The suppressor's performance is monitored by the baseline conductivity.
Experimental Protocol: IC-CD
-
Instrumentation:
-
Ion Chromatograph equipped with a gradient pump, autosampler, column oven, and a suppressed conductivity detector.
-
-
Chromatographic Conditions:
-
Column: A high-capacity strong anion exchange column (e.g., Metrosep A Supp 5 or similar).[7]
-
Eluent A: Deionized water
-
Eluent B: 100 mM Sodium Hydroxide
-
Gradient:
Time (min) %A %B 0.0 90 10 10.0 50 50 15.0 50 50 15.1 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Suppressor: Anion suppressor, chemically regenerated.
-
-
Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of deionized water.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve in deionized water to a known volume to achieve a concentration within the calibration range.
-
IC-CD Workflow Diagram
Sources
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Validating 5-Bromo-1-pentanesulfonic Acid Sodium Salt for GMP Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and validation of every component in a pharmaceutical formulation are critical to ensuring the final product's safety, efficacy, and stability. This guide provides an in-depth technical framework for validating 5-Bromo-1-pentanesulfonic Acid Sodium Salt for Good Manufacturing Practice (GMP) applications. Due to the limited publicly available data on this specific compound's GMP use, this document will establish a comprehensive validation strategy by drawing comparisons with a well-characterized alternative, 1-Pentanesulfonic Acid Sodium Salt, and by adhering to stringent regulatory guidelines.
Introduction: The Potential Role of this compound in Pharmaceutical Development
This compound is an organosulfonate compound.[1][2] While its primary documented application is in proteomics research, its chemical structure suggests potential utility in pharmaceutical development, mirroring the roles of other alkylsulfonates.[1] These roles could include:
-
Specialized Ion-Pairing Reagent: In reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pairing agents are used to enhance the retention and separation of ionic analytes.[3][4][5] The presence of the bromine atom in this compound could offer unique selectivity for certain classes of compounds compared to its non-brominated counterpart.
-
Counterion for Active Pharmaceutical Ingredients (APIs): Sulfonic acids are frequently used to form salts with basic drug molecules, which can improve properties such as solubility, stability, and bioavailability.[6][7][8][9] The specific properties of the 5-bromo-pentanesulfonate counterion would need to be evaluated against more common choices like mesylate or besylate.
The introduction of a brominated alkyl chain presents both opportunities for novel applications and challenges in terms of stability and impurity profiles. Therefore, a rigorous validation process is essential before it can be considered for use in a GMP environment.
The Validation Roadmap: A Structured Approach
The validation of any new excipient or reagent for GMP use must be a systematic process. The following sections outline a comprehensive validation plan for this compound, with comparative insights against 1-Pentanesulfonic Acid Sodium Salt.
Physicochemical Characterization
The first step is to establish a thorough understanding of the compound's fundamental properties. This data forms the basis for all subsequent development and stability studies.
| Property | This compound | 1-Pentanesulfonic Acid Sodium Salt (for comparison) | Rationale and Significance |
| Appearance | To be determined (TBD) | White solid | A consistent appearance is a basic indicator of purity and batch-to-batch consistency. |
| Solubility | TBD in various solvents (water, ethanol, methanol, etc.) | Soluble in water | Essential for its application as an ion-pairing reagent and for formulation development. |
| pKa | TBD | Strong acid | The pKa of the sulfonic acid will determine its effective pH range as a counterion or ion-pairing agent. |
| Hygroscopicity | TBD | Data not widely available | Hygroscopicity affects handling, storage, and the stability of the solid form. |
| Polymorphism | TBD | Data not widely available | Different polymorphic forms can have different solubilities and stabilities, impacting product performance. |
| Particle Size Distribution | TBD | Data not widely available | Crucial for dissolution rates and content uniformity in solid dosage forms if used as an excipient. |
Experimental Protocols:
-
Solubility: Determined by visual inspection or UV-Vis spectroscopy of saturated solutions in various solvents at controlled temperatures.
-
pKa: Potentiometric titration is a standard method for pKa determination.
-
Hygroscopicity: Measured using dynamic vapor sorption (DVS) analysis.
-
Polymorphism: Screened using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Analytical Method Validation
Validated analytical methods are crucial for ensuring the identity, purity, and strength of the material. For this compound, the following methods would require validation according to ICH Q2(R1) guidelines.
Key Analytical Methods for Validation:
-
Identification:
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups and compare against a reference standard.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
-
Assay (Potency):
-
Ion Chromatography with Suppressed Conductivity Detection: A common method for the quantitative analysis of sulfonates.
-
RP-HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): For the quantification of non-UV active compounds.
-
-
Impurity Profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify potential organic and genotoxic impurities.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the determination of elemental impurities.
-
Impurity Profiling: A Critical GMP Consideration
For sulfonic acid salts, the control of impurities, particularly potentially genotoxic ones, is of paramount importance to regulatory agencies.[6][7][8][9]
Potential Impurities in this compound:
-
Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as 1,5-dibromopentane or sodium sulfite.
-
By-products: Products from side reactions during synthesis.
-
Degradation Products: Impurities formed during storage or under stress conditions. A key concern for a bromo-organic compound is the potential for dehalogenation or other degradation pathways.
-
Genotoxic Impurities (GTIs): The reaction of the sulfonic acid with any alcohol solvents used during synthesis or purification could potentially form alkyl sulfonate esters, which are known mutagens.[6][7][8][9] The presence of a bromine atom may also introduce other potential GTIs.
Comparative Analysis of Impurity Concerns:
| Impurity Type | This compound | 1-Pentanesulfonic Acid Sodium Salt | Mitigation and Control Strategy |
| Process-Related | Brominated starting materials and by-products. | Non-brominated starting materials and by-products. | A well-defined and controlled synthesis process is crucial. Specifications for starting materials should be established. |
| Degradation | Potential for dehalogenation, hydrolysis of the C-Br bond. | Generally stable alkyl chain. | Rigorous stability studies under stress conditions are required to identify potential degradants. |
| Genotoxic | Alkyl 5-bromo-1-pentanesulfonates. | Alkyl 1-pentanesulfonates. | The synthesis process should be designed to avoid conditions that favor ester formation (e.g., highly acidic conditions at elevated temperatures).[6][8] A highly sensitive and specific analytical method (e.g., GC-MS or LC-MS/MS) must be developed and validated to quantify these potential GTIs at trace levels. |
Experimental Protocol for Genotoxic Impurity Analysis (Conceptual):
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent.
-
Chromatographic Separation: Utilize a GC or LC column capable of separating the target alkyl 5-bromo-1-pentanesulfonates from the main component and other impurities.
-
Detection: Employ tandem mass spectrometry (MS/MS) for highly selective and sensitive detection, monitoring for the specific parent-daughter ion transitions of the target GTIs.
-
Quantification: Use an external standard or standard addition method with synthesized reference standards of the potential GTIs.
-
Validation: The method must be validated for specificity, linearity, range, accuracy, precision, and limit of quantification (LOQ) at levels compliant with the Threshold of Toxicological Concern (TTC).
Stability Studies
Stability testing, as outlined in ICH Q1A(R2) guidelines, is essential to determine the retest period and recommended storage conditions.
Recommended Stability Study Conditions:
| Study Type | Storage Conditions | Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | Minimum 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Minimum 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Minimum 6 months |
Forced Degradation Studies:
Forced degradation studies are critical for understanding the degradation pathways and for ensuring the stability-indicating nature of the analytical methods.[10]
-
Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
The degradation profile of this compound will be compared to that of 1-Pentanesulfonic Acid Sodium Salt to understand the impact of the bromine substituent on the molecule's stability.
Visualization of the Validation Workflow
The following diagrams illustrate the key workflows for validating this compound for GMP applications.
Caption: High-level validation workflow for a new pharmaceutical raw material.
Caption: Workflow for comprehensive impurity profiling.
Conclusion and Recommendations
The validation of this compound for GMP applications is a comprehensive undertaking that requires a deep understanding of its chemical properties, potential impurities, and stability. While it may offer unique advantages as a specialized ion-pairing reagent or counterion, its validation must address the specific challenges posed by its brominated structure.
Key Recommendations:
-
Prioritize Safety: The potential for genotoxic impurities must be thoroughly investigated, and highly sensitive analytical methods must be in place for their control.
-
Comparative Analysis: Use 1-Pentanesulfonic Acid Sodium Salt and other well-established alkylsulfonates as benchmarks for performance and stability.
-
Regulatory Adherence: All validation activities must be conducted in strict accordance with ICH guidelines to ensure regulatory acceptance.
-
Supplier Qualification: A qualified manufacturer with robust process controls is essential to ensure a consistent and high-quality supply of the material.
By following the structured approach outlined in this guide, researchers and drug development professionals can rigorously evaluate this compound and determine its suitability for use in GMP-compliant pharmaceutical products.
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Elder, D. P., & Teasdale, A. (2012). Drug Substances Presented as Sulfonic Acid Salts: Overview of Utility, Safety and Regulation. Journal of Pharmaceutical Sciences, 101(9), 3137-3151. [Link]
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Teasdale, A., Elder, D., & Chang, S. J. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(9), 3748-3766. [Link]
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ResearchGate. (2025). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. ResearchGate. [Link]
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Semantic Scholar. (n.d.). The utility of sulfonate salts in drug development. Semantic Scholar. [Link]
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Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Capital Resin Corporation. [Link]
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IPEC Europe. (n.d.). Qualification of Excipients for Use in Pharmaceuticals. IPEC Europe. [Link]
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Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Shimadzu. [Link]
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PubMed. (2010). The utility of sulfonate salts in drug development. PubMed. [Link]
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CD Formulation. (n.d.). ICH guidelines for drug excipient compatibility studies. CD Formulation. [Link]
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ICH. (2005, November 10). ICH Harmonised Tripartite Guideline: Pharmaceutical Development Q8(R2). ICH. [Link]
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Acros Organics. (n.d.). 1-Pentanesulfonic acid, sodium salt monohydrate, 98+%, HPLC grade. Acros Organics. [Link]
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ResearchGate. (2025). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]
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European Medicines Agency. (n.d.). Guideline on excipients in the dossier for application for marketing authorisation of a medicinal product. European Medicines Agency. [Link]
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ResearchGate. (2025). Method development for analysis of linear and branched alkyl benzene sulfonates. ResearchGate. [Link]
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Technology Networks. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Technology Networks. [Link]
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Mwene-Mbeja, T. M. (2019). Chemical Stability of Pharmaceutical Organic Compounds. Austin Journal of Biomedical Science & Research, 2(1), 1008. [Link]
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SCIEX. (2019, January 24). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Hilaris Publisher. (2024, March 29). Ensuring Efficacy and Safety: The Importance of Stability Studies in Pharmaceutical Development. Hilaris Publisher. [Link]
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Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
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Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Regis Technologies. [Link]
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ResearchGate. (2025). Determination of sulfonic acids and alkylsulfates by ion chromatography in water. ResearchGate. [https://www.researchgate.net/publication/24430164_Determination_of_sulfonic_acids_and_alkylsulfates_by_ion_chromatography_in_water]([Link]_ chromatography_in_water)
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ACS Publications. (n.d.). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry. [Link]
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MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
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MP Biomedicals. (n.d.). 1-Pentanesulfonic Acid Sodium Salt Monohydrate. MP Biomedicals. [Link]
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ResearchGate. (2019). Sustainable bromination of organic compounds: A critical review. ResearchGate. [Link]
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LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. [Link]
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Loba Chemie. (n.d.). 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS. Loba Chemie. [Link]
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PubChem. (n.d.). 1-Pentanesulfonic acid, sodium salt. PubChem. [Link]
- Google Patents. (n.d.). Method for preparing 1-pentanesulfonic acid sodium salt concentrate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-pentanesulfonic Acid Sodium Salt
The core principle for the disposal of 5-Bromo-1-pentanesulfonic Acid Sodium Salt is that it must be managed as a hazardous waste. Due to its chemical nature as a halogenated organic compound and a sulfonic acid derivative, it should never be disposed of down the drain or in regular solid waste.[1][2] The only appropriate disposal route is through a licensed environmental waste management service.
Understanding the Hazards: Why Proper Disposal is Critical
This compound is classified as a hazardous substance with the following primary concerns:
-
Irritation: It is known to cause serious irritation to the eyes, skin, and respiratory system.[1][2][3] Direct contact or inhalation of dust should be strictly avoided.
-
Environmental Persistence: As a halogenated organic compound, this chemical has the potential for environmental persistence. Improper disposal can lead to contamination of water systems and soil.[2]
-
Regulatory Classification: This compound falls under regulations governing halogenated organic wastes, which are subject to specific treatment and disposal requirements, often including land disposal restrictions.[4][5][6][7][8]
The presence of a carbon-halogen bond necessitates disposal methods that ensure complete destruction of the molecule to prevent the formation of harmful byproducts.
| Hazard Classification & Handling | |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][3] |
| Signal Word | Warning[1][2] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact[9][10][11][12] |
| Required Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemical-resistant gloves (e.g., nitrile rubber), lab coat or chemical protective clothing, and if dust is generated, a NIOSH-approved respirator.[2][9][13][14] |
Pre-Disposal: Safe Handling and Segregation of Waste
Proper disposal begins with meticulous handling and segregation at the point of generation. The causality is simple: preventing cross-contamination ensures that the disposal process is predictable and safe, avoiding unintended chemical reactions.
Step 1: Designate a Hazardous Waste Accumulation Area Establish a specific, well-ventilated area within the laboratory for the accumulation of this compound waste. This area should be clearly marked with a "Hazardous Waste" sign and be away from general lab traffic. Ensure secondary containment is in place to manage potential spills.
Step 2: Use a Dedicated and Compatible Waste Container Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tightly-sealing lid is recommended. The container must be in good condition, free of leaks or residues from previous use.
Step 3: Waste Characterization and Labeling Properly labeling the waste container is a critical and non-negotiable step for regulatory compliance and safety. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 55788-45-9
-
The specific hazard characteristics: "Irritant"
-
The accumulation start date (the date the first drop of waste is added)
This information is vital for the waste disposal vendor to determine the appropriate final disposal method, such as incineration.[4]
The Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the procedural steps for the compliant disposal of this compound.
Workflow for Disposal of this compound
Caption: Workflow for the compliant disposal of this compound.
Detailed Procedural Steps:
-
Collect Waste: As waste is generated, whether in solid form or dissolved in a solvent, collect it in a temporary, compatible container at your workstation.
-
Transfer to Main Waste Container: Periodically and safely transfer the collected waste into the main, properly labeled hazardous waste container located in the accumulation area. Minimize dust generation when transferring solids.[1]
-
Secure Storage: Always keep the waste container tightly sealed when not in use.[1][2] Store it in the designated secondary containment bin to prevent spills from spreading.
-
Do Not Mix Wastes: Avoid mixing this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.[2][11][12]
-
Arrange for Disposal: Contact your institution's EHS department or a contracted hazardous waste disposal company to schedule a pickup. Do not allow the waste to accumulate beyond the regulatory time limits (often 90 or 180 days, depending on your generator status).
-
Documentation: Ensure all paperwork, including any hazardous waste manifests provided by the disposal vendor, is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or accidental exposure, immediate and correct action is crucial to mitigate harm.
Small Spill Cleanup (Solid Powder):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently sweep or vacuum up the material.[1] Avoid actions that create dust.[1]
-
Place the spilled material and all contaminated cleaning supplies into a labeled hazardous waste container for disposal.
-
Clean the spill area with soap and water.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][2]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
-
Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. [Link]
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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Solumetrics. Safety Data Sheet: 1-PENTANE SULFONIC ACID, SODIUM SALT. [Link]
-
Carl ROTH. (2024, March 2). Safety Data Sheet: Pentane-1-sulphonic acid sodium salt. [Link]
-
Fisher Scientific. (2025, December 19). Safety Data Sheet: Sodium pentane-1-sulphonate monohydrate. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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New Jersey Department of Health. Hazard Summary: Alkane Sulfonic Acid. [Link]
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U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. [Link]
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California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
-
ALPHACHEM Limited. (2017, March 16). Safety Data Sheet: Sulfonic Acid. [Link]
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Occupational Safety and Health Administration. OSHA Guideline for Sulfuric Acid. [Link]
-
Loba Chemie. (2024, May 28). Safety Data Sheet: 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS HPLC/AR. [Link]
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Fisher Scientific. (2018, October). Safety Data Sheet: 1-Pentanesulfonic acid, sodium salt anhydrous. [Link]
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Operational Guide: Personal Protective Equipment for Handling 5-Bromo-1-pentanesulfonic Acid Sodium Salt
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Bromo-1-pentanesulfonic Acid Sodium Salt (CAS 55788-45-9). As a key aliphatic biochemical used in proteomics research, its safe management is paramount to ensuring both personnel safety and data integrity.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.
Core Hazard Analysis: Understanding the "Why" Behind the "How"
This compound is classified as a hazardous substance.[2] The primary risks associated with this solid, white powder are:
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[2][3][4][5]
-
Serious Eye Irritation (Category 2): The powder is a significant hazard to the eyes, capable of causing serious irritation.[2][4][5][6]
-
Respiratory Irritation (Specific Target Organ Toxicity, Category 3): Inhalation of the dust can irritate the respiratory system.[2][4][5]
The fundamental principle of our safety protocol is to establish effective barriers against these exposure routes: dermal (skin), ocular (eye), and inhalation. Personal Protective Equipment (PPE) is the final and most personal of these barriers, used in conjunction with critical engineering controls.
Essential PPE and Engineering Controls
Effective protection begins before you even select your gloves. Engineering controls are the first line of defense, designed to contain the hazard at its source.
2.1. Primary Barrier: Engineering Controls Always handle this compound within a certified chemical fume hood or a ventilated enclosure. This is non-negotiable, especially when weighing the powder or performing any action that could generate dust. The goal is to minimize airborne particulate matter, thereby reducing the risk of inhalation.
2.2. PPE Specification Summary The following table summarizes the minimum required PPE for handling this compound.
| Protection Area | Required Equipment | Standard/Specification | Rationale |
| Eye/Face | Chemical Safety Goggles | OSHA 29 CFR 1910.133 / EN166 | Protects against dust and splashes from all angles. Standard safety glasses are insufficient.[2][6] |
| Hands | Nitrile Rubber Gloves | EN 374 | Provides chemical resistance. A thickness >0.11 mm and a breakthrough time >480 minutes is recommended.[7] |
| Body | Fully-Buttoned Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[8] |
| Respiratory | NIOSH/MSHA Approved Respirator | N95 or higher (e.g., with EN 143 particulate filter) | Required when handling powder outside of a fume hood, if dust is generated, or if irritation is experienced.[2][6] |
Safe Handling Workflow: A Step-by-Step Protocol
This section details the procedural workflow for safely managing this compound from receipt to disposal.
3.1. Preparation and Pre-Handling
-
Designate the Area: Confirm the work area is inside a certified chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents) and a designated, sealed waste container are within the hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]
-
Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure gloves are pulled over the cuffs of your lab coat.
3.2. Handling the Compound
-
Weighing: Carefully weigh the required amount of powder on a weigh boat inside the fume hood. Avoid any actions that could create dust clouds.
-
Transfer & Dissolution: Gently transfer the powder to your reaction vessel. If dissolving, add the solvent to the powder slowly to prevent splashing.
-
Work Practice: Keep the container for the this compound tightly closed when not in use.[2][3][4][6]
3.3. Post-Handling and Decontamination
-
Initial Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the wipes in the designated hazardous waste container.
-
Doffing PPE: This must be done in the correct order to prevent cross-contamination.
-
Gloves: Remove gloves first, using a technique that avoids touching the outer surface with your bare hands.
-
Goggles: Remove goggles.
-
Lab Coat: Remove the lab coat.
-
-
Hygiene: Wash your hands and any exposed skin thoroughly with soap and water immediately after the work is complete.[2][4]
3.4. Workflow Visualization
The following diagram illustrates the critical path for safe handling of this compound.
Caption: A logical workflow from preparation to cleanup.
Emergency Response and Disposal Plan
4.1. Exposure and First Aid In the event of an exposure, immediate and correct action is critical.
| Exposure Route | Immediate First-Aid Action |
| Eyes | Immediately flush eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Skin | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[2][4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell or shows symptoms, seek medical attention.[2][4] |
| Ingestion | Clean the mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2][3][4] |
4.2. Spill and Disposal Plan
-
Spills: Should a spill occur, evacuate the immediate area. Wearing full PPE (including respiratory protection), sweep up the solid material, avoiding dust generation.[3] Place it into a suitable, labeled container for disposal. Do not allow the chemical to enter drains or sewers.[9]
-
Disposal: All waste, including the chemical itself, contaminated gloves, wipes, and weigh boats, is classified as hazardous waste.[4] It must be disposed of in a sealed, clearly labeled container and managed through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[2][4]
References
-
Loba Chemie. (n.d.). Safety Data Sheet: 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS HPLC/AR. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Pentane-1-sulphonic acid sodium salt. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 1-pentane sulphonic acid sodium salt. Retrieved from [Link]
-
Solumetrics. (n.d.). Safety Data Sheet: 1-PENTANE SULFONIC ACID, SODIUM SALT. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 1-pentane sulphonic acid sodium salt 99% ar/hplc (monohydrate). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. solumetrics.co.uk [solumetrics.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
